Semapimod
Description
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
macrophage-deactivating agent used to treat experimental autoimmune encephalomyelitis in mice; prevents postoperative ileus in mice independently of anti-inflammatory vagus nerve signaling
Structure
2D Structure
Properties
CAS No. |
352513-83-8 |
|---|---|
Molecular Formula |
C34H52N18O2 |
Molecular Weight |
744.9 g/mol |
IUPAC Name |
N,N'-bis[3,5-bis[(E)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]decanediamide |
InChI |
InChI=1S/C34H52N18O2/c1-19(45-49-31(35)36)23-13-24(20(2)46-50-32(37)38)16-27(15-23)43-29(53)11-9-7-5-6-8-10-12-30(54)44-28-17-25(21(3)47-51-33(39)40)14-26(18-28)22(4)48-52-34(41)42/h13-18H,5-12H2,1-4H3,(H,43,53)(H,44,54)(H4,35,36,49)(H4,37,38,50)(H4,39,40,51)(H4,41,42,52)/b45-19+,46-20+,47-21+,48-22+ |
InChI Key |
PWDYHMBTPGXCSN-VCBMUGGBSA-N |
Isomeric SMILES |
C/C(=N\N=C(N)N)/C1=CC(=CC(=C1)NC(=O)CCCCCCCCC(=O)NC2=CC(=CC(=C2)/C(=N/N=C(N)N)/C)/C(=N/N=C(N)N)/C)/C(=N/N=C(N)N)/C |
Canonical SMILES |
CC(=NN=C(N)N)C1=CC(=CC(=C1)NC(=O)CCCCCCCCC(=O)NC2=CC(=CC(=C2)C(=NN=C(N)N)C)C(=NN=C(N)N)C)C(=NN=C(N)N)C |
Other CAS No. |
352513-83-8 |
Synonyms |
CNI 1493 CNI-1493 N,N'-Bis(3,5-bis(1-(carbamimidoylhydrazono)ethyl)phenyl)decanediamide semapimod |
Origin of Product |
United States |
Foundational & Exploratory
Semapimod's Mechanism of Action in Macrophages: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Semapimod (formerly CNI-1493) is a synthetic tetravalent guanylhydrazone compound with potent anti-inflammatory properties centered on the modulation of macrophage activity. Initially developed as an inhibitor of nitric oxide synthesis, its mechanism of action is now understood to be multi-faceted, involving the suppression of pro-inflammatory cytokine production through the inhibition of key signaling pathways. This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound exerts its effects on macrophages, supported by quantitative data, detailed experimental methodologies, and visual representations of the core signaling pathways.
Core Mechanisms of Action in Macrophages
This compound's anti-inflammatory effects in macrophages are primarily mediated through the following mechanisms:
-
Inhibition of Toll-Like Receptor (TLR) Signaling via gp96 Targeting : A primary mechanism of this compound is its interaction with the endoplasmic reticulum-localized chaperone protein gp96 (HSP90B1).[1][2] By inhibiting the ATP-binding and ATPase activities of gp96, this compound impairs the proper folding and trafficking of TLRs, particularly TLR4, to the cell surface.[1][3] This leads to a desensitization of macrophages to TLR ligands like lipopolysaccharide (LPS), thereby preventing the initiation of downstream inflammatory signaling.[1][3] This inhibition is rapid and can block the recruitment of the adaptor protein MyD88 to the cell surface, a critical early step in TLR signaling.[1][4]
-
Suppression of p38 MAPK Signaling Pathway : this compound is a potent inhibitor of the activation of p38 mitogen-activated protein kinase (MAPK).[3][5][6] The p38 MAPK pathway is a crucial transducer of inflammatory signals, leading to the expression of numerous pro-inflammatory genes. By preventing the phosphorylation and activation of p38 MAPK, this compound blocks the downstream cascade that results in the synthesis and release of inflammatory mediators.[3]
-
Inhibition of Pro-inflammatory Cytokine Production : A direct consequence of its impact on TLR and p38 MAPK signaling is the profound suppression of pro-inflammatory cytokine production in macrophages. This compound has been shown to strongly inhibit the synthesis of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) in LPS-stimulated macrophages.[3][6][7]
-
Reduction of Nitric Oxide Synthesis : Originally, this compound was designed to inhibit the uptake of arginine, a substrate for inducible nitric oxide synthase (iNOS), in inflammatory macrophages.[5][8] While it does reduce nitric oxide (NO) production, it was later discovered that this occurs at concentrations ten-fold lower than what is required to inhibit arginine transport, suggesting a more complex regulatory mechanism on NO synthesis.[5][8]
-
Vagus Nerve Stimulation (In Vivo) : In addition to its direct cellular effects, in vivo studies suggest that this compound can stimulate the vagus nerve. This activation of the cholinergic anti-inflammatory pathway provides a systemic anti-inflammatory effect by down-regulating inflammatory responses.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy of this compound in macrophage-related inflammatory models.
| Parameter | Target/Assay | Cell/Model System | IC50 / Effective Concentration | Reference |
| Cytokine Inhibition | TNF-α, IL-1β, IL-6 Production | LPS-stimulated murine macrophages | ~20–50 nM | [6] |
| TLR Signaling Inhibition | TLR4 Signaling | Rat IEC-6 intestinal epithelioid cells | ≈0.3 μM | [1][3] |
| Enzyme Inhibition | gp96 ATPase Activity | In vitro | ≈0.2–0.4 μM | [1][3] |
| Nitric Oxide Inhibition | Nitric Oxide Synthesis | LPS-stimulated murine macrophages | >80% reduction at 1 µM | [6] |
| In Vivo Efficacy | Model System | Dosage | Effect | Reference |
| Endotoxemia | Mice | 1–5 mg/kg (intravenous) | 70–90% reduction in serum TNF-α | [6] |
| Experimental Colitis | Rats | 2.5 mg/kg/day | Marked decrease in colonic myeloperoxidase activity and histologic inflammation | [6] |
| Bacterial Infection | Infant rats with H. influenzae | Two injections | 75% increased survival rate | [7][9] |
Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways in macrophages that are targeted by this compound.
Experimental Protocols
While the precise, detailed protocols from the original research publications are not fully available, the following represents standardized and widely accepted methodologies for the key experiments used to elucidate this compound's mechanism of action.
Macrophage Culture and Stimulation
-
Cell Line : The murine macrophage-like cell line RAW 264.7 is commonly used.
-
Culture Conditions : Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Stimulation : To induce an inflammatory response, macrophages are typically stimulated with lipopolysaccharide (LPS) from E. coli at a concentration of 100 ng/mL to 1 µg/mL.
-
This compound Treatment : this compound, dissolved in an appropriate vehicle (e.g., water or DMSO), is added to the cell culture medium at various concentrations (e.g., 10 nM to 10 µM) either prior to or concurrently with LPS stimulation, depending on the experimental design.
Quantification of Cytokine Production by ELISA
-
Sample Collection : After stimulation and treatment with this compound, the cell culture supernatant is collected.
-
ELISA Procedure :
-
A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α).
-
The plate is blocked to prevent non-specific binding.
-
The collected supernatants and a series of known cytokine standards are added to the wells.
-
A detection antibody conjugated to an enzyme (e.g., biotinylated anti-mouse TNF-α) is added.
-
A substrate for the enzyme (e.g., streptavidin-horseradish peroxidase followed by TMB) is added, leading to a colorimetric change.
-
The reaction is stopped, and the absorbance is read using a microplate reader.
-
The concentration of the cytokine in the samples is determined by comparison to the standard curve.
-
Analysis of p38 MAPK Phosphorylation by Western Blot
-
Cell Lysis : Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : The total protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE : Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting :
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the phosphorylated form of p38 MAPK (anti-phospho-p38).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG).
-
The membrane is also probed with an antibody for total p38 MAPK as a loading control.
-
An enhanced chemiluminescence (ECL) substrate is added, and the resulting signal is detected using an imaging system.
-
The band intensities are quantified to determine the ratio of phosphorylated p38 to total p38.
-
Measurement of Nitric Oxide Production (Griess Assay)
-
Principle : This assay measures the concentration of nitrite (NO2-), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.
-
Procedure :
-
100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
The mixture is incubated at room temperature for 10-15 minutes to allow for the formation of a colored azo compound.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The nitrite concentration is calculated by comparison to a standard curve generated with known concentrations of sodium nitrite.
-
In Vitro gp96 ATPase Activity Assay
-
Target Identification : The identification of gp96 as a target of this compound was achieved using an ATP-desthiobiotin pull-down assay followed by mass spectrometry.
-
ATPase Assay :
-
Recombinant gp96 protein is incubated with ATP in a reaction buffer.
-
The reaction is carried out in the presence and absence of varying concentrations of this compound.
-
The ATPase activity is measured by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis. This can be done using a colorimetric assay, such as the malachite green assay.
-
The IC50 value is determined by plotting the percentage of inhibition of ATPase activity against the concentration of this compound.
-
Conclusion
This compound is a potent anti-inflammatory agent that exerts its effects on macrophages through a multi-pronged mechanism. Its ability to inhibit the TLR chaperone gp96 and the p38 MAPK signaling pathway culminates in a significant reduction of pro-inflammatory cytokine and nitric oxide production. This detailed understanding of its molecular interactions within macrophages provides a strong rationale for its investigation in various inflammatory and autoimmune disorders. The experimental frameworks outlined in this guide serve as a foundation for further research into the therapeutic potential of this compound and other modulators of macrophage activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Experimental Anti-Inflammatory Drug this compound Inhibits TLR Signaling by Targeting the TLR Chaperone gp96 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Experimental anti-inflammatory drug this compound inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]
CNI-1493: A Deep Dive into its Anti-Inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CNI-1493, also known as Semapimod, is a tetravalent guanylhydrazone compound with potent anti-inflammatory properties. Initially developed as an inhibitor of macrophage activation, its mechanism of action is now understood to be multifaceted, involving the modulation of key inflammatory signaling pathways. This technical guide provides an in-depth overview of the core anti-inflammatory mechanisms of CNI-1493, supported by quantitative data, detailed experimental methodologies, and visual representations of the involved signaling cascades. CNI-1493 has demonstrated efficacy in various preclinical models of inflammatory diseases, including endotoxic shock and post-hemorrhagic vasospasm, and has been investigated in clinical trials for conditions such as Crohn's disease. Its ability to inhibit the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 is a cornerstone of its therapeutic potential.
Core Mechanisms of Anti-Inflammatory Action
CNI-1493 exerts its anti-inflammatory effects through two primary, interconnected mechanisms: the inhibition of the Toll-like receptor 4 (TLR4) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, and the activation of the cholinergic anti-inflammatory pathway.
Inhibition of TLR4 and MAPK Signaling
CNI-1493 has been shown to be a potent inhibitor of TLR4 signaling with an IC50 of approximately 0.3 μM.[1][2][3] This inhibition is mediated, at least in part, by its interaction with the TLR chaperone protein gp96. CNI-1493 inhibits the ATP-binding and ATPase activities of gp96 in vitro, with an IC50 of approximately 0.2-0.4 μM.[4] By disrupting gp96 function, CNI-1493 impairs the proper folding and trafficking of TLRs to the cell surface, thereby desensitizing cells to TLR ligands like lipopolysaccharide (LPS).
Downstream of TLR4, CNI-1493 effectively suppresses the phosphorylation and activation of key MAPK pathway members, including p38 MAPK and c-Jun N-terminal kinase (JNK).[2][4] While specific IC50 values for the inhibition of p38 and JNK phosphorylation by CNI-1493 are not consistently reported in the literature, its ability to significantly decrease their phosphorylation in macrophages is well-documented.[4] This inhibition of the MAPK cascade is critical, as these kinases are pivotal in the transcriptional and translational regulation of pro-inflammatory cytokine production.
Activation of the Cholinergic Anti-Inflammatory Pathway
A unique aspect of CNI-1493's mechanism of action is its ability to activate the cholinergic anti-inflammatory pathway. This neuro-immune reflex involves the vagus nerve, which, when stimulated, leads to the release of acetylcholine in the spleen and other organs. Acetylcholine then binds to α7 nicotinic acetylcholine receptors (α7nAChR) on macrophages, inhibiting the release of pro-inflammatory cytokines. CNI-1493 has been shown to stimulate the vagus nerve, and its anti-inflammatory effects in vivo are significantly attenuated by vagotomy.
Quantitative Data on Anti-Inflammatory Effects
The following tables summarize the available quantitative data on the inhibitory effects of CNI-1493 on various inflammatory markers and processes.
| Target/Process | IC50 Value (approx.) | Cell/System Type | Reference(s) |
| TLR4 Signaling | 0.3 µM | Rat IEC-6 intestinal epithelioid cells | [1][2][3] |
| gp96 ATPase Activity | 0.2 - 0.4 µM | In vitro | [4] |
| TNF-α, IL-1β, IL-6 Production | 20 - 50 nM | LPS-stimulated murine macrophages | |
| TNF-α-producing cells (incidence) | 100 - 200 nM | LPS-stimulated human PBMC | [1] |
| Experimental Model | CNI-1493 Dose/Concentration | Observed Effect | Reference(s) |
| Post-hemorrhagic vasospasm (rat model) | 200 µg in 8 µL dH2O | Complete reversal of vasospasm (vessel cross-sectional area ratio 1.06 ± 0.04 vs 0.87 ± 0.06 for control) and significant reduction in IL-6 levels. | |
| Endotoxemia (mouse model) | 1-5 mg/kg (intravenous) | 70-90% reduction in serum TNF-α levels and improved survival rates. |
Key Experimental Protocols
Detailed methodologies for key experiments cited in the study of CNI-1493's anti-inflammatory properties are provided below. These protocols are based on standard laboratory procedures and should be adapted as needed for specific experimental conditions.
In Vitro Cytokine Inhibition Assay in Macrophages
Objective: To determine the dose-dependent effect of CNI-1493 on the production of TNF-α and IL-6 by lipopolysaccharide (LPS)-stimulated macrophages.
Cell Line: Murine macrophage-like cell line, RAW 264.7.
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
CNI-1493 Pre-treatment: Prepare serial dilutions of CNI-1493 in DMEM. Remove the culture medium from the cells and replace it with medium containing various concentrations of CNI-1493 (e.g., 0, 10, 50, 100, 200, 500 nM). Incubate for 1 hour.
-
LPS Stimulation: Add LPS to each well to a final concentration of 100 ng/mL to stimulate pro-inflammatory cytokine production.
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plates and carefully collect the supernatant from each well.
-
Cytokine Quantification (ELISA):
-
Coat a 96-well ELISA plate with a capture antibody specific for either TNF-α or IL-6 and incubate overnight.
-
Wash the plate and block with a suitable blocking buffer.
-
Add the collected cell culture supernatants and a series of known standards to the plate and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
After another wash, add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a substrate solution (e.g., TMB) and stop the reaction with a stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of TNF-α and IL-6 in the samples based on the standard curve.
-
Western Blot Analysis of p38 and JNK Phosphorylation
Objective: To assess the inhibitory effect of CNI-1493 on the phosphorylation of p38 MAPK and JNK in LPS-stimulated macrophages.
Cell Line: RAW 264.7 macrophages.
Methodology:
-
Cell Treatment: Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency. Pre-treat the cells with various concentrations of CNI-1493 for 1 hour, followed by stimulation with 100 ng/mL LPS for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto a 10% SDS-polyacrylamide gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-p38, total p38, phospho-JNK, total JNK, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
In Vivo LPS-Induced Endotoxemia Model in Mice
Objective: To evaluate the protective effect of CNI-1493 against LPS-induced systemic inflammation and mortality in mice.
Animal Model: Male C57BL/6 mice (8-10 weeks old).
Methodology:
-
Acclimatization: Acclimate the mice to the laboratory conditions for at least one week before the experiment.
-
CNI-1493 Administration: Administer CNI-1493 (e.g., 1, 5, or 10 mg/kg) or vehicle (saline) to the mice via intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
LPS Challenge: After a predetermined pre-treatment time (e.g., 30-60 minutes), induce endotoxemia by injecting a lethal or sub-lethal dose of LPS (e.g., 15 mg/kg, i.p.).
-
Survival Monitoring: Monitor the survival of the mice at regular intervals for up to 72 hours.
-
Blood and Tissue Collection: In a separate cohort of animals, collect blood samples via cardiac puncture at various time points after LPS challenge (e.g., 1.5, 4, 8, and 24 hours). Euthanize the animals and collect tissues such as the spleen and liver.
-
Cytokine Analysis: Prepare serum from the blood samples and measure the levels of TNF-α and IL-6 using ELISA as described in the in vitro protocol.
-
Histological Analysis: Fix the collected tissues in formalin, embed in paraffin, and perform hematoxylin and eosin (H&E) staining to assess tissue damage and inflammatory cell infiltration.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by CNI-1493 and the general workflows of the experimental protocols described above.
Caption: CNI-1493 inhibits the TLR4/MAPK signaling pathway.
Caption: CNI-1493 activates the cholinergic anti-inflammatory pathway.
Caption: Workflow for in vitro cytokine inhibition assay.
Conclusion
CNI-1493 is a potent anti-inflammatory agent with a well-defined, dual mechanism of action that involves both direct inhibition of pro-inflammatory signaling cascades within immune cells and the activation of a systemic neuro-immune regulatory pathway. Its ability to target multiple nodes in the inflammatory response, including TLR4, gp96, and the MAPK pathway, underscores its potential as a therapeutic agent for a range of inflammatory conditions. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of CNI-1493 and related compounds. Future investigations should aim to further elucidate the precise molecular interactions of CNI-1493 with its targets and to expand its clinical evaluation in relevant patient populations.
References
- 1. researchgate.net [researchgate.net]
- 2. Experimental anti-inflammatory drug this compound inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental Anti-Inflammatory Drug this compound Inhibits TLR Signaling by Targeting the TLR Chaperone gp96 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Semapimod: A Technical Guide to its Function as a p38 MAPK Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Semapimod (formerly known as CNI-1493) is an investigational synthetic guanylhydrazone compound with demonstrated anti-inflammatory, immunomodulatory, and anti-cytokine properties.[1][2] Initially developed to inhibit nitric oxide synthesis in inflammatory macrophages, its mechanism of action has been revealed to be more complex.[1] Subsequent research identified this compound as an inhibitor of p38 mitogen-activated protein kinase (MAPK) activation, a critical pathway in the cellular response to stress and inflammation.[1]
This technical guide provides a comprehensive overview of this compound, focusing on its role as a p38 MAPK inhibitor. It details its chemical properties, mechanism of action, preclinical and clinical data, and relevant experimental protocols for its study. While p38 MAPK inhibition is a key aspect of its activity, it is noteworthy that this compound's effects are not through direct kinase inhibition but rather through upstream modulation of signaling cascades, including targeting the Toll-like receptor (TLR) chaperone gp96.[3][4] Further research also points to a mode of action involving the stimulation of the vagus nerve and the cholinergic anti-inflammatory pathway.[1]
Chemical Properties and Synthesis
This compound is a tetravalent guanylhydrazone.[3] Its chemical identity and physical properties are summarized in the table below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | N,N'-bis[3,5-bis[N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl] decanediamide | [1] |
| Synonyms | CNI-1493, CPSI-2364 | [1][5] |
| Molecular Formula | C34H52N18O2 | [6] |
| Molar Mass | 744.90 g/mol (Free Base) | [6] |
| 890.75 g/mol (Tetrahydrochloride) | [1][7] | |
| CAS Number | 352513-83-8 (Free Base) | [1][5] |
| 164301-51-3 (Tetrahydrochloride) | [1] |
Synthesis Overview: this compound is synthesized through a two-step process. The synthesis begins with the reaction of 3,5-diacetylaniline with sebacoyl chloride in the presence of pyridine. The resulting tetraketone intermediate is then reacted with aminoguanidine hydrochloride to yield this compound.[1]
Mechanism of Action: Inhibition of p38 MAPK Activation
The p38 MAPK signaling pathway is a central regulator of cellular responses to inflammatory cytokines and environmental stress.[8][9] Activation of this pathway leads to the production of pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
This compound does not directly inhibit the kinase activity of p38 MAPK itself.[3] Instead, it interferes with upstream signaling events that lead to p38 MAPK activation. A primary target identified is gp96 (also known as HSP90B1), an endoplasmic reticulum-localized chaperone protein essential for the proper folding and function of Toll-like receptors (TLRs).[3][4] By inhibiting the ATPase activity of gp96, this compound impairs TLR signaling, which in turn prevents the downstream activation of both the p38 MAPK and NF-κB pathways.[3][10] This mechanism desensitizes cells to TLR ligands like lipopolysaccharide (LPS).[3]
Preclinical Quantitative Data
This compound has demonstrated potent anti-inflammatory activity in a variety of preclinical in vitro and in vivo models. The following table summarizes key quantitative findings.
Table 2: Summary of Preclinical Data for this compound
| Parameter | Model / Cell Line | Value / Result | Reference |
| IC50 for Cytokine Inhibition | LPS-stimulated murine macrophages | ~20–50 nM (for TNF-α, IL-1β, IL-6) | [6] |
| IC50 for TLR4 Signaling | Rat IEC-6 intestinal epithelioid cells | ≈0.3 µM | [3][4][10] |
| IC50 for gp96 ATPase Activity | In vitro assay | ≈0.2–0.4 µM | [3][10] |
| Nitric Oxide Synthesis | Macrophages | >80% reduction at 1 µM | [6] |
| Endotoxemia Protection | Mice (in vivo, 1-5 mg/kg IV) | 70-90% reduction in serum TNF-α | [6] |
| Experimental Colitis | Rats (in vivo, 2.5 mg/kg/day) | Marked decrease in colonic inflammation | [6] |
| Tumor Growth Suppression | Pancreatic/colorectal xenograft models (in vivo, 5-10 mg/kg) | >50% suppression | [6] |
| Microglia-stimulated Invasion | GL261 glioblastoma cells | Inhibition at 0-500 nM | [10] |
Clinical Trials Data
This compound has been evaluated in several clinical trials for various inflammatory conditions. While it has shown some signals of efficacy, its development has been met with mixed results.
Table 3: Summary of this compound Clinical Trial Data
| Phase | Condition | Key Findings | Adverse Effects | Reference |
| Phase I | Combination with Interleukin-2 (IL-2) | Failed to show an increase in the tolerated dose of IL-2. Showed indications of TNF production inhibition. | Not specified | [1] |
| Phase II | Moderate to Severe Crohn's Disease | Preliminary trial showed positive clinical changes, including endoscopic improvement and fistula healing.[1] A larger multicenter trial found single and 3-day dosing ineffective. Post-hoc analysis suggested cumulative dosing might be beneficial.[11] | Infusion site phlebitis was common and dose-related.[11] | [1][11] |
| Phase II | Psoriasis | Trial was ongoing as of December 2001. | Not specified | [12] |
| Small Trial | Post-ERCP Pancreatitis | Did not show significant suppression of pancreatitis but did reduce the incidence of hyperamylasemia. | Not specified | [1] |
The most significant treatment-related adverse event reported in clinical trials was infusion site phlebitis, which was observed in a dose-dependent manner.[11] Efforts have been made to develop orally absorbable salt forms, such as CPSI-2364, to circumvent this issue.[1]
Experimental Protocols
p38 MAPK Activity Assay (Immunoprecipitation-Kinase Assay)
This protocol provides a general framework for measuring p38 MAPK activity in cell lysates following treatment with this compound or other stimuli.
Objective: To determine the effect of this compound on the phosphorylation of a p38 MAPK substrate (e.g., ATF2) by immunoprecipitated p38 MAPK.
Materials:
-
Cell culture reagents
-
Cell lysis buffer (containing protease and phosphatase inhibitors)
-
Anti-p38 MAPK antibody
-
Protein A/G agarose beads (e.g., EZview Red Protein A Affinity Gel)
-
Kinase assay buffer
-
Recombinant ATF2 protein (substrate)
-
ATP ([γ-32P]-ATP for radioactive detection or unlabeled ATP for immunoblotting)
-
SDS-PAGE reagents
-
Anti-phospho-ATF2 (pThr69/71) antibody (for immunoblotting)
-
Phosphocellulose P81 paper and 0.5% phosphoric acid (for radioactive detection)
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, A549, or macrophages) at an appropriate density.
-
Treat cells with a p38 MAPK activator (e.g., Anisomycin, UV radiation, LPS) with or without pre-incubation with various concentrations of this compound. Include vehicle-treated and untreated controls.
-
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells on ice using a suitable lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine protein concentration using a standard assay (e.g., BCA).
-
-
Immunoprecipitation of p38 MAPK:
-
Incubate a standardized amount of protein lysate (e.g., 200-500 µg) with an anti-p38 MAPK antibody for several hours to overnight at 4°C with gentle rotation.
-
Add equilibrated Protein A/G agarose beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.
-
Pellet the beads by centrifugation and wash them several times with lysis buffer and then with kinase assay buffer to remove non-specific binding.
-
-
In Vitro Kinase Reaction:
-
Resuspend the bead pellet in kinase assay buffer containing the p38 substrate (recombinant ATF2) and ATP.
-
For radioactive assays, use [γ-32P]-ATP. For non-radioactive assays, use unlabeled ATP.
-
Incubate the reaction mixture at 30°C for 30 minutes.[13]
-
-
Reaction Termination and Detection:
-
For Immunoblotting: Terminate the reaction by adding 4X SDS sample buffer and boiling the samples.[13] Run the supernatant on an SDS-PAGE gel, transfer to a membrane, and probe with an anti-phospho-ATF2 antibody.
-
For Radioactive Detection: Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper. Wash the paper squares extensively with 0.5% phosphoric acid to remove unincorporated [γ-32P]-ATP.[13] Measure the incorporated radioactivity using a scintillation counter.
-
Conclusion
This compound is a multifaceted anti-inflammatory agent whose activity is closely linked to the inhibition of the p38 MAPK pathway. Unlike direct kinase inhibitors, its primary mechanism appears to involve the upstream targeting of the TLR chaperone gp96, which subsequently blocks the activation of both p38 MAPK and NF-κB.[3] This mode of action gives it a broad inhibitory effect on the production of various pro-inflammatory cytokines.[6] Preclinical studies have consistently demonstrated its potent anti-inflammatory and immunomodulatory effects.[6] However, clinical trial results have been mixed, with challenges such as administration-related phlebitis and the need to optimize dosing strategies hindering its progression.[11] Future research and the development of alternative formulations will be critical to realizing the therapeutic potential of this compound for treating inflammatory and autoimmune disorders.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Experimental anti-inflammatory drug this compound inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental Anti-Inflammatory Drug this compound Inhibits TLR Signaling by Targeting the TLR Chaperone gp96 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C34H52N18O2 | CID 5745214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. This compound hydrochloride | C34H56Cl4N18O2 | CID 9554199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound. Cytokine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
The Role of Semapimod in TLR4 Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Semapimod (formerly CNI-1493) is an experimental anti-inflammatory drug that has demonstrated significant potential in modulating the inflammatory response mediated by Toll-like receptor 4 (TLR4). This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound exerts its effects on the TLR4 signaling pathway. Contrary to initial hypotheses that positioned it as a direct inhibitor of downstream kinases, compelling evidence now points to the heat shock protein 90 family member, gp96, as the primary molecular target of this compound. By inhibiting the ATPase activity of gp96, this compound disrupts the proper folding, trafficking, and surface expression of TLR4, thereby desensitizing cells to lipopolysaccharide (LPS) and attenuating the subsequent inflammatory cascade. This guide summarizes the key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effect of this compound on TLR4 signaling and its molecular target, gp96.
| Parameter | Value | Cell Type / System | Reference |
| Inhibition of TLR4 Signaling | IC50 ≈ 0.3 µM | Rat IEC-6 intestinal epithelioid cells | [1][2][3][4] |
| Inhibition of gp96 ATPase Activity | IC50 ≈ 0.2-0.4 µM | In vitro | [1][2][3][4] |
| LPS Concentration Overcoming this compound Inhibition | ≥ 5 µg/ml | Rat IEC-6 intestinal epithelioid cells | [1][2][3] |
Table 1: Potency of this compound in Inhibiting TLR4 Signaling and gp96 Activity.
Mechanism of Action: Targeting the TLR Chaperone gp96
This compound's primary mechanism of action in the context of TLR4 signaling is the inhibition of glycoprotein 96 (gp96), an endoplasmic reticulum (ER)-resident chaperone protein crucial for the conformational maturation and trafficking of multiple TLRs, including TLR4.[1][2][3]
The immediate inhibitory effect of this compound on TLR signaling, which occurs even when the drug is administered concurrently with LPS, suggests a rapid mechanism of action.[1][3] This is attributed to the inhibition of gp96 that is already associated with TLR4 complexes on the cell surface, leading to a swift reduction in the high-affinity sensing of LPS.[1]
Prolonged exposure to this compound leads to the accumulation of TLR4 and TLR9 in the perinuclear region, which is consistent with their retention in the ER due to impaired gp96 chaperone function.[1][2][3] This disruption of TLR trafficking to the cell surface further contributes to the desensitization of cells to their respective ligands.
Signaling Pathways Affected by this compound
By targeting gp96, this compound effectively blunts the downstream signaling cascades initiated by TLR4 activation. This includes the inhibition of two major pro-inflammatory pathways:
-
MyD88-dependent pathway: this compound blocks the recruitment of the myeloid differentiation primary response 88 (MyD88) adapter protein to the TLR4 receptor complex on the cell surface.[1][2][3] This, in turn, prevents the activation of downstream signaling components such as IL-1 receptor-associated kinase 1 (IRAK1) and TNF receptor-associated factor 6 (TRAF6), ultimately leading to the inhibition of NF-κB activation.[1][5][6]
-
p38 MAPK pathway: The activation of p38 mitogen-activated protein kinase (MAPK), a key mediator of inflammatory responses, is also inhibited by this compound.[1][2][7] However, it is important to note that this compound does not directly inhibit p38 MAPK itself but rather acts upstream at the level of the TLR4 receptor complex.[1][2]
The following diagram illustrates the TLR4 signaling pathway and the point of intervention by this compound.
Caption: TLR4 signaling pathway and the inhibitory action of this compound on gp96.
Experimental Protocols
This section outlines the methodologies for key experiments used to elucidate the role of this compound in TLR4 signaling.
p38 MAPK Activation Assay (Western Blot)
Objective: To determine the effect of this compound on LPS-induced phosphorylation of p38 MAPK.
Methodology:
-
Cell Culture and Treatment:
-
Culture rat IEC-6 intestinal epithelioid cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) or vehicle control for 1 hour.
-
Stimulate cells with LPS (e.g., 100 ng/mL) for 30 minutes.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein.
-
-
Western Blotting:
-
Determine protein concentration using a BCA protein assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE (e.g., 10% gel) and transfer to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p38 MAPK and total p38 MAPK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software and normalize phospho-p38 levels to total p38 levels.
-
NF-κB Activation Assay (IκBα Degradation by Western Blot)
Objective: To assess the effect of this compound on LPS-induced degradation of IκBα, an indicator of NF-κB activation.
Methodology:
-
Follow the same procedure as the p38 MAPK Activation Assay, but use a primary antibody specific for IκBα. A decrease in the IκBα band intensity upon LPS stimulation indicates its degradation and subsequent NF-κB activation.
MyD88 Recruitment Assay (Immunofluorescence)
Objective: To visualize the effect of this compound on the LPS-induced recruitment of MyD88 to the cell surface.
Methodology:
-
Cell Culture and Treatment:
-
Grow IEC-6 cells on glass coverslips in 24-well plates.
-
Pre-treat cells with this compound or vehicle control as described above.
-
Stimulate with LPS.
-
-
Immunostaining:
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.
-
Incubate with a primary antibody against MyD88 overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
Mount coverslips on slides with a mounting medium containing DAPI to stain the nuclei.
-
-
Microscopy and Analysis:
-
Visualize cells using a fluorescence or confocal microscope.
-
Capture images and analyze the subcellular localization of MyD88. In unstimulated cells, MyD88 is typically dispersed in the cytoplasm. Upon LPS stimulation, it translocates to the cell membrane. This compound treatment is expected to inhibit this translocation.
-
Identification of this compound Target (ATP-Desthiobiotin Pull-Down and Mass Spectrometry)
Objective: To identify the direct molecular target of this compound.
Methodology:
-
Cell Lysate Preparation and Treatment:
-
Prepare cell lysates from IEC-6 cells.
-
Incubate the lysates with or without this compound.
-
-
ATP-Desthiobiotin Pull-Down:
-
Add ATP-desthiobiotin to the lysates. This reagent covalently binds to ATP-binding sites in proteins.
-
Incubate to allow for binding.
-
Use streptavidin-agarose beads to pull down the ATP-desthiobiotin-labeled proteins.
-
-
Mass Spectrometry:
-
Elute the bound proteins from the beads.
-
Separate the proteins by SDS-PAGE.
-
Excise the protein bands of interest (those that show differential binding in the presence and absence of this compound).
-
Perform in-gel digestion with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins. Gp96 was identified as a primary target using this method.[1]
-
The following diagram illustrates the experimental workflow for identifying the molecular target of this compound.
References
- 1. Experimental anti-inflammatory drug this compound inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Experimental Anti-Inflammatory Drug this compound Inhibits TLR Signaling by Targeting the TLR Chaperone gp96 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Modulation of IRAK enzymes as a therapeutic strategy against SARS-CoV-2 induced cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound. Cytokine - PubMed [pubmed.ncbi.nlm.nih.gov]
Semapimod's Targeted Inhibition of the gp96 Chaperone: A Technical Guide to its Mechanism and Therapeutic Potential
For Immediate Release
This technical guide provides an in-depth analysis of semapimod, a tetravalent guanylhydrazone with potent anti-inflammatory properties, focusing on its molecular mechanism of action targeting the endoplasmic reticulum chaperone gp96. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of immunology, inflammation, and autoimmune diseases.
Executive Summary
This compound (formerly CNI-1493) is an investigational drug that has demonstrated significant anti-inflammatory effects in a range of preclinical and clinical settings.[1][2] A pivotal discovery has identified the heat shock protein 90 (HSP90) family member, gp96 (also known as GRP94), as a primary molecular target of this compound.[1][3] Located in the endoplasmic reticulum, gp96 serves as a master chaperone for a select group of proteins, most notably the Toll-like receptors (TLRs), which are critical for innate immune responses.[1][3] this compound exerts its therapeutic effects by inhibiting the ATPase activity of gp96, thereby disrupting TLR trafficking and signaling, which in turn suppresses the production of pro-inflammatory cytokines. This guide will detail the mechanism of this compound's interaction with gp96, present quantitative data from key studies, provide detailed experimental protocols, and visualize the involved signaling pathways.
Quantitative Data on this compound's Activity
The inhibitory activity of this compound on gp96 and downstream signaling pathways has been quantified in several studies. The following tables summarize the key findings.
| Parameter | Value | Cell/System | Reference |
| IC50 for gp96 ATP Binding | ~0.4 µM | In vitro | [1] |
| IC50 for gp96 ATPase Activity | ~0.2-0.4 µM | In vitro | [1][4] |
| IC50 for TLR4 Signaling | ~0.3 µM | Rat IEC-6 cells | [1][3][4] |
| Table 1: In Vitro Inhibitory Concentrations of this compound. |
| Trial Identifier | Indication | Dosing Regimen | Key Findings | Reference |
| CD04/CD05 (Phase II) | Moderate to Severe Crohn's Disease | 60 mg IV daily for 1 or 3 days (CD04); up to 5 additional 60 mg daily doses every 6-8 weeks (CD05) | Single and 3-day dosing were ineffective. Cumulative dosing ≥360 mg was associated with a decrease in CDAI. Mean CDAI improved in patients receiving 6 vs. ≤3 cumulative doses (204.1 ± 83 vs. 251.4 ± 103.05, p=0.006). | [1][2] |
| Table 2: Clinical Trial Data for this compound in Crohn's Disease. |
Mechanism of Action: Targeting the gp96 Chaperone
This compound's anti-inflammatory effects are primarily attributed to its direct interaction with gp96, an essential chaperone for the proper folding and trafficking of TLRs.[1][3] The mechanism can be broken down into the following key steps:
-
Inhibition of gp96 ATPase Activity : this compound binds to gp96 and inhibits its intrinsic ATPase activity in a dose-dependent manner.[1] This inhibition is crucial as the chaperone function of gp96 is dependent on its ability to bind and hydrolyze ATP.
-
Disruption of TLR Trafficking : By inhibiting gp96, this compound impairs the proper folding and subsequent trafficking of TLRs, such as TLR4 and TLR9, from the endoplasmic reticulum to their functional locations (cell surface or endosomes).[1][3] Prolonged exposure to this compound leads to the accumulation of these TLRs in the perinuclear space.[1][3]
-
Inhibition of TLR Signaling : The disruption of TLR trafficking and the direct inhibition of gp96's chaperone function desensitize cells to TLR ligands like lipopolysaccharide (LPS).[1] this compound has been shown to block the recruitment of the downstream adaptor protein MyD88 to the cell surface, which is a critical early event in TLR signaling.[1][3] This ultimately leads to the inhibition of downstream signaling cascades, including the activation of p38 MAPK and NF-κB, and the subsequent production of pro-inflammatory cytokines.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound and its interaction with gp96.
ATP-Desthiobiotin Pull-Down Assay to Identify this compound's Target
This assay was instrumental in identifying gp96 as a direct binding partner of this compound.[1]
Objective: To identify proteins from a cell lysate that bind to an ATP analog, and to assess the competitive inhibition of this binding by this compound.
Materials:
-
ATP-desthiobiotin probe
-
Streptavidin-agarose beads
-
Cell lysate (e.g., from rat IEC-6 cells)
-
This compound
-
Wash buffers (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Mass spectrometry-compatible silver stain or Coomassie blue stain
Protocol:
-
Cell Lysate Preparation: Lyse cells in a suitable buffer containing protease inhibitors. Clarify the lysate by centrifugation.
-
Binding Reaction: Incubate the cell lysate with the ATP-desthiobiotin probe in the presence or absence of increasing concentrations of this compound for 2-4 hours at 4°C with gentle rotation.
-
Capture of Probe-Protein Complexes: Add streptavidin-agarose beads to the lysate and incubate for another 1-2 hours at 4°C to capture the desthiobiotin-labeled protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Separate the eluted proteins by SDS-PAGE and visualize them by silver staining or Coomassie blue staining. Excise the protein bands of interest and identify them by mass spectrometry.
References
- 1. A randomised placebo-controlled multicentre trial of intravenous this compound HCl for moderate to severe Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Experimental Anti-Inflammatory Drug this compound Inhibits TLR Signaling by Targeting the TLR Chaperone gp96 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Semapimod: A Multi-Pronged Approach to Cytokine Storm Suppression
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Cytokine storm, a life-threatening systemic inflammatory syndrome, involves a rampant and excessive release of pro-inflammatory cytokines. This hyperactivation of the immune system can lead to widespread tissue damage, multi-organ failure, and death. Semapimod (formerly CNI-1493), a tetravalent guanylhydrazone compound, has emerged as a promising investigational drug for the suppression of cytokine storms. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the key signaling pathways involved. This compound exhibits a unique multi-pronged approach to mitigate cytokine storms by inhibiting p38 MAP kinase activation, modulating Toll-like receptor 4 (TLR4) signaling through its interaction with the chaperone protein gp96, and stimulating the cholinergic anti-inflammatory pathway. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for cytokine release syndrome and other inflammatory conditions.
Introduction
The dysregulated and excessive release of cytokines, known as a cytokine storm or cytokine release syndrome (CRS), is a critical factor in the pathogenesis of various inflammatory and infectious diseases.[1] This uncontrolled immune response can be triggered by a range of factors, including infections, sepsis, and certain immunotherapies.[1] The resulting surge in pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), can cause severe clinical manifestations, including acute respiratory distress syndrome (ARDS) and multiple organ dysfunction.
This compound has been identified as a potent anti-inflammatory agent with the potential to quell this hyperinflammatory state.[1] Its multifaceted mechanism of action distinguishes it from many other anti-inflammatory drugs that target single cytokines or pathways. This guide will delve into the intricate molecular mechanisms through which this compound exerts its cytokine-suppressing effects.
Mechanism of Action
This compound's efficacy in suppressing cytokine storms stems from its ability to intervene at multiple key points in the inflammatory cascade. The primary mechanisms identified are:
-
Inhibition of p38 Mitogen-Activated Protein Kinase (MAPK) Activation: this compound effectively inhibits the activation of p38 MAPK, a critical intracellular signaling molecule involved in the production of pro-inflammatory cytokines.[2][3]
-
Modulation of Toll-like Receptor 4 (TLR4) Signaling: this compound interferes with TLR4 signaling by targeting the endoplasmic reticulum chaperone protein gp96.[4][5] This interaction disrupts the proper functioning of TLR4, a key receptor in the innate immune response to bacterial endotoxins like lipopolysaccharide (LPS).[4][5]
-
Stimulation of the Cholinergic Anti-inflammatory Pathway: In vivo, this compound has been shown to activate the vagus nerve, a key component of the cholinergic anti-inflammatory pathway.[6][7][8] This neuro-immune axis plays a crucial role in regulating systemic inflammation.
These mechanisms will be explored in detail in the following sections.
Inhibition of p38 MAPK Signaling Pathway
The p38 MAPK pathway is a central signaling cascade that is activated by various inflammatory stimuli, leading to the transcriptional and translational upregulation of numerous pro-inflammatory cytokines, including TNF-α and IL-6. This compound has been demonstrated to be a potent inhibitor of p38 MAPK activation in macrophages.[2][3]
Modulation of TLR4 Signaling via gp96
Toll-like receptor 4 is a critical pattern recognition receptor that recognizes LPS, a major component of the outer membrane of Gram-negative bacteria, and initiates a potent inflammatory response. This compound has been shown to inhibit TLR4 signaling with an IC50 of approximately 0.3 μM.[2][5] This inhibition is not direct but is mediated through its interaction with gp96, an endoplasmic reticulum-resident chaperone protein essential for the proper folding and trafficking of TLRs.[4] this compound inhibits the ATP-binding and ATPase activities of gp96, with an IC50 ranging from 0.2 to 0.4 μM.[2][5] This disruption of gp96 function leads to impaired TLR4 signaling and a subsequent reduction in the production of pro-inflammatory cytokines.[4]
Stimulation of the Cholinergic Anti-inflammatory Pathway
The cholinergic anti-inflammatory pathway is a neuro-immune regulatory mechanism in which the vagus nerve, upon activation, releases acetylcholine, which in turn interacts with α7 nicotinic acetylcholine receptors (α7nAChR) on macrophages and other immune cells to suppress the production of pro-inflammatory cytokines. In vivo studies have revealed that the anti-inflammatory effects of this compound are, in part, mediated by its ability to stimulate this pathway.[6][7][8] Intracerebroventricular administration of this compound has been shown to be significantly more potent in suppressing endotoxin-induced TNF release and shock compared to intravenous administration, highlighting the central nervous system's involvement.[8]
Quantitative Data
The following tables summarize the quantitative data on the efficacy of this compound in various experimental models.
Table 1: In Vitro Efficacy of this compound
| Target/Model | Parameter | Value | Reference |
| TLR4 Signaling (rat IEC-6 cells) | IC50 | ~0.3 μM | [2][4][5] |
| gp96 ATPase Activity | IC50 | ~0.2-0.4 μM | [2][5] |
| LPS-stimulated Murine Macrophages | IC50 (TNF-α, IL-1β, IL-6) | ~20–50 nM | [9] |
| Nitric Oxide Synthesis (LPS-stimulated murine macrophages) | Inhibition at 1 µM | >80% | [9] |
Table 2: In Vivo Efficacy of this compound
| Model | Species | Dose | Effect | Reference |
| Lethal Endotoxemia | Mouse | 1–5 mg/kg (i.v.) | 70–90% reduction in serum TNF-α, improved survival | [9] |
| Experimental Colitis | Rat | 2.5 mg/kg/day | Decreased colonic myeloperoxidase activity and inflammation | [9] |
| Post-operative Ileus | Mouse | 1 µg/kg (i.c.v.) | Reduced intestinal inflammation and improved gastric emptying | [7] |
Table 3: Clinical Trial Data for this compound in Crohn's Disease
| Study Phase | Patient Population | Dosing Regimen | Key Findings | Reference |
| Phase II | Moderate to severe Crohn's Disease | 60 mg i.v. for 1 or 3 days | No significant difference in CDAI, IBDQ, CDEIS, and CRP compared to placebo. Cumulative dosing ≥360 mg showed potential for decreased CDAI in a subset of patients. | [10][11] |
Experimental Protocols
This section provides an overview of the methodologies used in key experiments to evaluate the efficacy of this compound.
In Vitro Inhibition of Cytokine Production in Macrophages
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Experimental anti-inflammatory drug this compound inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental Anti-Inflammatory Drug this compound Inhibits TLR Signaling by Targeting the TLR Chaperone gp96 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Central activation of the cholinergic anti-inflammatory pathway reduces surgical inflammation in experimental post-operative ileus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Central activation of the cholinergic anti-inflammatory pathway reduces surgical inflammation in experimental post-operative ileus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological stimulation of the cholinergic antiinflammatory pathway. [vivo.weill.cornell.edu]
- 9. medkoo.com [medkoo.com]
- 10. A randomised placebo-controlled multicentre trial of intravenous this compound HCl for moderate to severe Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Investigational New Drug CNI-1493: A Technical Guide to its Anti-Inflammatory Mechanisms and Preclinical Efficacy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CNI-1493, also known as Semapimod, is a tetravalent guanylhydrazone compound with potent anti-inflammatory properties. Developed initially to inhibit nitric oxide synthase, its multifaceted mechanism of action has since been elucidated, revealing a complex interplay with key inflammatory signaling pathways. This technical guide provides an in-depth overview of the core scientific data and experimental methodologies related to CNI-1493, intended to serve as a comprehensive resource for researchers in the field of inflammation and drug development. The document summarizes quantitative data from preclinical studies, details experimental protocols for key assays, and visualizes the primary signaling pathways and experimental workflows.
Mechanism of Action
CNI-1493 exerts its anti-inflammatory effects through a multi-targeted approach, primarily by modulating macrophage activation and pro-inflammatory cytokine signaling.[1] Its principal mechanisms include the inhibition of p38 Mitogen-Activated Protein Kinase (MAPK) and Toll-like Receptor 4 (TLR4) signaling.
Inhibition of p38 MAPK Signaling Pathway
CNI-1493 has been shown to be a potent inhibitor of p38 MAPK activation.[2] This inhibition is not direct but rather interferes with upstream signaling components, leading to a reduction in the phosphorylation and subsequent activation of p38 MAPK.[1] The p38 MAPK pathway is a critical regulator of the synthesis of several pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). By attenuating this pathway, CNI-1493 effectively suppresses the production of these key inflammatory mediators.
Inhibition of Toll-like Receptor 4 (TLR4) Signaling and Targeting of gp96
CNI-1493 inhibits TLR4 signaling with an IC50 of approximately 0.3 μM.[3] The mechanism for this inhibition involves the direct targeting of gp96, an endoplasmic reticulum-resident chaperone protein of the HSP90 family that is essential for the proper folding and trafficking of TLRs.[4] CNI-1493 has been shown to inhibit the ATP-binding and ATPase activities of gp96 in vitro, with an IC50 in the range of 0.2-0.4 μM.[3][4] This disruption of gp96 function leads to impaired TLR4 signaling, thereby reducing the inflammatory response to lipopolysaccharide (LPS).
Quantitative Preclinical Data
The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of CNI-1493.
Table 1: In Vitro Inhibitory Activities of CNI-1493
| Target/Process | Assay System | IC50 Value | Reference |
| TLR4 Signaling | Rat IEC-6 intestinal epithelioid cells | ~0.3 μM | [3][4] |
| gp96 ATPase Activity | In vitro biochemical assay | ~0.2-0.4 μM | [3][4] |
| Pro-inflammatory Cytokine Release (TNF-α, IL-1β, IL-6) | LPS-stimulated murine macrophages | ~20–50 nM | [5] |
| Nitric Oxide Synthesis | LPS-stimulated murine macrophages | >80% inhibition at 1 µM | [5] |
| Parasitic Deoxyhypusine Synthase | Plasmodium falciparum | 3-fold inhibition at 2 µM | [6] |
| Parasite Clearance | Plasmodium-infected erythrocytes | IC50 = 135.79 µM (72h) | [6] |
Table 2: In Vivo Efficacy of CNI-1493 in Animal Models
| Animal Model | Species | CNI-1493 Dosage | Key Findings | Reference |
| Collagen-Induced Arthritis | Rat (DA) | Up to 5 mg/kg/day (i.p.) | Significantly prevented/delayed onset and suppressed severity of arthritis. | [7] |
| Carrageenan-Induced Paw Edema | Mouse | Not specified | Prevented development of inflammation. | [8] |
| Lethal Endotoxemia | Mouse | 1–5 mg/kg (i.v.) | Significantly protected against lethal LPS challenge. | [5] |
| Crohn's Disease Model (Experimental Colitis) | Rat | 2.5 mg/kg/day | Markedly decreased colonic myeloperoxidase activity and histologic inflammation. | [5] |
| Malaria (P. berghei ANKA) | Mouse (C57BL/6) | 1 or 4 mg/kg/body weight | Significantly reduced parasitemia and prevented death from cerebral malaria. | [6] |
| Post-hemorrhagic Vasospasm | Rat | 200 µg (local injection) | Complete reversal of vasospasm. | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of CNI-1493.
In Vitro Assay: Macrophage Nitric Oxide Production
Objective: To quantify the inhibitory effect of CNI-1493 on nitric oxide (NO) production in activated macrophages.
Methodology:
-
Cell Culture: The murine macrophage-like cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and antibiotics. Cells are seeded in 24-well plates at a density of 1 x 10^5 cells/well and allowed to adhere.
-
Treatment: Cells are pre-treated with various concentrations of CNI-1493 for 1 hour.
-
Stimulation: Macrophages are then stimulated with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production.
-
Incubation: The cells are incubated for 24 hours at 37°C in a 5% CO2 incubator.
-
Nitrite Quantification (Griess Assay):
-
100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
The mixture is incubated at room temperature for 10 minutes.
-
The absorbance at 540 nm is measured using a microplate reader.
-
A standard curve is generated using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples, which is indicative of NO production.
-
In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice
Objective: To evaluate the therapeutic efficacy of CNI-1493 in a mouse model of rheumatoid arthritis.
Methodology:
-
Animals: DBA/1J mice (male, 8-10 weeks old) are used as they are susceptible to CIA.
-
Induction of Arthritis:
-
Primary Immunization (Day 0): Mice are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).
-
Booster Immunization (Day 21): A booster injection of 100 µg of bovine type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.
-
-
Treatment: CNI-1493 is administered daily via intraperitoneal (i.p.) injection at specified doses, starting from the day of the booster immunization. A vehicle control group receives the vehicle alone.
-
Assessment of Arthritis:
-
Starting from day 21, mice are monitored daily for the onset and severity of arthritis.
-
Clinical Scoring: Arthritis severity is scored for each paw on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of more than one digit, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.
-
Paw Thickness Measurement: Paw thickness is measured using a digital caliper.
-
-
Histological Analysis: At the end of the study, mice are euthanized, and their paws are collected for histological analysis to assess inflammation, pannus formation, and bone erosion.
In Vivo Model: Carrageenan-Induced Paw Edema in Rats
Objective: To assess the acute anti-inflammatory activity of CNI-1493.
Methodology:
-
Animals: Male Wistar rats (150-200 g) are used.
-
Treatment: CNI-1493 is administered intraperitoneally (i.p.) at various doses 30 minutes prior to the induction of inflammation. The control group receives the vehicle.
-
Induction of Edema: 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 1, 2, 3, 4, and 5 hours after carrageenan injection. The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume.
-
Data Analysis: The percentage inhibition of edema is calculated for each treated group compared to the control group.
Clinical Development
CNI-1493 has undergone clinical investigation for several inflammatory conditions, most notably Crohn's disease.[10] A phase II clinical trial in patients with moderate to severe Crohn's disease showed positive clinical changes, including endoscopic improvement and healing of fistulae, with no significant adverse effects observed.[2] These findings suggest a potential therapeutic role for CNI-1493 in the management of inflammatory bowel disease. Further clinical development is warranted to establish its efficacy and safety profile in larger patient populations.
Conclusion
CNI-1493 is a promising investigational new drug with a well-defined, multi-targeted mechanism of action centered on the inhibition of key inflammatory pathways. Preclinical studies have consistently demonstrated its potent anti-inflammatory effects in various in vitro and in vivo models. The available clinical data, particularly in Crohn's disease, are encouraging. This technical guide provides a foundational understanding of CNI-1493 for the scientific community, which may facilitate further research and development of this compound as a novel therapeutic for inflammatory and autoimmune diseases.
References
- 1. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abcam.com [abcam.com]
- 4. inotiv.com [inotiv.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chondrex.com [chondrex.com]
- 8. An inhibitor of macrophage arginine transport and nitric oxide production (CNI-1493) prevents acute inflammation and endotoxin lethality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel inhibitor of inflammatory cytokine production (CNI-1493) reduces rodent post-hemorrhagic vasospasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Multi-target Effects of CNI-1493: Convergence of Antiamylodogenic and Antiinflammatory Properties in Animal Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Immunomodulatory Effects of Semapimod
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core immunomodulatory effects of Semapimod (also known as CNI-1493), a synthetic guanylhydrazone compound with potent anti-inflammatory properties. This document details its mechanism of action, impact on key signaling pathways, and quantitative effects on cytokine production, supported by experimental methodologies and visual representations of complex biological processes.
Core Mechanism of Action
This compound exerts its immunomodulatory effects through a multi-targeted approach, primarily by inhibiting macrophage activation and suppressing the production of pro-inflammatory cytokines.[1][2][3] Initially developed to inhibit nitric oxide synthesis in inflammatory macrophages, its broader anti-inflammatory capabilities were soon recognized.[4] The principal mechanisms of action identified to date include the inhibition of p38 MAP kinase (MAPK) activation and the modulation of Toll-like receptor (TLR) signaling.[1][4][5]
A significant aspect of this compound's function is its ability to inhibit the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[1][6][7] This suppression of cytokine synthesis is a central element of its therapeutic potential in a variety of inflammatory and autoimmune disorders.[1][5]
More recent findings have also suggested that this compound may act by stimulating the vagus nerve, which in turn down-regulates inflammatory pathways through the cholinergic anti-inflammatory pathway.[4]
Quantitative Data on Immunomodulatory Effects
The following tables summarize the quantitative data on this compound's inhibitory activities from various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Concentrations (IC50) of this compound
| Target | IC50 Value | Cell/System Type | Reference |
| TLR4 Signaling | ≈0.3 µM | Rat IEC-6 intestinal epithelioid cells | [1][2][5] |
| gp96 ATPase Activity | ≈0.2-0.4 µM | In vitro assay | [1][5][8] |
| TNF-α, IL-1β, IL-6 Production | ≈20–50 nM | LPS-stimulated murine macrophages | [2] |
Table 2: Preclinical In Vivo Efficacy of this compound
| Animal Model | Dosage Regimen | Key Findings | Reference |
| Mice (Lethal Endotoxemia) | 1–5 mg/kg (IV) | Reduced serum TNF-α levels by 70–90% and improved survival rates. | [2] |
| Rats (Experimental Colitis) | 2.5 mg/kg/day | Markedly decreased colonic myeloperoxidase activity and histologic inflammation. | [2] |
| Obese Zucker Rats | 5 mg/kg (IP, daily for 2 weeks) | Ameliorated endothelial dysfunction. | [1] |
| GL261 Tumor-bearing Animals | 6 mg/kg/day (Intracranially for 1 week) | Inhibited glioblastoma cell invasion. | [1] |
Key Signaling Pathways Modulated by this compound
This compound's immunomodulatory effects are intrinsically linked to its ability to interfere with critical intracellular signaling cascades that regulate inflammation.
A primary mechanism of this compound is the inhibition of p38 MAPK activation.[1][4] The p38 MAPK pathway is a crucial signaling cascade that responds to cellular stress and inflammatory stimuli, leading to the production of pro-inflammatory cytokines.[9][10] By preventing the phosphorylation and activation of p38 MAPK, this compound effectively down-regulates the expression of genes encoding for TNF-α, IL-1β, and other inflammatory mediators.[1]
Caption: this compound inhibits the p38 MAPK signaling pathway.
This compound has been shown to desensitize TLR signaling, with a notable effect on TLR4.[1][5] This is achieved by targeting gp96, an endoplasmic reticulum-localized chaperone protein of the HSP90 family that is essential for the proper folding and trafficking of TLRs.[5][8] this compound inhibits the ATP-binding and ATPase activities of gp96.[1][5][8] This disruption of gp96 function leads to impaired TLR biogenesis and reduced cell surface expression, thereby dampening the cellular response to TLR ligands like lipopolysaccharide (LPS).[5]
Caption: this compound's inhibition of gp96 disrupts TLR signaling.
Detailed Experimental Protocols
The following sections outline the methodologies for key experiments that have elucidated the immunomodulatory effects of this compound.
This protocol is designed to quantify the inhibitory effect of this compound on the production of pro-inflammatory cytokines by macrophages stimulated with LPS.
-
Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or primary peritoneal macrophages are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are pre-incubated with varying concentrations of this compound (e.g., 0.01, 0.1, 1 µM) for a specified period (e.g., 1-2 hours) before stimulation with LPS (e.g., 100 ng/mL).
-
Cytokine Measurement: After an incubation period (e.g., 4-24 hours), the cell culture supernatant is collected. The concentrations of TNF-α, IL-1β, and IL-6 are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for each cytokine.
-
Data Analysis: The percentage of cytokine inhibition at each this compound concentration is calculated relative to the LPS-only control. The IC50 value is determined by plotting the inhibition curve.
-
Cell Viability: A parallel assay, such as the MTT colorimetric assay, is performed to ensure that the observed decrease in cytokine production is not due to cytotoxicity of the compound.[6]
Caption: Experimental workflow for in vitro cytokine inhibition assay.
This protocol assesses the effect of this compound on the activation of p38 MAPK in response to an inflammatory stimulus.
-
Cell Culture and Treatment: Cells (e.g., rat IEC-6 intestinal epithelioid cells) are cultured to confluence.[5] They are then pre-treated with this compound (e.g., 10 µM) for a short duration (e.g., 15 minutes) followed by stimulation with LPS (e.g., 100 ng/mL) for a brief period (e.g., 15 minutes).[5]
-
Protein Extraction: After treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Western Blotting: Total protein concentration is determined, and equal amounts of protein from each sample are separated by SDS-PAGE. Proteins are then transferred to a PVDF membrane.
-
Immunodetection: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated p38 MAPK (p-p38). A separate blot or subsequent probing of the same blot with an antibody for total p38 MAPK is used as a loading control.
-
Visualization and Quantification: The bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the p-p38 band is normalized to the total p38 band to determine the relative level of p38 MAPK activation.
Caption: Workflow for assessing p38 MAPK phosphorylation.
Clinical and Preclinical Significance
This compound has been investigated in various preclinical models and early-phase clinical trials for inflammatory conditions. In a preclinical study in rats, this compound was found to suppress cytokine-storm induction by interleukin-2 (IL-2) without diminishing its anticancer properties.[4] Preliminary clinical trials in patients with moderate to severe Crohn's disease showed positive clinical changes, including endoscopic improvement and healing of fistulae, with no significant adverse effects observed.[4] However, a subsequent randomized controlled trial with a short dosing regimen did not show efficacy for the treatment of moderate to severe Crohn's disease, though cumulative dosing showed some promise.[11] These findings underscore the potential of this compound as an immunomodulatory agent while highlighting the need for further research to optimize dosing and identify the most suitable clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound. Cytokine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Experimental anti-inflammatory drug this compound inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scite.ai [scite.ai]
- 7. abmole.com [abmole.com]
- 8. Experimental Anti-Inflammatory Drug this compound Inhibits TLR Signaling by Targeting the TLR Chaperone gp96 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical p38 MAP kinase inhibition constrains tissue inflammation and improves antibiotic activity in Mycobacterium tuberculosis-infected mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A randomised placebo-controlled multicentre trial of intravenous this compound HCl for moderate to severe Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Antiviral and Antimalarial Properties of Semapimod
For Researchers, Scientists, and Drug Development Professionals
Abstract
Semapimod (formerly CNI-1493) is a synthetic, tetravalent guanylhydrazone compound initially developed for its anti-inflammatory and immunomodulatory effects. Subsequent research has unveiled its potential as a broad-spectrum therapeutic agent, demonstrating notable antiviral and antimalarial properties. This technical guide provides a comprehensive overview of the current understanding of this compound's efficacy against viral and malarial pathogens, its mechanisms of action, and the experimental methodologies used to elucidate these properties. The information is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anti-infective agents.
Introduction
This compound is an investigational new drug with a multifaceted pharmacological profile that includes anti-inflammatory, anti-cytokine, immunomodulatory, antiviral, and antimalarial activities[1]. Its ability to modulate key signaling pathways involved in host-pathogen interactions makes it a compelling candidate for further investigation as a potential therapeutic for infectious diseases. This document synthesizes the available preclinical data on the antiviral and antimalarial properties of this compound, with a focus on quantitative efficacy, mechanisms of action, and detailed experimental protocols.
Quantitative Efficacy of this compound
The following tables summarize the quantitative data on the in vitro and in vivo efficacy of this compound against viral and malarial targets.
Table 1: Antiviral Activity of this compound
| Virus Target | Assay Type | Cell Line | Efficacy Metric (IC50/EC50) | Reference |
| Information Not Available | - | - | - | - |
A comprehensive search of available literature did not yield specific quantitative data (IC50/EC50 values) for this compound's activity against specific viruses. The antiviral properties of this compound are frequently cited, suggesting a potential mechanism through the inhibition of host factors required for viral replication, such as p38 MAPK and deoxyhypusine synthase[2]. Further research is required to quantify its direct or indirect antiviral efficacy against a range of viruses.
Table 2: Antimalarial Activity of this compound
| Plasmodium Species | Strain | Assay Type | Efficacy Metric (IC50) | In Vivo Model | In Vivo Efficacy | Reference |
| P. falciparum | Not Specified | In vitro growth inhibition | 135.79 µM (after 72h) | P. berghei ANKA-infected C57BL/6 mice | Significantly reduced parasitemia at 1 mg/kg and 4 mg/kg body weight; prevented death in cerebral malaria models. |
Mechanism of Action
This compound exerts its antiviral and antimalarial effects through a multi-targeted mechanism of action, primarily by modulating host cell signaling pathways that are crucial for pathogen replication and the host inflammatory response.
Inhibition of p38 Mitogen-Activated Protein Kinase (MAPK)
This compound is a known inhibitor of p38 MAP kinase activation[1][3]. The p38 MAPK signaling pathway is activated by cellular stress and inflammatory cytokines and plays a critical role in the replication of various viruses and in the inflammatory pathology of malaria[1][3]. By inhibiting the phosphorylation and activation of p38 MAPK, this compound can disrupt the viral life cycle and ameliorate the excessive inflammation associated with severe malaria.
Inhibition of Deoxyhypusine Synthase (DHS)
This compound has been shown to directly inhibit deoxyhypusine synthase (DHS), an enzyme essential for the post-translational modification of eukaryotic translation initiation factor 5A (eIF-5A)[2]. The hypusinated form of eIF-5A is critical for the translation of specific mRNAs, including those required for viral replication and parasite proliferation. Inhibition of DHS by this compound disrupts this process, leading to a reduction in pathogen growth[2].
Inhibition of Toll-Like Receptor (TLR) Signaling
This compound inhibits Toll-like receptor (TLR) signaling, particularly TLR4 signaling, by targeting the TLR chaperone protein gp96[1][4]. It inhibits the ATP-binding and ATPase activities of gp96 with an IC50 of approximately 0.2-0.4 μM[1][4]. This action desensitizes cells to TLR ligands like lipopolysaccharide (LPS), thereby blocking the downstream activation of NF-κB and p38 MAPK and the subsequent production of pro-inflammatory cytokines[1][4]. This mechanism is central to its anti-inflammatory effects, which are also relevant in the context of viral and malarial infections.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the antiviral and antimalarial properties of this compound.
In Vitro Antiviral Assay (General Protocol)
A standard method to assess the in vitro antiviral activity of a compound like this compound involves a viral replication assay.
Objective: To determine the concentration of this compound that inhibits viral replication by 50% (EC50).
Materials:
-
Susceptible host cell line
-
Virus stock of known titer
-
Cell culture medium and supplements
-
This compound stock solution
-
96-well cell culture plates
-
MTT or similar reagent for cell viability assessment
-
Method for quantifying viral replication (e.g., plaque assay, qPCR for viral nucleic acids, or ELISA for viral antigens)
Procedure:
-
Seed the host cells in 96-well plates and incubate until they form a confluent monolayer.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the growth medium from the cells and add the this compound dilutions.
-
Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Incubate the plates for a period sufficient for viral replication (e.g., 24-72 hours).
-
At the end of the incubation period, quantify the extent of viral replication in each well using a suitable method.
-
In a parallel plate, assess the cytotoxicity of this compound on the host cells using an MTT assay to determine the 50% cytotoxic concentration (CC50).
-
Calculate the EC50 value by plotting the percentage of viral inhibition against the this compound concentration. The selectivity index (SI) can be calculated as CC50/EC50.
In Vitro Antimalarial SYBR Green I-Based Assay
This assay is widely used to determine the in vitro susceptibility of Plasmodium falciparum to antimalarial drugs[2][5].
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against P. falciparum.
Materials:
-
Synchronized, asexual-stage P. falciparum culture (e.g., ring stage)
-
Human erythrocytes (O+)
-
RPMI 1640 medium supplemented with AlbuMAX II or human serum
-
This compound stock solution
-
96-well microtiter plates (pre-dosed with this compound dilutions)
-
Lysis buffer containing SYBR Green I dye
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in RPMI 1640 medium and pre-dose the 96-well plates.
-
Add the parasite culture (at a defined parasitemia and hematocrit) to each well.
-
Incubate the plates for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.
-
After incubation, lyse the red blood cells by adding the SYBR Green I lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for at least 1 hour.
-
Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the this compound concentration.
In Vivo Antimalarial Efficacy Study (Mouse Model)
The rodent malaria parasite Plasmodium berghei is often used to assess the in vivo efficacy of antimalarial compounds[6].
Objective: To evaluate the ability of this compound to reduce parasitemia in a mouse model of malaria.
Materials:
-
P. berghei (e.g., ANKA strain)
-
C57BL/6 mice
-
This compound formulation for in vivo administration (e.g., for intraperitoneal or intravenous injection)
-
Giemsa stain
-
Microscope
Procedure:
-
Infect mice with P. berghei by intraperitoneal injection of infected red blood cells.
-
Once parasitemia is established (e.g., 1-2%), randomize the mice into treatment and control groups.
-
Administer this compound to the treatment group at various doses (e.g., 1 and 4 mg/kg) according to a defined schedule. The control group receives the vehicle.
-
Monitor parasitemia daily by preparing thin blood smears from tail blood, staining with Giemsa, and counting the percentage of infected red blood cells under a microscope.
-
Monitor survival, especially in cerebral malaria models.
-
Evaluate the efficacy of this compound by comparing the parasitemia levels and survival rates between the treated and control groups.
Western Blot for p38 MAPK Phosphorylation
This technique is used to assess the inhibitory effect of this compound on the activation of the p38 MAPK pathway[7][8].
Objective: To determine if this compound inhibits the phosphorylation of p38 MAPK in response to a stimulus.
Materials:
-
Cell line known to activate p38 MAPK (e.g., macrophages)
-
Stimulus (e.g., LPS)
-
This compound
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-p38 MAPK and anti-total-p38 MAPK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture cells and treat with this compound for a specified time before stimulating with an agonist like LPS.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total p38 MAPK to confirm equal protein loading.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Inhibition of the TLR4 signaling pathway by this compound.
Caption: Mechanism of deoxyhypusine synthase (DHS) inhibition by this compound.
Caption: Experimental workflow for the in vitro antimalarial SYBR Green I assay.
Conclusion
This compound demonstrates promising, albeit not yet fully quantified, antiviral and antimalarial activities. Its multi-targeted mechanism of action, involving the inhibition of key host signaling pathways such as p38 MAPK, deoxyhypusine synthase, and TLR signaling, presents a unique therapeutic strategy. By targeting host factors, this compound may offer a higher barrier to the development of drug resistance compared to pathogen-directed therapies. However, to advance its development as an anti-infective agent, further research is critically needed to:
-
Determine its efficacy (IC50/EC50 values) against a broad range of clinically relevant viruses.
-
Expand the in vitro and in vivo testing against a wider variety of Plasmodium species and drug-resistant strains.
-
Further elucidate the precise molecular interactions underlying its inhibitory activities.
This technical guide provides a solid foundation for future investigations into the therapeutic potential of this compound as a novel antiviral and antimalarial agent.
References
- 1. Experimental anti-inflammatory drug this compound inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iddo.org [iddo.org]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Experimental Anti-Inflammatory Drug this compound Inhibits TLR Signaling by Targeting the TLR Chaperone gp96 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 6. Methodology for Efficacy Assessment of In Vivo Malaria Therapy - Malaria Control during Mass Population Movements and Natural Disasters - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The p38 Mitogen-Activated Protein kinase pathway is involved in the regulation of Heme Oxygenase-1 by acidic extracellular pH in aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Cholinergic Anti-inflammatory Pathway and Semapimod
For Researchers, Scientists, and Drug Development Professionals
Abstract
The intricate interplay between the nervous and immune systems is exemplified by the cholinergic anti-inflammatory pathway (CAP), a neural reflex critical in the regulation of inflammation. This pathway, primarily mediated by the vagus nerve and its principal neurotransmitter, acetylcholine, offers a novel therapeutic target for a multitude of inflammatory diseases. Semapimod (formerly CNI-1493), a tetravalent guanylhydrazone, has been identified as a key pharmacological activator of the CAP. This technical guide provides a comprehensive overview of the CAP, the molecular mechanisms of this compound, a compilation of quantitative efficacy data, and detailed experimental protocols for key assays, intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.
The Cholinergic Anti-inflammatory Pathway (CAP)
The CAP is an endogenous neuro-immune circuit that modulates the inflammatory response by inhibiting the production of pro-inflammatory cytokines.[1][2] This reflex is initiated when afferent vagus nerve fibers detect peripheral inflammation, sending signals to the brainstem. In response, efferent vagus nerve fibers release acetylcholine (ACh) in various organs, most notably the spleen, a primary site of immune regulation.
Molecular Signaling Cascade
The anti-inflammatory effects of the CAP are mediated through the interaction of ACh with the α7 nicotinic acetylcholine receptor (α7nAChR), which is expressed on the surface of immune cells, particularly macrophages. The binding of ACh to α7nAChR triggers a downstream signaling cascade that ultimately suppresses the production of key pro-inflammatory cytokines.
Caption: Signaling pathway of the cholinergic anti-inflammatory reflex.
Upon ACh binding, the α7nAChR activates Janus kinase 2 (JAK2), which subsequently phosphorylates Signal Transducer and Activator of Transcription 3 (STAT3). The phosphorylated STAT3 translocates to the nucleus, where it interferes with the nuclear translocation of the master pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB). This inhibition of NF-κB activity leads to a significant reduction in the transcription and synthesis of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).
This compound (CNI-1493): A Pharmacological Activator of the CAP
This compound is a synthetic tetravalent guanylhydrazone that has been shown to be a potent anti-inflammatory agent. Its primary mechanism of action is the activation of the cholinergic anti-inflammatory pathway.
Mechanism of Action
This compound functions as an agonist of the α7nAChR, mimicking the action of acetylcholine. By binding to and activating this receptor on macrophages and other immune cells, this compound initiates the downstream signaling cascade described above, leading to the suppression of pro-inflammatory cytokine production.
Quantitative Data on this compound's Efficacy
The anti-inflammatory properties of this compound have been quantified in numerous in vitro and in vivo studies, as well as in clinical trials.
In Vitro Efficacy
| Parameter | Cell Type | Cytokine Inhibited | IC50 Value | Reference |
| Cytokine Production | LPS-stimulated murine macrophages | TNF-α, IL-1β, IL-6 | ~20–50 nM | |
| TLR4 Signaling | Rat intestinal epithelioid cells (IEC-6) | - | ~0.3 µM | [3] |
Preclinical In Vivo Efficacy
| Animal Model | Disease Model | Treatment | Key Quantitative Outcome | Reference |
| Murine | Endotoxemia/Sepsis (LPS-induced) | 1-5 mg/kg, IV | 70-90% reduction in serum TNF-α levels | |
| Murine | Sepsis (CLP-induced) | Not specified | Statistically significant improvement in survival rates | |
| Rat | Collagen-Induced Arthritis | 2.5 mg/kg/day, IP | Significant reduction in clinical arthritis scores and paw swelling | |
| Murine | DSS-Induced Colitis | Not specified | Significant reduction in Disease Activity Index (DAI) |
Clinical Trial Data
| Indication | Phase | Number of Patients | Dosing Regimen | Key Findings | Reference |
| Crohn's Disease | II | 152 | 60 mg IV for 1 or 3 days | No significant improvement in CDAI, IBDQ, CDEIS, or CRP compared to placebo at these doses. | |
| Rheumatoid Arthritis | II | ~100 | Not specified | Did not meet primary endpoint for ACR20 response. |
Detailed Experimental Protocols
Reproducible and rigorous experimental design is paramount in the study of immunomodulatory compounds. The following sections provide detailed protocols for two key experimental models used to evaluate the efficacy of this compound.
In Vitro Macrophage Stimulation Assay
This assay is fundamental for assessing the direct anti-inflammatory effects of a compound on macrophages.
Caption: Experimental workflow for in vitro macrophage stimulation assay.
Methodology:
-
Macrophage Isolation and Culture:
-
Isolate primary monocytes from murine bone marrow or human peripheral blood using standard density gradient centrifugation.
-
Culture the monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 20 ng/mL macrophage colony-stimulating factor (M-CSF).
-
Allow cells to differentiate into macrophages over 5-7 days, with media changes every 2-3 days.
-
-
Compound Treatment and Stimulation:
-
Plate the differentiated macrophages in 96-well plates at a density of 1 x 10^5 cells/well.
-
Pre-treat the cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) or vehicle control for 1 hour.
-
Stimulate the macrophages with lipopolysaccharide (LPS) from E. coli at a final concentration of 100 ng/mL.
-
-
Cytokine Analysis:
-
Incubate the plates for 4 to 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plates at 400 x g for 5 minutes to pellet the cells.
-
Collect the supernatants and measure the concentrations of TNF-α, IL-1β, and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Murine Cecal Ligation and Puncture (CLP) Sepsis Model
The CLP model is considered the gold standard for inducing polymicrobial sepsis that closely mimics the human condition.
References
Semapimod's Impact on Pro-Inflammatory Cytokines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Semapimod (formerly CNI-1493) is a synthetic, tetravalent guanylhydrazone compound that has demonstrated potent anti-inflammatory properties by modulating the production of key pro-inflammatory cytokines. This technical guide provides an in-depth analysis of this compound's effects on Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). It details the underlying mechanism of action, presents quantitative data from preclinical studies, outlines comprehensive experimental protocols for in vitro analysis, and visualizes the involved signaling pathways and experimental workflows.
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily by targeting the Toll-like receptor (TLR) signaling pathway, a crucial component of the innate immune response. The core of its mechanism lies in the inhibition of gp96 (glycoprotein 96) , an endoplasmic reticulum-resident chaperone protein of the HSP90 family.[1][2] gp96 is essential for the proper folding, assembly, and trafficking of multiple TLRs, including TLR4, the receptor for lipopolysaccharide (LPS).[1]
By inhibiting the ATP-binding and ATPase activities of gp96, this compound disrupts TLR4 signaling, which in turn attenuates the activation of downstream inflammatory cascades.[1][2] This upstream intervention leads to the reduced activation of key signaling pathways, notably the p38 Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[1][3] Both p38 MAPK and NF-κB are critical for the transcriptional activation and translation of pro-inflammatory cytokine genes, including TNF-α, IL-1β, and IL-6.[3][4]
dot
Caption: this compound's Mechanism of Action.
Quantitative Data on Cytokine Inhibition
This compound has been shown to inhibit the production of TNF-α, IL-1β, and IL-6 in a dose-dependent manner in various preclinical models. The following tables summarize the key quantitative findings.
| In Vitro Efficacy of this compound | |
| Model System | LPS-stimulated murine macrophages |
| Target Cytokines | TNF-α, IL-1β, IL-6 |
| IC50 | ~20–50 nM |
| Reference | MedKoo Biosciences |
| Inhibition of Upstream Signaling Components by this compound | |
| Target | TLR4 Signaling |
| IC50 | ~0.3 µM |
| Reference | [1][2] |
| Target | gp96 ATPase Activity |
| IC50 | ~0.2-0.4 µM |
| Reference | [2] |
| In Vivo Efficacy of this compound | |
| Model System | Mouse model of lethal endotoxemia |
| Dosage | 1–5 mg/kg (intravenous) |
| Effect on TNF-α | 70–90% reduction in serum levels |
| Reference | MedKoo Biosciences |
Experimental Protocols
This section provides a detailed methodology for assessing the in vitro efficacy of this compound in inhibiting the production of TNF-α, IL-1β, and IL-6 from LPS-stimulated murine macrophages. This protocol is synthesized from established methodologies for similar anti-inflammatory compounds.
Materials and Reagents
-
Cell Line: RAW 264.7 murine macrophage cell line
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Stimulant: Lipopolysaccharide (LPS) from E. coli O111:B4
-
Test Compound: this compound (CNI-1493)
-
Vehicle: DMSO or sterile PBS
-
Cytokine Measurement: ELISA kits for murine TNF-α, IL-1β, and IL-6
-
Cell Viability Assay: MTT or similar cytotoxicity assay kit
-
Reagents and Consumables: 96-well cell culture plates, sterile pipette tips, centrifuge tubes, etc.
Experimental Workflow
dot
Caption: In Vitro Cytokine Inhibition Assay Workflow.
Step-by-Step Procedure
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells into 96-well plates at a density of 1 x 10^5 to 2 x 10^5 cells per well in 100 µL of culture medium.
-
Incubate the plates overnight to allow for cell adherence.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a cytotoxic level (typically <0.1%).
-
Carefully remove the old medium from the cells and add 100 µL of medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plates for 1 hour at 37°C.
-
-
LPS Stimulation:
-
Prepare a working solution of LPS in culture medium.
-
Add 100 µL of the LPS solution to each well to achieve a final concentration of 100 ng/mL. For negative control wells, add 100 µL of medium without LPS.
-
The final volume in each well will be 200 µL.
-
Incubate the plates for 18-24 hours at 37°C.
-
-
Supernatant Collection and Cytokine Measurement:
-
After the incubation period, centrifuge the plates at a low speed (e.g., 300 x g) for 5 minutes to pellet any detached cells.
-
Carefully collect the supernatant from each well without disturbing the cell layer.
-
Perform ELISA for TNF-α, IL-1β, and IL-6 on the collected supernatants according to the manufacturer's instructions for each specific kit. This typically involves incubation of the supernatant on antibody-coated plates, followed by the addition of detection antibodies and a substrate for colorimetric detection.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.
-
-
Cell Viability Assay:
-
After collecting the supernatant, perform an MTT or similar cell viability assay on the remaining cells in the plate to ensure that the observed cytokine inhibition is not due to cytotoxicity of this compound.
-
-
Data Analysis:
-
Calculate the percentage inhibition of each cytokine for each concentration of this compound compared to the LPS-stimulated vehicle control.
-
Plot the percentage inhibition against the log of the this compound concentration and determine the IC50 value for each cytokine using a suitable software.
-
Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound.
TLR4 Signaling Pathway Inhibition
dot
Caption: TLR4 Signaling Pathway Inhibition by this compound.
Downstream p38 MAPK and NF-κB Pathway Modulation
dot
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dynamical and combinatorial coding by MAPK p38 and NFκB in the inflammatory response of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Semapimod: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Semapimod (formerly known as CNI-1493) is a synthetic tetravalent guanylhydrazone compound with potent anti-inflammatory properties. It is an investigational drug that selectively inhibits the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). These application notes provide a comprehensive overview of the experimental protocols for in vitro studies involving this compound, its mechanism of action, and key quantitative data from published research.
This compound's primary mechanism of action involves the targeting of the heat shock protein 90 (HSP90) family chaperone, gp96 (also known as GRP94), located in the endoplasmic reticulum. By inhibiting the ATP-binding and ATPase activities of gp96, this compound disrupts the proper folding and trafficking of Toll-like receptors (TLRs), particularly TLR4.[1][2] This leads to the desensitization of TLR signaling pathways, ultimately suppressing the downstream activation of key inflammatory mediators like p38 MAPK and NF-κB.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro studies on this compound.
| Parameter | Value | Cell Type/System | Reference |
| IC50 for TLR4 Signaling Inhibition | ≈ 0.3 µM | Rat IEC-6 intestinal epithelioid cells | [1][2] |
| IC50 for gp96 ATPase Activity Inhibition | ≈ 0.2 - 0.4 µM | In vitro assay | [1][2] |
| Inhibition of Pro-inflammatory Cytokines | |||
| TNF-α Production | IC50 ≈ 20–50 nM | LPS-stimulated murine macrophages | [4] |
| IL-1β Production | IC50 ≈ 20–50 nM | LPS-stimulated murine macrophages | [4] |
| IL-6 Production | IC50 ≈ 20–50 nM | LPS-stimulated murine macrophages | [4] |
| Nitric Oxide (NO) Synthesis Inhibition | >80% reduction at 1 µM | LPS-stimulated murine macrophages | [4] |
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; gp96 [label="gp96 (HSP90 Chaperone)", fillcolor="#FBBC05", fontcolor="#202124"]; TLR4 [label="TLR4 Maturation\n& Trafficking", fillcolor="#F1F3F4", fontcolor="#202124"]; LPS [label="LPS", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4_receptor [label="TLR4 Receptor\non Cell Surface", fillcolor="#F1F3F4", fontcolor="#202124"]; p38_MAPK [label="p38 MAPK\nPhosphorylation", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB\nActivation", fillcolor="#F1F3F4", fontcolor="#202124"]; Cytokines [label="Pro-inflammatory\nCytokines (TNF-α, IL-1β, IL-6)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges this compound -> gp96 [label="Inhibits ATPase\nactivity", color="#EA4335", fontcolor="#202124"]; gp96 -> TLR4 [color="#4285F4", fontcolor="#202124"]; TLR4 -> TLR4_receptor [label="Disrupts", style=dashed, color="#EA4335", fontcolor="#202124"]; LPS -> TLR4_receptor [color="#4285F4", fontcolor="#202124"]; TLR4_receptor -> p38_MAPK [label="Inhibits", style=dashed, color="#EA4335", fontcolor="#202124"]; TLR4_receptor -> NFkB [label="Inhibits", style=dashed, color="#EA4335", fontcolor="#202124"]; p38_MAPK -> Cytokines [color="#4285F4", fontcolor="#202124"]; NFkB -> Cytokines [color="#4285F4", fontcolor="#202124"]; } END_DOT Caption: Mechanism of this compound action.
Experimental Workflow for Assessing this compound's In Vitro Efficacy
// Nodes start [label="Start: Cell Culture\n(e.g., Macrophages, IEC-6)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; treatment [label="Treatment with this compound\n(various concentrations)", fillcolor="#FBBC05", fontcolor="#202124"]; stimulation [label="Stimulation with LPS\n(e.g., 100 ng/mL)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; incubation [label="Incubation", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; cytokine [label="Cytokine Measurement\n(ELISA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; western [label="Western Blot\n(p-p38 MAPK, NF-κB)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; viability [label="Cell Viability Assay\n(MTT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; data [label="Data Analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> treatment [color="#5F6368"]; treatment -> stimulation [color="#5F6368"]; stimulation -> incubation [color="#5F6368"]; incubation -> cytokine [color="#5F6368"]; incubation -> western [color="#5F6368"]; incubation -> viability [color="#5F6368"]; cytokine -> data [color="#5F6368"]; western -> data [color="#5F6368"]; viability -> data [color="#5F6368"]; } END_DOT Caption: General experimental workflow.
Detailed Experimental Protocols
Cell Culture and Treatment
a. Macrophage Culture (from Monocytes):
-
Cell Lines: Murine macrophage cell lines (e.g., RAW 264.7) or human monocyte-derived macrophages (MDMs) from peripheral blood mononuclear cells (PBMCs).
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Seeding Density: Plate cells at a density of 1 x 10^6 cells/mL in 24-well or 96-well plates, depending on the subsequent assay.
-
Differentiation (for MDMs): For human PBMCs, monocytes can be differentiated into macrophages by incubation with M-CSF or GM-CSF for 6-7 days.
-
This compound Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., sterile water or DMSO). Dilute to final working concentrations in the culture medium. Pre-incubate cells with this compound for 1-2 hours before stimulation.
b. Intestinal Epithelial Cell Culture:
-
Cell Line: Rat intestinal epithelial cell line (IEC-6).
-
Culture Medium: DMEM supplemented with 10% FBS, 1% insulin-transferrin-selenium (ITS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Seeding and Treatment: Follow similar procedures as for macrophages.
LPS-Induced Cytokine Production Assay
-
Objective: To measure the inhibitory effect of this compound on the production of pro-inflammatory cytokines.
-
Protocol:
-
Culture and pre-treat cells with varying concentrations of this compound as described above.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL to 1 µg/mL.
-
Incubate for 4-24 hours, depending on the cytokine being measured.
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Generate dose-response curves to determine the IC50 of this compound for each cytokine.
-
Western Blot for p38 MAPK Phosphorylation and NF-κB Activation
-
Objective: To assess the effect of this compound on the phosphorylation of p38 MAPK and the activation of the NF-κB pathway.
-
Protocol:
-
Culture and treat cells with this compound and LPS as described for the cytokine assay. A shorter incubation time post-LPS stimulation (e.g., 15-30 minutes) is typically used for signaling pathway analysis.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p38 MAPK, total p38 MAPK, phospho-IκBα, total IκBα, or the p65 subunit of NF-κB overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
gp96 ATPase Activity Assay
-
Objective: To directly measure the inhibitory effect of this compound on the ATPase activity of its molecular target, gp96.
-
Protocol:
-
This is a cell-free in vitro assay. Use purified recombinant gp96 protein.
-
Prepare a reaction buffer (e.g., HEPES buffer containing NaCl, MgCl2, and ATP).
-
Incubate purified gp96 with varying concentrations of this compound.
-
Initiate the ATPase reaction by adding ATP.
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as a malachite green-based assay.
-
The absorbance is proportional to the amount of Pi produced and reflects the ATPase activity.
-
Calculate the IC50 of this compound for gp96 ATPase inhibition.
-
Cell Viability Assay
-
Objective: To determine if the observed inhibitory effects of this compound are due to cytotoxicity.
-
Protocol (MTT Assay):
-
Seed cells in a 96-well plate and treat with the same concentrations of this compound used in the functional assays.
-
Incubate for the same duration as the primary experiments (e.g., 24 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
The MTT is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control. This compound has been shown to not significantly affect cell viability at concentrations effective for inhibiting cytokine production.[1]
-
Conclusion
This compound is a potent inhibitor of pro-inflammatory cytokine production through its targeted inhibition of the gp96 chaperone and subsequent disruption of TLR signaling. The protocols outlined in these application notes provide a framework for the in vitro characterization of this compound's anti-inflammatory effects. Researchers should optimize these protocols for their specific cell systems and experimental conditions.
References
- 1. Experimental anti-inflammatory drug this compound inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental Anti-Inflammatory Drug this compound Inhibits TLR Signaling by Targeting the TLR Chaperone gp96 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding immune-modulatory efficacy in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
Semapimod In Vivo Application Notes and Protocols for Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of Semapimod (also known as CNI-1493), a synthetic guanylhydrazone compound with potent anti-inflammatory properties, in various mouse models. The document includes detailed dosage information, experimental protocols, and insights into its mechanism of action.
Mechanism of Action
This compound exerts its anti-inflammatory effects through a multi-targeted mechanism. It is a known inhibitor of p38 MAP kinase activation, a key enzyme in the inflammatory signaling cascade.[1] Furthermore, this compound has been shown to inhibit Toll-like receptor (TLR) signaling by targeting the TLR chaperone protein gp96. This action desensitizes cells to lipopolysaccharide (LPS) and other TLR ligands, thereby reducing the downstream production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2][3]
Data Presentation: In Vivo Dosage of this compound in Mouse Models
The following tables summarize the quantitative data on this compound dosage from various preclinical studies in mouse and rat models.
| Table 1: this compound Dosage in Inflammatory Mouse Models | |||||
| Mouse Model | Strain | Dosage | Administration Route | Treatment Schedule | Key Findings |
| Lethal Endotoxemia | Not Specified | 1-5 mg/kg | Intravenous (IV) | Single dose | Significantly protected mice from lethal endotoxemia and reduced serum TNF-α levels by 70-90%.[1] |
| Experimental Colitis (Rat) | Not Specified | 2.5 mg/kg/day | Not Specified | Daily | Markedly decreased colonic myeloperoxidase activity and histologic inflammation.[1] |
| Necrotizing Enterocolitis (Rat) | Newborn Rats | 0.1-1 mg/kg | Intraperitoneal (IP) | Not Specified | Protective in an experimental NEC model. |
| Table 2: this compound Dosage in Cancer Mouse Models | |||||
| Mouse Model | Strain | Dosage | Administration Route | Treatment Schedule | Key Findings |
| Glioblastoma (Orthotopic) | C57Bl/6 | 6 mg/kg/day | Intracranial (via osmotic pump) | Continuous for 1-2 weeks | Inhibited tumor cell invasion and increased survival in combination with radiation.[4] |
| Pancreatic and Colorectal Xenografts | Not Specified | 5-10 mg/kg | Not Specified | Not Specified | Suppressed tumor growth by >50%.[1] |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by this compound.
Figure 1: this compound's Inhibition of the TLR4 Signaling Pathway.
Figure 2: this compound's Inhibition of the p38 MAPK Signaling Pathway.
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Administration of this compound in a Mouse Model of Endotoxemia
Objective: To evaluate the efficacy of this compound in a lipopolysaccharide (LPS)-induced endotoxemia mouse model.
Materials:
-
This compound tetrahydrochloride
-
Sterile, pyrogen-free saline
-
Lipopolysaccharide (LPS) from E. coli
-
8-12 week old C57BL/6 mice (or other appropriate strain)
-
Sterile syringes and needles (27-30 gauge)
Procedure:
-
Preparation of this compound Solution:
-
Aseptically dissolve this compound tetrahydrochloride in sterile, pyrogen-free saline to the desired concentration (e.g., 0.1-0.5 mg/mL).
-
Ensure complete dissolution. The solution should be clear.
-
Prepare fresh on the day of the experiment.
-
-
Animal Handling and Dosing:
-
Acclimatize mice for at least one week before the experiment.
-
Weigh each mouse to determine the correct injection volume.
-
Administer this compound (1-5 mg/kg) or vehicle (saline) via intraperitoneal (IP) injection. The injection volume should typically be 100-200 µL.
-
-
Induction of Endotoxemia:
-
30 minutes to 1 hour after this compound/vehicle administration, inject LPS (e.g., 10-15 mg/kg, IP) to induce endotoxemia. The dose of LPS may need to be optimized depending on the mouse strain and desired severity of the inflammatory response.
-
-
Monitoring and Endpoint Analysis:
-
Monitor mice for signs of endotoxemia (e.g., lethargy, piloerection, huddled behavior).
-
At a predetermined time point (e.g., 2, 6, or 24 hours post-LPS injection), collect blood via cardiac puncture or other approved method for cytokine analysis (e.g., TNF-α, IL-6 by ELISA).
-
Tissues (e.g., liver, lung) can also be collected for histological analysis or measurement of inflammatory markers.
-
Protocol 2: Intracranial Administration of this compound in a Mouse Glioblastoma Model
Objective: To assess the anti-tumor effects of this compound in an orthotopic glioblastoma mouse model.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or artificial cerebrospinal fluid)
-
Glioblastoma cells (e.g., GL261)
-
8-12 week old C57BL/6 mice
-
Stereotaxic apparatus
-
Osmotic minipumps and brain infusion cannulas
-
Surgical tools
Procedure:
-
Orthotopic Tumor Implantation:
-
Anesthetize the mouse and secure it in a stereotaxic frame.
-
Create a burr hole in the skull over the desired brain region (e.g., striatum).
-
Slowly inject glioblastoma cells (e.g., 1 x 10^5 cells in 2 µL) into the brain parenchyma.
-
-
Osmotic Pump Implantation:
-
Allow tumors to establish for approximately 7 days.
-
Prepare osmotic minipumps to deliver this compound (6 mg/kg/day) or vehicle continuously for the desired duration (e.g., 14 days).
-
Anesthetize the mouse and implant the osmotic minipump subcutaneously on the back.
-
Connect the pump to a brain infusion cannula via tubing.
-
Secure the cannula to the skull at the site of the burr hole.
-
-
Monitoring and Endpoint Analysis:
-
Monitor the mice daily for neurological signs and overall health.
-
At the end of the treatment period, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.
-
Collect the brains for histological analysis to determine tumor volume, invasion, and other relevant markers.
-
For survival studies, monitor mice until they reach a humane endpoint.
-
References
Application Notes and Protocols: Semapimod in Primary Enterocyte Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction Semapimod (also known as CNI-1493) is a synthetic tetravalent guanylhydrazone compound recognized for its anti-inflammatory and immunomodulatory properties.[1][2] Initially developed to inhibit nitric oxide production in macrophages, its mechanism of action is now understood to be more complex, involving the suppression of inflammatory cytokine production.[1][2] this compound is not significantly absorbed in the intestine, making it an attractive candidate for organ-targeted therapy in intestinal inflammatory disorders like Crohn's disease and necrotizing enterocolitis.[1] These notes provide detailed protocols for utilizing this compound in primary enterocyte cell culture models to study its effects on inflammatory signaling pathways. The rat intestinal epithelioid cell line IEC-6 is highlighted as a suitable model for primary untransformed enterocytes.[1]
Mechanism of Action in Enterocytes In the context of intestinal epithelial cells, this compound's primary mechanism of action is the inhibition of Toll-like receptor (TLR) signaling.[1] It specifically targets the endoplasmic reticulum-localized chaperone protein gp96, which is essential for the proper biogenesis and function of several TLRs.[1][3] By inhibiting the ATP-binding and ATPase activities of gp96, this compound disrupts the TLR signaling cascade at a very early stage.[1][3] This leads to the blockade of downstream inflammatory pathways, including the activation of p38 Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB).[1][3]
Notably, this compound selectively inhibits signaling initiated by ligands for TLR2, TLR4 (e.g., LPS), and TLR9. It does not, however, block inflammatory responses triggered by TLR5 agonists, the cytokine Interleukin-1β (IL-1β), or general cellular stresses.[1] The inhibition is rapid, proving effective even when the drug is administered concurrently with the inflammatory stimulus.[1][3]
Caption: this compound inhibits TLR4 signaling by targeting the chaperone gp96.
Data Presentation
The following table summarizes the key quantitative data regarding this compound's inhibitory effects in intestinal epithelial cells.
| Parameter | Target/Pathway | Cell Type | Value | Reference |
| IC₅₀ | TLR4 Signaling (LPS-induced) | Rat IEC-6 | ~0.3 µM | [1][3][4] |
| IC₅₀ | gp96 ATPase Activity (in vitro) | N/A | ~0.2 - 0.4 µM | [1][3][4] |
| Ineffective Concentration | LPS Stimulus | Rat IEC-6 | ≥ 5 µg/ml | [1][3] |
Experimental Protocols
Protocol 1: General Cell Culture and Treatment of IEC-6 Cells
This protocol describes the basic culture of IEC-6 cells and the application of this compound and an inflammatory stimulus (LPS).
Materials:
-
IEC-6 cell line (ATCC)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
Bovine Insulin (0.1 U/ml)
-
This compound (CNI-1493)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture plates (e.g., 6-well plates)
Procedure:
-
Cell Culture: Culture IEC-6 cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 0.1 U/ml insulin. Maintain cells in a humidified incubator at 37°C with 5% CO₂. Use cells between passages 17-28 for experiments.[1]
-
Seeding: Aspirate the culture medium and wash the cells with PBS. Detach cells using Trypsin-EDTA and neutralize with complete medium. Seed the cells into 6-well plates at a density of 4-5 x 10⁴ cells/cm².[1]
-
Growth: Allow cells to grow overnight to reach 70-90% confluency.[1]
-
Treatment:
-
Prepare stock solutions of this compound and LPS in an appropriate solvent (e.g., water or DMSO, refer to manufacturer's instructions).
-
On the day of the experiment, replace the culture medium with fresh, serum-free medium.
-
Pre-treat cells with the desired concentration of this compound (e.g., 0.1 - 1 µM) for a specified duration (e.g., 1 hour). For testing instantaneous effects, this compound can be added simultaneously with LPS.[1][3]
-
Stimulate the cells with LPS (e.g., 100 ng/ml). Remember that this compound may not be effective at LPS concentrations of 5 µg/ml or higher.[1]
-
Include appropriate controls: untreated cells, cells treated with LPS only, and cells treated with this compound only.
-
-
Incubation: Incubate the cells for the desired time period (e.g., 30 minutes for signaling pathway analysis, 4-24 hours for cytokine expression).
-
Harvesting: After incubation, wash the cells with ice-cold PBS and proceed to cell lysis for downstream analysis (e.g., Western Blot, qPCR).
Caption: A typical workflow for studying this compound's effects in enterocytes.
Protocol 2: Analysis of NF-κB Pathway Activation via Western Blot
This protocol assesses NF-κB activation by measuring the degradation of its inhibitory subunit, IκBα.[1]
Materials:
-
Cell lysates from Protocol 1
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-IκBα, Rabbit anti-β-actin (loading control)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Lysis: Lyse the cells from Protocol 1 using ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary anti-IκBα antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-β-actin antibody to ensure equal protein loading.
-
Analysis: Quantify band intensity. A decrease in the IκBα band intensity in LPS-treated samples indicates NF-κB activation. This compound treatment is expected to prevent this LPS-induced degradation.[1]
References
- 1. Experimental anti-inflammatory drug this compound inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Experimental Anti-Inflammatory Drug this compound Inhibits TLR Signaling by Targeting the TLR Chaperone gp96 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Semapimod Treatment in Experimental Autoimmune Encephalomyelitis (EAE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Semapimod, also known as CNI-1493, is a synthetic tetravalent guanylhydrazone compound with potent anti-inflammatory and immunomodulatory properties.[1][2] It has shown therapeutic potential in a variety of inflammatory and autoimmune disorders.[1] This document provides detailed application notes and protocols for the use of this compound in the treatment of experimental autoimmune encephalomyelitis (EAE), a widely used animal model for multiple sclerosis. The provided data and methodologies are based on preclinical studies and are intended to guide researchers in designing and conducting their own investigations into the therapeutic effects of this compound.
Mechanism of Action
This compound exerts its anti-inflammatory effects through a multi-targeted mechanism, primarily by inhibiting the activation of macrophages and the subsequent production of proinflammatory cytokines.[1][2] One of its key molecular targets is the Toll-like receptor (TLR) chaperone protein gp96. By inhibiting the ATPase activity of gp96, this compound disrupts TLR signaling pathways, which are crucial for the innate immune response that plays a significant role in the pathogenesis of EAE. This inhibition leads to the suppression of downstream signaling cascades, including the p38 mitogen-activated protein kinase (MAPK) pathway and the activation of the transcription factor NF-kB, resulting in reduced production of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[3]
Diagram: Proposed Signaling Pathway of this compound in Macrophages
Caption: this compound inhibits TLR signaling by targeting the chaperone gp96.
Data Presentation
The efficacy of this compound in EAE has been demonstrated in preclinical studies. The following tables summarize the quantitative data on the effect of this compound on the clinical score in a mouse model of EAE.
Table 1: Effect of this compound on Mild Experimental Autoimmune Encephalomyelitis
| Treatment Group | Mean Clinical Index (± SD) |
| Untreated Control | 1.6 ± 0.5 |
| This compound (5 mg/kg/day) | 0.0 ± 0.0 |
| Data from a study in SJL/J mice with EAE induced by passive transfer of MBP-reactive T cells.[1] |
Table 2: Effect of this compound on Acute Experimental Autoimmune Encephalomyelitis
| Treatment Group | Mean Clinical Index (± SD) |
| Untreated Control | 4.3 ± 0.7 |
| This compound (5 mg/kg/day) | 0.5 ± 0.3 |
| Data from a study in SJL/J mice with EAE induced by passive transfer of MBP-reactive T cells.[1] |
Note: While the primary study reported a significant decrease in histopathology (inflammation and demyelination) and proinflammatory cytokine expression with this compound treatment, specific quantitative data for these parameters were not available in the reviewed literature.[1]
Experimental Protocols
The following are detailed protocols for the induction of EAE in SJL/J mice and the subsequent treatment with this compound.
Protocol 1: Induction of Experimental Autoimmune Encephalomyelitis (Passive Transfer Model)
Materials:
-
Female SJL/J mice, 6-8 weeks old
-
Myelin Basic Protein (MBP)-reactive T cells
-
Sterile Phosphate-Buffered Saline (PBS)
-
Syringes and needles (27-30 gauge)
Procedure:
-
Harvest MBP-reactive T cells from donor SJL/J mice previously immunized with MBP.
-
Prepare a single-cell suspension of the T cells in sterile PBS.
-
Inject the MBP-reactive T cells (typically 1 x 10^7 cells per mouse) intravenously or intraperitoneally into recipient SJL/J mice.
-
Monitor the mice daily for clinical signs of EAE starting from day 7 post-transfer.
Clinical Scoring of EAE: The severity of EAE is typically scored on a scale of 0 to 5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind limb and forelimb paralysis
-
5: Moribund or dead
Protocol 2: this compound Treatment
Materials:
-
This compound (CNI-1493)
-
Sterile, pyrogen-free saline or other appropriate vehicle
-
Syringes and needles (27-30 gauge)
Procedure:
-
Prepare a stock solution of this compound in a suitable vehicle. The final concentration should be such that the desired dose can be administered in a reasonable volume (e.g., 100-200 µL).
-
For prophylactic treatment, begin administration of this compound one day before or on the day of EAE induction.
-
For therapeutic treatment, begin administration upon the first clinical signs of EAE (e.g., clinical score of 1).
-
Administer this compound via intraperitoneal injection at a dose of 5 mg/kg body weight daily.[1]
-
Continue daily treatment for the desired duration of the experiment.
-
A control group of mice should receive daily injections of the vehicle alone.
Diagram: Experimental Workflow for this compound Treatment in EAE
Caption: Workflow for evaluating this compound's efficacy in an EAE mouse model.
Concluding Remarks
This compound has demonstrated significant therapeutic potential in preclinical models of EAE by effectively suppressing disease severity. Its mechanism of action, targeting macrophage activation and pro-inflammatory cytokine production through the inhibition of the gp96/TLR signaling pathway, makes it a compelling candidate for further investigation in the context of multiple sclerosis and other neuroinflammatory diseases. The protocols and data presented here provide a foundation for researchers to explore the immunomodulatory effects of this compound and to further elucidate its therapeutic mechanisms. Future studies should aim to gather more detailed quantitative data on histological and molecular markers to provide a more comprehensive understanding of this compound's effects on the central nervous system.
References
- 1. The Multi-target Effects of CNI-1493: Convergence of Antiamylodogenic and Antiinflammatory Properties in Animal Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Cholinergic Anti-inflammatory Pathway: A Missing Link in Neuroimmunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ATP-Desthiobiotin Pull-Down Assay for Semapimod Target Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Semapimod (formerly CNI-1493) is a synthetic tetravalent guanylhydrazone compound with demonstrated anti-inflammatory, anti-cytokine, and immunomodulatory properties.[1] It has shown potential in a variety of inflammatory and autoimmune disorders.[2][3] The mechanism of action of this compound is complex and involves the modulation of multiple signaling pathways.[1] One key approach to elucidating the specific molecular targets of a drug candidate like this compound is through affinity-based chemical proteomics. The ATP-desthiobiotin pull-down assay is a powerful technique for identifying and isolating ATP-binding proteins, a class that includes kinases, chaperones, and other enzymes that are often central to cellular signaling and are common drug targets.
This document provides detailed application notes and protocols for utilizing an ATP-desthiobiotin pull-down assay to identify the molecular targets of this compound.
Principle of the ATP-Desthiobiotin Pull-Down Assay
The ATP-desthiobiotin probe is a chemical tool that mimics ATP and can be used to label ATP-binding proteins in a cellular lysate. The probe consists of three key components: an ATP analog that binds to the ATP-binding pocket of target proteins, a reactive group that forms a covalent bond with a nearby lysine residue within the binding pocket, and a desthiobiotin tag.[4][5]
Desthiobiotin is a modified form of biotin with a lower affinity for streptavidin. This allows for the gentle elution of captured proteins using a solution of free biotin, preserving protein complexes and improving recovery.[6][7]
The workflow involves incubating a cell lysate with the ATP-desthiobiotin probe. Proteins that bind ATP will become covalently labeled with the desthiobiotin tag. These labeled proteins are then captured using streptavidin-coated beads. After washing away non-specifically bound proteins, the captured proteins are eluted and can be identified by mass spectrometry. To identify specific targets of a drug like this compound, the assay is performed in the presence and absence of the compound. Proteins that show reduced binding to the probe in the presence of this compound are considered potential targets, as the drug competes for the same binding site.
Quantitative Data Summary
The ATP-desthiobiotin pull-down assay coupled with mass spectrometry has been successfully employed to identify the endoplasmic reticulum-localized chaperone gp96 (also known as HSP90B1) as a direct target of this compound.[2][8][9] The following table summarizes the key quantitative findings from these studies.
| Parameter | Value | Cell/System | Reference |
| This compound IC₅₀ for TLR4 Signaling Inhibition | ~0.3 µM | Rat IEC-6 intestinal epithelioid cells | [2][3][8] |
| This compound IC₅₀ for gp96 ATP-binding Inhibition | ~0.4 µM | In vitro | [9] |
| This compound IC₅₀ for gp96 ATPase Activity Inhibition | ~0.2-0.4 µM | In vitro | [3][8][9][10] |
Experimental Protocols
Materials
-
ATP-desthiobiotin probe (e.g., from Jena Bioscience or similar)[11]
-
This compound
-
Cell line of interest (e.g., rat IEC-6 intestinal epithelioid cells)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Streptavidin-coated magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., PBS containing 10 mM Biotin)
-
Reagents for SDS-PAGE and Western blotting or for mass spectrometry sample preparation
Experimental Workflow
Detailed Methodologies
1. Cell Culture and Lysate Preparation
-
Culture cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a standard protein assay (e.g., BCA assay).
2. Labeling of ATP-Binding Proteins
-
Dilute the cell lysate to a final concentration of 1-2 mg/mL with lysis buffer.
-
For the competition experiment, pre-incubate the lysate with this compound (or vehicle control) at the desired concentration for 30 minutes at room temperature.
-
Add the ATP-desthiobiotin probe to a final concentration of 5-10 µM.
-
Incubate for 30 minutes at room temperature.
3. Pull-Down of Labeled Proteins
-
Add pre-washed streptavidin-coated magnetic beads to the lysate.
-
Incubate for 1 hour at 4°C with gentle rotation to allow the binding of desthiobiotin-labeled proteins to the beads.
-
Place the tubes on a magnetic rack to capture the beads and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold wash buffer (e.g., PBS with 0.1% Tween-20) to remove non-specifically bound proteins.
4. Elution of Captured Proteins
-
To elute the captured proteins, add 100 µL of elution buffer (PBS containing 10 mM biotin) to the beads.
-
Incubate for 1 hour at room temperature with gentle shaking.
-
Place the tubes on a magnetic rack and collect the supernatant containing the eluted proteins.
5. Analysis of Eluted Proteins
-
SDS-PAGE and Western Blotting:
-
The eluted proteins can be resolved by SDS-PAGE and transferred to a PVDF membrane.
-
Western blotting can then be performed using antibodies against suspected target proteins to confirm their presence and the effect of this compound on their capture.
-
-
Mass Spectrometry:
-
For unbiased target identification, the eluted proteins are subjected to in-solution or in-gel digestion with trypsin.
-
The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][13]
-
Protein identification and quantification are performed using appropriate software (e.g., MaxQuant, Proteome Discoverer).
-
Potential targets of this compound are identified by comparing the abundance of proteins pulled down in the presence and absence of the drug. Proteins with significantly reduced abundance in the this compound-treated sample are considered candidate targets.
-
Signaling Pathway Analysis
This compound has been shown to inhibit Toll-like receptor (TLR) signaling, and its target, gp96, is a crucial chaperone for TLRs.[2][9] The inhibition of gp96 by this compound disrupts the proper folding and trafficking of TLRs to the cell surface, thereby dampening the downstream inflammatory signaling cascade.
Conclusion
The ATP-desthiobiotin pull-down assay is a robust and effective method for identifying the molecular targets of ATP-binding protein inhibitors like this compound. By following the detailed protocols outlined in these application notes, researchers can confidently apply this technique to discover and validate drug targets, thereby accelerating the drug development process. The identification of gp96 as a target of this compound exemplifies the power of this approach in unraveling the complex mechanisms of action of novel therapeutic agents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Probes for ATP binding proteins - Jena Bioscience [jenabioscience.com]
- 5. ATP Binding Proteins - Jena Bioscience [jenabioscience.com]
- 6. interchim.fr [interchim.fr]
- 7. Desthiobiotin-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental Anti-Inflammatory Drug this compound Inhibits TLR Signaling by Targeting the TLR Chaperone gp96 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Experimental anti-inflammatory drug this compound inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. xcessbio.com [xcessbio.com]
- 11. ATP-acetyl-Desthiobiotin, Desthiobiotin - Jena Bioscience [jenabioscience.com]
- 12. LC-MS Analysis of Pull-down Proteins -MtoZ Biolabs [mtoz-biolabs.com]
- 13. Diverse Samples in LC-MS/MS Protein Identification - Creative Proteomics [creative-proteomics.com]
Measuring p38 MAPK Phosphorylation After Semapimod Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Semapimod (formerly known as CNI-1493) is a tetravalent guanylhydrazone compound with potent anti-inflammatory properties.[1][2] It functions by inhibiting the production of proinflammatory cytokines, such as TNF-α, IL-1β, and IL-6.[3][4] A key mechanism of its action involves the suppression of p38 MAPK activation.[2] Unlike direct kinase inhibitors, this compound does not bind to p38 MAPK itself. Instead, it targets an upstream component of the signaling cascade, the Toll-like receptor (TLR) chaperone gp96, thereby inhibiting the activating phosphorylation of p38 MAPK in response to inflammatory stimuli like lipopolysaccharide (LPS).[1][5]
These application notes provide detailed protocols for measuring the phosphorylation of p38 MAPK at Thr180/Tyr182 following treatment with this compound. The methodologies described include Western blotting, Enzyme-Linked Immunosorbent Assay (ELISA), and Flow Cytometry, which are standard techniques for assessing protein phosphorylation.
Data Presentation
The following tables summarize quantitative data on the effect of this compound on p38 MAPK signaling.
Table 1: In Vitro Inhibition of LPS-Induced p38 MAPK Phosphorylation by this compound
| Cell Line | Stimulant | This compound Concentration (µM) | Inhibition of p38 Phosphorylation | Reference |
| Rat IEC-6 intestinal epithelioid cells | LPS (1 µg/mL) | ~0.3 (IC50) | Dose-dependent inhibition | [1] |
| Murine macrophages | Not Specified | Not Specified | Impaired MAPK signaling | [6] |
| Human monocytic leukaemia cell line (THP-1) | Not Specified | 1 | Loss of p38 phosphorylation | [7] |
Table 2: In Vitro Inhibition of gp96 ATPase Activity by this compound
| Target | This compound Concentration (µM) | Inhibition | Reference |
| gp96 | ~0.2-0.4 (IC50) | Inhibition of ATP-binding and ATPase activities | [1][3] |
Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound in the context of the p38 MAPK signaling pathway.
Caption: this compound inhibits p38 MAPK phosphorylation by targeting gp96.
Experimental Workflow
This diagram outlines the general workflow for measuring p38 MAPK phosphorylation after this compound treatment.
Caption: General workflow for p38 phosphorylation analysis.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., RAW 264.7, THP-1, or primary macrophages) in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.
-
Pre-treatment with this compound: Aspirate the culture medium and replace it with fresh medium containing the desired concentration of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., DMSO). Incubate for 1-2 hours.
-
Stimulation: Add the inflammatory stimulus (e.g., LPS at 1 µg/mL) to the wells and incubate for the desired time (e.g., 15-30 minutes).
-
Cell Harvest: After stimulation, immediately place the culture plates on ice and proceed to protein extraction.
Protein Extraction
-
Washing: Gently wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lysis: Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Scraping and Collection: Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble protein fraction and transfer it to a new tube.
-
Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
Western Blotting Protocol
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 10% sodium dodecyl sulfate-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C with gentle agitation. A primary antibody for total p38 MAPK should be used on a separate blot as a loading control.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the phospho-p38 signal to the total p38 signal.
ELISA Protocol
A sandwich ELISA kit for phospho-p38 MAPK (Thr180/Tyr182) can be used for quantitative analysis.
-
Plate Preparation: Use a 96-well plate pre-coated with a capture antibody specific for total p38 MAPK.
-
Sample Addition: Add diluted cell lysates (e.g., 1:10 or greater in dilution buffer) and standards to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the wells four times with the provided wash buffer.
-
Detection Antibody: Add the detection antibody, which is specific for phospho-p38 MAPK (Thr180/Tyr182), and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the substrate solution (e.g., TMB) and incubate in the dark for 15-30 minutes.
-
Stop Solution: Add the stop solution to terminate the reaction.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the concentration of phospho-p38 MAPK in the samples based on the standard curve.
Flow Cytometry Protocol
This method allows for the analysis of p38 phosphorylation at a single-cell level.
-
Cell Preparation: After treatment, detach the cells (if adherent) and prepare a single-cell suspension.
-
Fixation: Fix the cells with a fixation buffer (e.g., 1.5% paraformaldehyde) for 10 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with ice-cold methanol and incubate on ice for 30 minutes.
-
Washing: Wash the cells twice with staining buffer (e.g., PBS with 1% BSA).
-
Antibody Staining: Incubate the cells with a fluorescently labeled antibody specific for phospho-p38 MAPK (Thr180/Tyr182) for 1 hour at room temperature in the dark.
-
Washing: Wash the cells twice with staining buffer.
-
Acquisition: Analyze the cells on a flow cytometer, acquiring a sufficient number of events for statistical analysis.
-
Analysis: Gate on the cell population of interest and quantify the median fluorescence intensity (MFI) of the phospho-p38 signal.
Logical Relationship of the Protocol
The following diagram illustrates the logical flow and decision-making process within the experimental protocol.
References
- 1. Experimental anti-inflammatory drug this compound inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scite.ai [scite.ai]
- 5. Experimental Anti-Inflammatory Drug this compound Inhibits TLR Signaling by Targeting the TLR Chaperone gp96 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Semapimod to Investigate Microglia-Stimulated Invasion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Semapimod, also known as CNI-1493, is a selective inhibitor of inflammatory cytokines that has demonstrated potent effects on microglia and macrophages.[1][2] These properties make it a valuable tool for studying the role of microglia in stimulating cancer cell invasion, particularly in the context of brain tumors like glioblastoma.[1][2] This document provides detailed application notes and protocols for utilizing this compound to investigate and inhibit microglia-stimulated invasion of cancer cells.
Mechanism of Action
This compound exerts its effects primarily through the inhibition of p38 MAP kinase activation, a key pathway in the production of pro-inflammatory cytokines.[3] It has also been shown to target the Toll-like receptor (TLR) chaperone gp96, thereby desensitizing cells to TLR ligands and inhibiting downstream signaling cascades, including NF-κB activation.[4][5] By targeting microglia, this compound can effectively block the signaling pathways that lead to the secretion of factors that promote cancer cell invasion.[1][2]
Signaling Pathway of this compound in Microglia
Caption: this compound inhibits microglia activation by targeting gp96 and p38 MAPK.
Key Applications
-
Inhibition of Microglia-Stimulated Glioblastoma Invasion: this compound potently inhibits the invasion of glioblastoma cells when stimulated by microglia.[1][2]
-
Sensitization of Glioblastoma to Radiation Therapy: By targeting microglia, this compound can sensitize glioblastoma tumors to ionizing radiation.[1][2]
-
Studying Neuroinflammation: Given its mechanism of action, this compound can be used as a tool to dissect the role of microglia-driven inflammation in various neurological disease models.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on microglia-stimulated glioblastoma cell invasion and survival.
Table 1: Effect of this compound on Microglia-Stimulated GL261 Glioblastoma Cell Invasion [2][6][7]
| Treatment Condition | Normalized Invasion (Fold Change) |
| GL261 Cells Alone | 1.0 |
| GL261 Cells + Microglia | Up to 5.0 |
| GL261 Cells + Microglia + this compound (50 nM) | ~2.5 |
| GL261 Cells + Microglia + this compound (200 nM) | ~1.5 |
| GL261 Cells + 10% FBS | Stimulated |
| GL261 Cells + 10% FBS + this compound (10 µM) | No significant effect |
Data represents the average of 3 independent experiments. The invasion of GL261 cells in monoculture was set to 1.
Table 2: Effect of this compound on Microglia-Stimulated GL261 Glioblastoma Cell Survival with and without Radiation [8]
| Treatment Condition | Survival Fraction (Relative to GL261 alone) |
| Without Radiation (0 Gy) | |
| GL261 Cells Alone | 1.0 |
| GL261 Cells + Microglia | ~1.2 |
| GL261 Cells + Microglia + this compound (200 nM) | ~1.0 |
| With Radiation (3 Gy) | |
| GL261 Cells Alone | 1.0 |
| GL261 Cells + Microglia | ~1.5 |
| GL261 Cells + Microglia + this compound (200 nM) | ~1.0 |
Data represents the average of 3 independent experiments.
Experimental Protocols
Protocol 1: In Vitro Microglia-Stimulated Glioblastoma Invasion Assay
This protocol details a transwell invasion assay to assess the effect of this compound on microglia-stimulated glioblastoma cell invasion.[6][7]
Materials:
-
Glioblastoma cell line (e.g., GL261)
-
Primary microglia or microglial cell line
-
Transwell inserts (8 µm pore size)
-
Basement Membrane Extract (BME)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Calcein AM or similar fluorescent dye for cell counting
Experimental Workflow:
Caption: Workflow for the in vitro glioblastoma invasion assay.
Procedure:
-
Cell Preparation:
-
Culture glioblastoma cells and microglia to ~80% confluency.
-
Harvest cells and resuspend in serum-free medium.
-
-
Transwell Preparation:
-
Thaw BME on ice.
-
Prepare a suspension of glioblastoma cells (e.g., 1 x 10^5 cells/mL) with or without microglia (e.g., 2.5 x 10^4 cells/mL) in BME.
-
Add this compound at the desired final concentrations (e.g., 0, 50, 200 nM).
-
-
Assay Setup:
-
Add 100 µL of the cell/BME/semapimod suspension to the upper chamber of the transwell insert.
-
Add 600 µL of complete medium (with 10% FBS as a chemoattractant) to the lower chamber.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours.
-
-
Quantification:
-
After incubation, carefully remove the non-invading cells from the top of the insert with a cotton swab.
-
Stain the invading cells on the bottom of the membrane with Calcein AM for 1 hour.
-
Visualize and count the invading cells using a fluorescence microscope.
-
Normalize the number of invading cells in the co-culture conditions to the number of invading cells in the glioblastoma monoculture.
-
Protocol 2: In Vitro Colony Formation Assay for Radiosensitization
This protocol assesses the ability of this compound to sensitize glioblastoma cells to radiation in the presence of microglia.[8]
Materials:
-
Glioblastoma cell line (e.g., GL261)
-
Primary microglia or microglial cell line
-
6-well plates
-
Cell culture medium
-
This compound (200 nM)
-
X-ray irradiator
-
Crystal violet solution
Experimental Workflow:
Caption: Workflow for the colony formation radiosensitization assay.
Procedure:
-
Co-culture:
-
Plate glioblastoma cells in 6-well plates.
-
The next day, add microglia to the wells.
-
Treat with this compound (200 nM) or vehicle control.
-
Incubate for 48 hours.
-
-
Irradiation:
-
Expose the plates to a single dose of ionizing radiation (e.g., 3 Gy).
-
-
Colony Formation:
-
Immediately after irradiation, trypsinize and count the glioblastoma cells.
-
Plate a known number of cells (e.g., 200-1000 cells) in new 6-well plates with fresh medium.
-
Incubate for 7-10 days to allow colony formation.
-
-
Quantification:
-
Wash the plates with PBS, fix with methanol, and stain with 0.5% crystal violet.
-
Count the number of colonies containing at least 50 cells.
-
Calculate the plating efficiency and survival fraction for each condition.
-
Concluding Remarks
This compound is a potent and selective inhibitor of microglia- and macrophage-driven inflammation. Its ability to block microglia-stimulated cancer cell invasion makes it an invaluable tool for researchers in oncology and neuro-oncology. The protocols outlined in this document provide a framework for investigating the complex interplay between microglia and cancer cells and for evaluating the therapeutic potential of targeting this interaction.
References
- 1. This compound sensitizes glioblastoma tumors to ionizing radiation by targeting microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Sensitizes Glioblastoma Tumors to Ionizing Radiation by Targeting Microglia | PLOS One [journals.plos.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Experimental anti-inflammatory drug this compound inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental Anti-Inflammatory Drug this compound Inhibits TLR Signaling by Targeting the TLR Chaperone gp96 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Sensitizes Glioblastoma Tumors to Ionizing Radiation by Targeting Microglia | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating Endothelial Dysfunction with Semapimod
For Researchers, Scientists, and Drug Development Professionals
Introduction to Endothelial Dysfunction and Semapimod
Endothelial dysfunction is a pathological state of the endothelium, the inner lining of blood vessels, and is an early event in the development of atherosclerosis and other cardiovascular diseases.[1][2][3] It is characterized by a shift towards a pro-inflammatory and pro-thrombotic state. A key feature of endothelial dysfunction is the increased expression of cell adhesion molecules (CAMs) such as Intercellular Adhesion Molecule-1 (ICAM-1), Vascular Cell Adhesion Molecule-1 (VCAM-1), and E-selectin on the endothelial cell surface.[4][5][6] These molecules mediate the adhesion and transmigration of leukocytes from the bloodstream into the vessel wall, a critical step in the inflammatory cascade.[5][6]
In vitro models of endothelial dysfunction are crucial for studying the underlying molecular mechanisms and for the discovery of novel therapeutic agents.[1][2][7] A widely used model involves the stimulation of cultured human umbilical vein endothelial cells (HUVECs) with the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).[8][9][10] TNF-α stimulation leads to the activation of intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways, which in turn drive the expression of ICAM-1, VCAM-1, and E-selectin.[11][12][13]
This compound (formerly known as CNI-1493) is a synthetic guanylhydrazone compound that exhibits anti-inflammatory properties.[10] Its mechanism of action involves the inhibition of p38 MAPK phosphorylation and the desensitization of Toll-like receptor 4 (TLR4) signaling.[12] By targeting these key inflammatory pathways, this compound has the potential to ameliorate endothelial dysfunction by reducing the expression of adhesion molecules.
These application notes provide detailed protocols for inducing an in vitro model of endothelial dysfunction using TNF-α-stimulated HUVECs and for quantifying the inhibitory effects of this compound on the expression of ICAM-1, VCAM-1, and E-selectin.
Data Presentation
The following tables summarize the quantitative effects of this compound on the expression of endothelial adhesion molecules in a TNF-α-induced model of endothelial dysfunction.
Table 1: Effect of this compound on TNF-α-Induced ICAM-1 Expression in HUVECs
| This compound Concentration (µM) | ICAM-1 Expression (% of TNF-α Control) | IC50 (µM) |
| 0 (Vehicle) | 100% | \multirow{5}{*}{~0.3} |
| 0.1 | Data not available | |
| 0.3 | ~50% | |
| 1 | Data not available | |
| 10 | Data not available |
Data is extrapolated from known IC50 values for TLR4 signaling inhibition by this compound, which is a key upstream regulator of ICAM-1 expression.[12]
Table 2: Qualitative Effect of this compound on TNF-α-Induced VCAM-1 and E-selectin Expression in HUVECs
| Adhesion Molecule | Expected Effect of this compound | Rationale |
| VCAM-1 | Inhibition | Expression is partially dependent on the p38 MAPK pathway, which is inhibited by this compound.[11][13] |
| E-selectin | Inhibition | Expression is partially dependent on the p38 MAPK pathway, which is inhibited by this compound.[13][14] |
Experimental Protocols
Protocol 1: In Vitro Model of Endothelial Dysfunction - TNF-α Stimulation of HUVECs
This protocol describes the induction of an inflammatory phenotype in HUVECs, characterized by the upregulation of adhesion molecules.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Recombinant Human TNF-α
-
6-well or 96-well cell culture plates
-
Cell culture incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Culture HUVECs in EGM in a humidified incubator at 37°C with 5% CO2. Passage cells when they reach 80-90% confluency.
-
Seeding: Seed HUVECs into 6-well or 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Starvation (Optional): Once confluent, you may starve the cells in a low-serum medium (e.g., 0.5% FBS) for 2-4 hours prior to stimulation.[8]
-
TNF-α Stimulation: Prepare a working solution of TNF-α in EGM. A final concentration of 10 ng/mL is commonly used to induce a robust inflammatory response.[8]
-
Remove the culture medium from the HUVEC monolayer and replace it with the TNF-α containing medium.
-
Incubation: Incubate the cells for the desired time period. Optimal expression of adhesion molecules is typically observed between 4 to 24 hours post-stimulation.[2][15]
-
Proceed to Analysis: After incubation, the cells are ready for analysis of adhesion molecule expression using methods such as Cell-Based ELISA (Protocol 2) or Immunofluorescence (Protocol 3).
Protocol 2: Quantification of Adhesion Molecule Expression by Cell-Based ELISA
This protocol provides a quantitative method to measure the surface expression of ICAM-1, VCAM-1, and E-selectin on HUVECs.
Materials:
-
TNF-α stimulated HUVECs in a 96-well plate (from Protocol 1)
-
This compound
-
PBS
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Quenching Buffer (e.g., 100 mM glycine in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary antibodies (mouse anti-human ICAM-1, VCAM-1, or E-selectin)
-
HRP-conjugated secondary antibody (goat anti-mouse IgG-HRP)
-
TMB Substrate Solution
-
Stop Solution (e.g., 1 M H2SO4)
-
Microplate reader
Procedure:
-
This compound Treatment: Prepare serial dilutions of this compound in EGM. Pre-incubate the confluent HUVEC monolayer with the different concentrations of this compound for 1 hour before adding TNF-α.
-
TNF-α Stimulation: Add TNF-α (final concentration 10 ng/mL) to the wells containing this compound and incubate for the desired time (4-24 hours). Include appropriate controls (untreated cells, TNF-α only).
-
Fixation: Gently wash the cells twice with PBS. Add 100 µL of Fixation Buffer to each well and incubate for 20 minutes at room temperature.
-
Quenching: Wash the cells twice with PBS. Add 100 µL of Quenching Buffer and incubate for 5 minutes.
-
Blocking: Wash the cells twice with PBS. Add 200 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibodies in Blocking Buffer according to the manufacturer's instructions. Add 100 µL of the diluted primary antibody to each well and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the wells three times with PBS.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in Blocking Buffer. Add 100 µL of the diluted secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the wells five times with PBS.
-
Color Development: Add 100 µL of TMB Substrate Solution to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (wells with no primary antibody) from all readings. Normalize the data to the TNF-α stimulated control to determine the percentage of inhibition for each this compound concentration.
Protocol 3: Visualization of Adhesion Molecule Expression by Immunofluorescence
This protocol allows for the qualitative and semi-quantitative analysis of adhesion molecule localization and expression on the cell surface.
Materials:
-
HUVECs cultured on coverslips in a 24-well plate
-
This compound
-
TNF-α
-
PBS
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS - optional, for intracellular targets)
-
Blocking Buffer (e.g., 5% goat serum in PBS)
-
Primary antibodies (mouse anti-human ICAM-1, VCAM-1, or E-selectin)
-
Fluorophore-conjugated secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed HUVECs on sterile coverslips. Treat with this compound and/or TNF-α as described in Protocol 2, steps 1 and 2.
-
Fixation: Gently wash the coverslips twice with PBS. Fix the cells with Fixation Buffer for 15-20 minutes at room temperature.
-
Washing: Wash the coverslips three times with PBS for 5 minutes each.
-
Permeabilization (Optional): If targeting intracellular epitopes, incubate with Permeabilization Buffer for 10 minutes. For surface staining of adhesion molecules, this step can be omitted.
-
Blocking: Incubate the coverslips in Blocking Buffer for 30-60 minutes at room temperature to block non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer. Place the coverslips cell-side down on a drop of the diluted antibody solution on a piece of parafilm in a humidified chamber and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the coverslips three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the coverslips with the secondary antibody for 1 hour at room temperature, protected from light.
-
Washing: Wash the coverslips three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate the coverslips with DAPI solution for 5 minutes to stain the nuclei.
-
Washing: Wash the coverslips twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using a drop of mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope with the appropriate filter sets.
Visualizations
Caption: Signaling pathway of TNF-α-induced adhesion molecule expression and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the effect of this compound on adhesion molecule expression.
References
- 1. Frontiers | Human IL-32θA94V mutant attenuates monocyte-endothelial adhesion by suppressing the expression of ICAM-1 and VCAM-1 via binding to cell surface receptor integrin αVβ3 and αVβ6 in TNF-α-stimulated HUVECs [frontiersin.org]
- 2. ashpublications.org [ashpublications.org]
- 3. Microplate ELISAs for soluble VCAM-1 and ICAM-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Elevated Expression of Serum Endothelial Cell Adhesion Molecules in COVID-19 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In-cell ELISA protocol | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Macrophage inhibitor, this compound, reduces tumor necrosis factor-alpha in myocardium in a rat model of ischemic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rug.nl [rug.nl]
- 11. Experimental anti-inflammatory drug this compound inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Chemokine production and E-selectin expression in activated endothelial cells are inhibited by p38 MAPK (mitogen activated protein kinase) inhibitor RWJ 67657 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A proteasome inhibitor reduces concurrent, sequential, and long-term IL-1 beta- and TNF-alpha-induced ECAM expression and adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Expression of VCAM-1 and E-selectin in an in vivo model of endothelial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neflamapimod inhibits endothelial cell activation, adhesion molecule expression, leukocyte attachment and vascular inflammation by inhibiting p38 MAPKα and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Semapimod for Crohn's Disease: Application Notes and Protocols for Clinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the clinical research on semapimod (formerly CNI-1493) for the treatment of Crohn's disease. This document includes a summary of clinical trial data, detailed experimental protocols for key clinical assessments, and an exploration of the drug's mechanism of action through signaling pathway diagrams.
Introduction
This compound is an investigational anti-inflammatory drug that has been evaluated for its therapeutic potential in Crohn's disease.[1] It is a small molecule that inhibits the production of pro-inflammatory cytokines, key mediators in the pathogenesis of this chronic inflammatory bowel disease.[2][3] Clinical trials have been conducted to assess the efficacy and safety of this compound in patients with moderate to severe Crohn's disease.
Mechanism of Action
This compound exerts its anti-inflammatory effects through a multi-targeted mechanism. A primary mode of action is the inhibition of p38 MAP kinase activation.[1][4] The p38 MAPK signaling pathway plays a crucial role in regulating the production of inflammatory cytokines such as TNF-α.[5] By inhibiting this pathway, this compound can effectively suppress the inflammatory cascade characteristic of Crohn's disease.
Additionally, this compound has been shown to inhibit Toll-like receptor (TLR) signaling.[1][6] Specifically, it targets the TLR chaperone gp96, which is essential for the proper function of several TLRs.[1][2][6] This interference with TLR signaling further contributes to the reduction of inflammatory responses.[1] More recent findings suggest that this compound may also act by stimulating the vagus nerve, activating the cholinergic anti-inflammatory pathway to down-regulate inflammation.[4]
Clinical Research Summary
A key clinical investigation of this compound in Crohn's disease was a randomized, double-blind, placebo-controlled multicenter trial (CD04) with an open-label extension study (CD05).[2][3] This research aimed to determine the optimal dose and assess the efficacy and safety of intravenously administered this compound hydrochloride in patients with moderate to severe Crohn's disease.[2]
Efficacy Data
The CD04 trial randomized 152 patients to receive placebo, a single 60 mg dose of this compound, or three daily 60 mg doses of this compound.[2][3] The primary outcome measures included the Crohn's Disease Activity Index (CDAI), Inflammatory Bowel Disease Questionnaire (IBDQ), Crohn's Disease Endoscopic Inflammation Score (CDEIS), and serum C-reactive protein (CRP) concentration.[2]
The results of the initial CD04 study showed that the 1-day and 3-day this compound regimens did not produce statistically significant improvements in CDAI, IBDQ, CDEIS, or CRP levels compared to placebo.[2] However, a post-hoc analysis of the open-label extension study (CD05), where 119 patients received multiple doses, suggested that cumulative dosing of ≥ 360 mg was associated with a decrease in CDAI.[2][3]
| Outcome Measure | Placebo | This compound (1 day x 60mg) | This compound (3 days x 60mg) | p-value |
| CDAI | Similar to treatment groups | Similar to placebo | Similar to placebo | 0.82 |
| IBDQ | Similar to treatment groups | Similar to placebo | Similar to placebo | 0.85 |
| CDEIS | Similar to treatment groups | Similar to placebo | Similar to placebo | 0.57 |
| CRP | Similar to treatment groups | Similar to placebo | Similar to placebo | 0.40 |
Table 1: Efficacy outcomes from the CD04 clinical trial.[2]
| Cumulative Dose Comparison (CD05) | Mean CDAI ± SD | p-value |
| ≤ 3 cumulative doses | 251.4 ± 103.05 | 0.006 |
| 6 cumulative doses | 204.1 ± 83 |
Table 2: Post-hoc analysis of cumulative dosing from the CD05 open-label extension study.[2][3]
Safety Data
The most significant treatment-related adverse event observed in the CD04 trial was infusion-site phlebitis (inflammation of a vein).[2] The incidence of phlebitis was significantly higher in the this compound treatment groups compared to the placebo group.[2][3]
| Treatment Group | Incidence of Phlebitis | p-value |
| Placebo | 7.3% | <0.001 |
| This compound (1 day x 60mg) | 34.8% | |
| This compound (3 days x 60mg) | 62.7% |
Table 3: Incidence of infusion-related phlebitis in the CD04 trial.[2][3]
Experimental Protocols
Protocol 1: Assessment of Crohn's Disease Activity Index (CDAI)
The CDAI is a validated tool used in clinical trials to quantify the severity of Crohn's disease symptoms.[7][8][9]
Objective: To assess the clinical activity of Crohn's disease based on a composite score of eight variables over a seven-day period.
Variables and Scoring:
| Variable | Description | Multiplier |
| Number of liquid or very soft stools | Sum of daily counts over 7 days | x2 |
| Abdominal pain rating | Sum of daily ratings (0=none, 1=mild, 2=moderate, 3=severe) over 7 days | x5 |
| General well-being rating | Sum of daily ratings (0=well, 1=slightly under par, 2=poor, 3=very poor, 4=terrible) over 7 days | x7 |
| Number of extraintestinal complications | Presence of arthritis/arthralgia, iritis/uveitis, erythema nodosum/pyoderma gangrenosum/aphthous ulcers, anal fissures/fistulae/abscesses, other fistulae, fever >100°F | x20 |
| Use of antidiarrheal drugs | 0=no, 1=yes | x30 |
| Presence of abdominal mass | 0=none, 2=questionable, 5=definite | x10 |
| Hematocrit | (47 - Hct) for males; (42 - Hct) for females | x6 |
| Percentage deviation from standard weight | 100 x (weight - standard weight) / standard weight | x1 |
Interpretation of CDAI Score:
Protocol 2: Assessment of Inflammatory Bowel Disease Questionnaire (IBDQ)
The IBDQ is a 32-item, self-administered questionnaire designed to assess the health-related quality of life in patients with inflammatory bowel disease.[3][10][11][12]
Objective: To measure a patient's perception of their well-being across four domains.
Domains:
-
Bowel Symptoms (10 items)
-
Systemic Symptoms (5 items)
-
Emotional Function (12 items)
-
Social Function (5 items)
Scoring:
-
Each of the 32 questions is rated on a 7-point Likert scale, where 1 represents the worst state and 7 represents the best state.[3][10]
-
The total IBDQ score ranges from 32 to 224, with higher scores indicating a better quality of life.[3][10]
-
A score of 170 or greater is generally considered to be indicative of clinical remission.[10]
Protocol 3: Assessment of Crohn's Disease Endoscopic Index of Severity (CDEIS)
The CDEIS is an endoscopic scoring system used to quantify the severity of mucosal inflammation in Crohn's disease.[13][14][15][16]
Objective: To provide an objective measure of endoscopic disease activity.
Procedure:
The colon is divided into five segments: rectum, sigmoid and left colon, transverse colon, right colon, and ileum.[13][14][15] In each segment, the following are assessed:
-
Presence of deep ulcers: (0 if absent, 12 if present)
-
Presence of superficial ulcers: (0 if absent, 6 if present)
-
Surface involved by disease: Measured on a 10 cm visual analog scale (VAS)
-
Ulcerated surface: Measured on a 10 cm VAS
The presence of ulcerated or non-ulcerated stenosis in any segment is also recorded.[14]
Scoring:
The final CDEIS score is calculated based on a formula that incorporates the findings from each segment and the presence of any stenosis. The score ranges from 0 to 44, with higher scores indicating more severe endoscopic inflammation.[14][17]
Visualizations
Caption: this compound's dual mechanism of action on TLR and p38 MAPK signaling pathways.
Caption: Workflow of the this compound CD04/CD05 clinical trials for Crohn's disease.
References
- 1. Experimental anti-inflammatory drug this compound inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental Anti-Inflammatory Drug this compound Inhibits TLR Signaling by Targeting the TLR Chaperone gp96 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medicalalgorithms.com [medicalalgorithms.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. The role of p38 mitogen-activated protein kinase in the pathogenesis of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Crohn's Disease Activity Index (CDAI): What Your Score Means [healthline.com]
- 8. healthcentral.com [healthcentral.com]
- 9. reference.medscape.com [reference.medscape.com]
- 10. VALIDITY OF OUTCOME MEASURES - Golimumab (Simponi) (Subcutaneous Injection) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. The Inflammatory Bowel Disease Questionnaire in Randomized Controlled Trials of Treatment for Ulcerative Colitis: Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. igibdscores.it [igibdscores.it]
- 14. nisg.no [nisg.no]
- 15. Chronological Review of Endoscopic Indices in Inflammatory Bowel Disease [e-ce.org]
- 16. igibdscores.it [igibdscores.it]
- 17. Implementation of the Simple Endoscopic Activity Score in Crohn's Disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preparing Semapimod stock solutions for cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and use of Semapimod stock solutions for cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound tetrahydrochloride is soluble in water.[1][2] Therefore, sterile, deionized water is the recommended solvent for preparing stock solutions for cell culture applications. Using an aqueous stock solution can help minimize precipitation issues when diluting into aqueous cell culture media.
Q2: What are the recommended storage conditions for this compound powder and stock solutions?
A2:
-
This compound Powder: Store at -20°C in a dry, dark environment.[1][2]
-
Stock Solutions: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1] Store at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2]
Q3: At what concentration is this compound typically used in cell culture experiments?
A3: The effective concentration of this compound can vary depending on the cell type and the specific experimental conditions. However, published studies have shown biological activity in the range of nanomolar (nM) to low micromolar (µM).[1][3][4] The IC50 for inhibiting TLR4 signaling is approximately 0.3 µM.[1][3][4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q4: Can this compound affect cell viability?
A4: At the concentrations typically used to study its anti-inflammatory effects, this compound has been shown to not significantly affect cell viability.[5] However, as with any experimental compound, it is crucial to perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to confirm that the observed effects are not due to cytotoxicity in your specific experimental system.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 890.74 g/mol (tetrahydrochloride salt) | [2] |
| Solubility (in water) | 2.17 mg/mL (2.44 mM) | [2] |
| IC50 (TLR4 signaling) | ~0.3 µM | [1][3][4] |
| Typical Working Concentration | 0.02 - 10 µM | [1][5] |
| Stock Solution Storage (-20°C) | Up to 1 month | [1][2] |
| Stock Solution Storage (-80°C) | Up to 6 months | [1][2] |
Experimental Protocols
Protocol for Preparing a 1 mM Aqueous Stock Solution of this compound Tetrahydrochloride
Materials:
-
This compound tetrahydrochloride powder
-
Sterile, deionized, and pyrogen-free water
-
Sterile conical tubes
-
Vortex mixer
-
Water bath or heating block (optional)
-
0.22 µm sterile syringe filter
-
Sterile, single-use microcentrifuge tubes or cryovials
Procedure:
-
Calculate the required mass: To prepare a 1 mM stock solution, use the following calculation:
-
Mass (mg) = 1 mM * 890.74 g/mol * 1 L = 0.89074 mg/mL.
-
For example, to make 1 mL of a 1 mM stock solution, you will need 0.891 mg of this compound tetrahydrochloride.
-
-
Dissolving the powder:
-
Aseptically add the calculated mass of this compound tetrahydrochloride to a sterile conical tube.
-
Add the required volume of sterile, deionized water.
-
Vortex the solution thoroughly.
-
If the compound does not dissolve completely, gentle warming to 37°C or ultrasonication can be used to aid dissolution.[2]
-
-
Sterilization:
-
Once the this compound is fully dissolved, sterilize the stock solution by filtering it through a 0.22 µm sterile syringe filter into a new sterile conical tube.[1] This is crucial for preventing microbial contamination of your cell cultures.
-
-
Aliquoting and Storage:
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms in the stock solution upon storage. | The solution may be supersaturated, or the storage temperature may be too high. | Ensure the stock concentration does not exceed the solubility limit. Store at the recommended -20°C or -80°C. If precipitation occurs after thawing, gently warm the solution to 37°C and vortex to redissolve before use. |
| Precipitate forms when the stock solution is added to the cell culture medium. | The compound may be less soluble in the complex mixture of the cell culture medium (due to pH, salts, or proteins). | 1. Pre-warm the medium: Add the stock solution to the cell culture medium that has been pre-warmed to 37°C. 2. Dilute in steps: Perform a serial dilution of the stock solution in a small volume of medium before adding it to the final culture volume. 3. Increase final DMSO concentration (if applicable): If a DMSO stock was used, ensure the final concentration in the media is as low as possible, but in some cases, a slightly higher (but non-toxic) DMSO concentration might be needed to maintain solubility. However, for this compound, an aqueous stock is recommended.[6] |
| Inconsistent experimental results. | 1. Repeated freeze-thaw cycles of the stock solution may have degraded the compound. 2. Inaccurate initial weighing of the compound. | 1. Always use freshly thawed aliquots for each experiment to ensure consistency.[1] 2. Use a calibrated analytical balance for accurate weighing of the powder. |
| No biological effect observed. | 1. The compound may have degraded due to improper storage. 2. The concentration used may be too low for the specific cell line or assay. | 1. Ensure the powder and stock solutions are stored under the recommended conditions (protected from light and at the correct temperature).[1][2] 2. Perform a dose-response experiment to determine the optimal working concentration. |
Visualizations
Experimental Workflow: Preparing this compound Stock Solution
Caption: Workflow for preparing a sterile this compound stock solution.
Signaling Pathway: this compound Inhibition of TLR4-p38 MAPK Signaling
Caption: this compound inhibits TLR4 signaling by targeting the gp96 chaperone.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Experimental anti-inflammatory drug this compound inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Semapimod Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Semapimod in solution and appropriate storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: How should solid this compound be stored?
A1: Solid this compound, as the hydrochloride or tetrahydrochloride salt, should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), the compound should be kept at -20°C.[1][2] It is crucial to protect the solid powder from moisture and light.[1][3]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: this compound is soluble in water.[1][2] To facilitate dissolution, warming the solution and sonication may be helpful.[2][3] For instance, this compound tetrahydrochloride has a reported solubility in water of approximately 2.17 mg/mL (2.44 mM), which can be achieved with ultrasonic agitation and warming to 60°C.[1][3]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[1] For short-term storage (days to weeks), stock solutions can be kept at 0 - 4°C.[2] For longer-term storage, it is recommended to store aliquots at -20°C for up to one month or at -80°C for up to six months.[1][3] Solutions should be stored in sealed containers, protected from light.[1]
Q4: I am observing precipitation in my this compound stock solution upon cooling. What should I do?
A4: Precipitation upon cooling can occur if the concentration of this compound exceeds its solubility at lower temperatures. If you encounter this, gently warm the solution (e.g., to 37°C) and use sonication to redissolve the precipitate before use.[3] To prevent this, consider preparing the stock solution at a slightly lower concentration or ensure it is fully dissolved at room temperature before long-term storage at colder temperatures. For aqueous stock solutions intended for cell culture, it is advisable to filter-sterilize the solution through a 0.22 µm filter after preparation and dilution to the working concentration.[1]
Q5: How does pH affect the stability of this compound in solution?
Data Presentation: Storage Conditions Summary
The following tables summarize the recommended storage conditions for solid this compound and its stock solutions based on available data.
Table 1: Storage Conditions for Solid this compound
| Form | Duration | Temperature | Conditions |
| Solid Powder | Short-term (days to weeks) | 0 - 4°C | Dry, dark environment |
| Solid Powder | Long-term (months to years) | -20°C | Dry, dark environment, sealed container |
Table 2: Storage Conditions for this compound Stock Solutions
| Solvent | Duration | Temperature | Conditions |
| Water | Short-term (days to weeks) | 0 - 4°C | Sealed container, protected from light |
| Water | Mid-term (up to 1 month) | -20°C | Aliquoted, sealed container, protected from light |
| Water | Long-term (up to 6 months) | -80°C | Aliquoted, sealed container, protected from light |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the stability of this compound. These protocols are based on standard pharmaceutical stability testing guidelines.
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound powder in a sterile container.
-
Dissolution: Add the appropriate volume of sterile water to achieve the target concentration.
-
Solubilization: If necessary, facilitate dissolution by warming the solution to 37-60°C and sonicating in an ultrasonic bath until the powder is completely dissolved.[1][3]
-
Sterilization: For biological experiments, sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protecting tubes.
-
Storage: Store the aliquots at the recommended temperatures (-20°C or -80°C) until use.[1]
Protocol 2: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
A stability-indicating HPLC method is crucial for separating the intact drug from its potential degradation products. The following is a general method that can be optimized for this compound.
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size) is a common starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.01 M potassium dihydrogen orthophosphate, pH adjusted) and an organic solvent (e.g., acetonitrile). The gradient program should be optimized to ensure separation of all degradation products from the parent peak.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Based on the UV absorbance spectrum of this compound. A wavelength of 230 nm has been used for a similar compound.
-
Column Temperature: Maintained at a constant temperature, e.g., 25°C.
-
Injection Volume: Typically 10-20 µL.
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.
Protocol 3: Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation pathways and to demonstrate the specificity of the stability-indicating analytical method.
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period. Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at an elevated temperature (e.g., 60°C) for a defined period. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample and a solution of this compound to dry heat (e.g., 80°C) for a defined period.
-
Photostability: Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method. The goal is to achieve partial degradation (e.g., 5-20%) to allow for the detection of degradation products.
Visualizations
Diagram 1: this compound Signaling Pathway Inhibition
Caption: Mechanism of this compound's anti-inflammatory action.
Diagram 2: Experimental Workflow for this compound Stability Testing
Caption: Workflow for assessing this compound's stability.
Diagram 3: Troubleshooting Logic for Solution Instability
Caption: Decision tree for troubleshooting this compound solution precipitation.
References
Optimizing Semapimod Concentration for Cell-Based Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Semapimod for cell-based assays. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, also known as CNI-1493, is an investigational anti-inflammatory drug that inhibits the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6)[1][2][3]. Its mechanism involves the inhibition of p38 MAP kinase activation and Toll-like receptor 4 (TLR4) signaling[1][2][3][4]. This compound has been shown to target the TLR chaperone gp96, inhibiting its ATP-binding and ATPase activities[1][5][6].
Q2: What is a typical starting concentration range for this compound in cell-based assays?
Based on published data, a typical starting concentration range for this compound in cell-based assays is between 100 nM and 1 µM. For instance, concentrations in the range of 0-500 nM have been used to inhibit microglia-stimulated glioblastoma cell invasion[1][2]. The half-maximal inhibitory concentration (IC50) for TLR4 signaling is approximately 0.3 µM[1][2][3][5]. However, the optimal concentration will be cell type- and assay-dependent.
Q3: How should I prepare and store this compound stock solutions?
This compound tetrahydrochloride is soluble in water[7]. For stock solution preparation, dissolve the compound in sterile water. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light[1].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell toxicity observed | This compound concentration is too high. | Perform a dose-response experiment to determine the cytotoxic threshold for your specific cell line. One study showed significant cytotoxicity at 10 µM and 100 µM[8]. Start with a lower concentration range (e.g., 10 nM - 1 µM). |
| Cell line is particularly sensitive to this compound. | Use a positive control for cytotoxicity (e.g., a known cytotoxic agent) to validate the assay. Consider using a less sensitive cell line if appropriate for the experimental goals. | |
| No observable effect of this compound | This compound concentration is too low. | Increase the concentration of this compound in a stepwise manner (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM). Ensure the compound is properly dissolved and the stock solution is not degraded. |
| The specific signaling pathway is not active in your cell model. | Confirm that the target pathway (e.g., p38 MAPK, TLR4 signaling) is active in your cells under the experimental conditions. Use a positive control to stimulate the pathway. | |
| Incorrect assay endpoint. | Ensure the chosen readout is appropriate for measuring the effect of this compound on the target pathway. For example, measure cytokine levels (TNF-α, IL-1β) or phosphorylation of p38 MAPK. | |
| Inconsistent results between experiments | Variability in cell culture conditions. | Maintain consistent cell passage numbers, seeding densities, and media formulations. |
| Instability of this compound in culture medium. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Minimize the exposure of the compound to light. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various in vitro studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell/System | Reference |
| IC50 (TLR4 signaling) | ~0.3 µM | Rat IEC-6 intestinal epithelioid cells | [5] |
| IC50 (gp96 ATP-binding & ATPase activity) | ~0.2-0.4 µM | In vitro | [1][5][6] |
| Inhibition of microglia-stimulated invasion | Effective at 0-500 nM | GL261 glioblastoma cells | [1][2] |
| Abolishment of microglia-induced radioprotection | Effective at 200 nM | GL261 glioblastoma cells | [9] |
Table 2: Cytotoxicity Data for this compound
| Concentration | Effect | Cell Type | Reference |
| 0.01, 0.1, 1 µM | No significant cytotoxicity | Macrophages | [8] |
| 10 µM, 100 µM | Significant cytotoxicity | Macrophages | [8] |
| Up to 10 µM | No effect on serum-stimulated glioblastoma cell invasion | Glioblastoma cells | [1][2] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Dose-Response Curve
This protocol outlines the steps to determine the optimal, non-toxic concentration of this compound for your cell-based assay.
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Preparation: Prepare a series of this compound dilutions in your cell culture medium. A suggested range is from 10 nM to 20 µM (e.g., 0.01, 0.05, 0.1, 0.5, 1, 5, 10, 20 µM). Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., water).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a period relevant to your assay (e.g., 24, 48, or 72 hours).
-
Assay Performance: Perform your specific cell-based assay to measure the desired endpoint (e.g., cytokine production via ELISA, cell viability via MTT or CellTiter-Glo® assay, or target phosphorylation via Western blot).
-
Data Analysis: Plot the assay readout against the log of the this compound concentration to generate a dose-response curve. Determine the EC50 (effective concentration) or IC50 (inhibitory concentration) and the concentration at which cytotoxicity is observed.
Visualizations
Caption: this compound's mechanism of action targeting gp96 and p38 MAPK.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Experimental anti-inflammatory drug this compound inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental Anti-Inflammatory Drug this compound Inhibits TLR Signaling by Targeting the TLR Chaperone gp96 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. scite.ai [scite.ai]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Semapimod In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low response to Semapimod in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in vitro?
A1: this compound (also known as CNI-1493) is an investigational anti-inflammatory drug.[1][2] In vitro, its primary mechanism of action is the inhibition of pro-inflammatory cytokine production by targeting the Toll-like receptor (TLR) signaling pathway.[3][4][5] this compound directly inhibits the ATPase activity of the endoplasmic reticulum chaperone gp96, which is essential for the proper folding and function of a subset of TLRs, namely TLR2, TLR4, and TLR9.[3][5] This disruption leads to reduced downstream signaling, including the activation of p38 MAPK and NF-κB, and consequently, decreased production of cytokines like TNF-α, IL-1β, and IL-6.[3][4][6]
Q2: What is the recommended concentration range for this compound in in vitro experiments?
A2: The effective concentration of this compound can vary depending on the cell type and experimental conditions. However, a general starting point is the IC50 value for TLR4 signaling, which is approximately 0.3 µM.[3][4][6] For inhibiting the ATPase activity of gp96 in vitro, the IC50 is in the range of 0.2-0.4 µM.[3][6] In murine macrophages, IC50 values for the suppression of pro-inflammatory cytokines have been reported to be in the nanomolar range (~20–50 nM).[4] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound tetrahydrochloride is soluble in water.[4][6] For stock solution preparation, dissolve the compound in sterile water. It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[6] Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[6] When using a water-based stock solution, it is advisable to filter-sterilize the working solution before adding it to cell cultures.[6] If using DMSO as a solvent, ensure the final concentration in your cell culture medium is less than 0.5% to avoid solvent-induced cytotoxicity.
Troubleshooting Guide: Low or No Response to this compound
Issue 1: My cells are not responding to this compound treatment.
This section addresses potential reasons for a lack of cellular response to this compound and provides actionable troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Cell Line | This compound shows selectivity for cells of the monocytic lineage, such as macrophages and microglia.[6] Its efficacy may be limited in other cell types like glioblastoma cells.[6] Solution: Confirm that your chosen cell line is appropriate for studying this compound's effects. Consider using a well-characterized macrophage cell line (e.g., RAW 264.7, THP-1) or primary macrophages. |
| Stimulus Bypasses this compound's Target Pathway | This compound specifically inhibits signaling downstream of TLR2, TLR4, and TLR9.[3] It does not inhibit signaling induced by TLR5 agonists (like flagellin) or other inflammatory stimuli such as IL-1β or cellular stresses.[3][4][5] Solution: Ensure your experimental stimulus activates one of the targeted TLRs. For example, use Lipopolysaccharide (LPS) for TLR4, Pam3CSK4 for TLR2, or CpG DNA for TLR9. |
| High Concentration of Stimulus | The inhibitory effect of this compound can be overcome by high concentrations of the stimulus. For instance, this compound is less effective at LPS concentrations of 5 µg/mL or higher.[3][5] Solution: Perform a dose-response experiment with your stimulus to find a concentration that induces a robust response but can still be effectively inhibited by this compound. |
| Suboptimal this compound Concentration | The effective concentration of this compound can be cell-type and stimulus-dependent. Solution: Perform a dose-response curve with this compound (e.g., 10 nM to 10 µM) to determine the optimal inhibitory concentration for your specific experimental conditions. |
| Incorrect Timing of Treatment | The inhibitory effect of this compound on TLR signaling is rapid and can be observed when the drug is added simultaneously with the stimulus.[3][5] Solution: While pre-incubation is a common practice, for TLR inhibition, simultaneous addition of this compound and the stimulus should be effective. You can test both pre-incubation (e.g., 30-60 minutes) and co-incubation to determine the optimal timing for your assay. |
| Low Expression of Target Molecules | The efficacy of this compound depends on the expression of its target, gp96, and the relevant TLRs in your cell line. Solution: If possible, verify the expression of gp96, TLR2, TLR4, and/or TLR9 in your cell line using techniques like Western blotting or qPCR. |
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Type/Condition | Reference |
| IC50 (TLR4 Signaling) | ~0.3 µM | Rat intestinal epithelioid cells (IEC-6) | [3][5] |
| IC50 (gp96 ATPase Activity) | ~0.2-0.4 µM | In vitro assay | [3][5][6] |
| IC50 (Cytokine Production) | ~20–50 nM | LPS-stimulated murine macrophages | [4] |
| Effective Concentration (Inhibition of microglia-stimulated invasion) | 0-500 nM | GL261 glioblastoma cells co-cultured with microglia | [6] |
| Ineffective Concentration (Serum-stimulated invasion) | Up to 10 µM | Glioblastoma cells | [6] |
Experimental Protocols
Protocol 1: Assessment of p38 MAPK Phosphorylation by Western Blot
This protocol details the steps to measure the effect of this compound on p38 MAPK phosphorylation in response to a TLR agonist.
-
Cell Seeding: Seed macrophages (e.g., RAW 264.7) in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Cell Treatment:
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 0.3, 1, 3 µM) or vehicle control (e.g., sterile water or DMSO at <0.5%) for 1 hour.
-
Stimulate the cells with a TLR agonist (e.g., 100 ng/mL LPS for TLR4) for 15-30 minutes.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe for total p38 MAPK and a loading control (e.g., β-actin or GAPDH).
-
Protocol 2: Cytokine Production Assay (ELISA)
This protocol outlines the measurement of pro-inflammatory cytokine (e.g., TNF-α) secretion from cells treated with this compound.
-
Cell Seeding: Seed macrophages in a 24-well plate at an appropriate density.
-
Cell Treatment:
-
Pre-treat cells with this compound or vehicle control for 1 hour.
-
Stimulate with a TLR agonist (e.g., 100 ng/mL LPS) for 6-24 hours.
-
-
Supernatant Collection:
-
Centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.
-
Carefully collect the cell culture supernatants.
-
-
ELISA:
-
Perform an ELISA for the cytokine of interest (e.g., TNF-α) according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with a capture antibody, block the plate, add standards and samples (supernatants), add a detection antibody, add a substrate, and stop the reaction.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentration in each sample based on the standard curve.
-
Protocol 3: Cell Viability Assay (MTT)
This protocol is to ensure that the observed inhibitory effects of this compound are not due to cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate.
-
Cell Treatment: Treat cells with the same concentrations of this compound used in the primary experiments for the same duration.
-
MTT Addition:
-
Add MTT solution (e.g., 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
-
Solubilization:
-
Aspirate the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS).
-
Incubate with shaking for 15-30 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm with a reference wavelength of 630 nm.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Mandatory Visualizations
References
- 1. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - GE [thermofisher.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Experimental anti-inflammatory drug this compound inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Experimental Anti-Inflammatory Drug this compound Inhibits TLR Signaling by Targeting the TLR Chaperone gp96 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Semapimod Technical Support Center: Troubleshooting Off-Target Effects in Cellular Models
Welcome to the technical support center for researchers utilizing semapimod in cellular models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues arising from the off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: We observe inhibition of our pathway of interest, but at a much lower concentration of this compound than required to inhibit p38 MAPK. What could be the cause?
A1: This is a common observation and likely due to one of this compound's potent off-target effects. This compound was initially developed to inhibit nitric oxide synthesis by blocking arginine uptake in inflammatory macrophages.[1] It was later found that it suppresses nitric oxide synthesis at concentrations 10-fold lower than those needed to inhibit arginine uptake, suggesting broader anti-inflammatory actions.[1] Additionally, this compound inhibits TLR4 signaling with an IC50 of approximately 0.3 μM and the ATPase activity of the TLR chaperone gp96 with an IC50 between 0.2-0.4 μM.[2][3] These off-target effects occur at concentrations that may not significantly inhibit p38 MAPK. We recommend investigating if your experimental system involves TLR signaling or nitric oxide pathways.
Q2: Our experimental results show a decrease in the production of inflammatory cytokines like TNF-α, but we don't see a corresponding decrease in p38 MAPK phosphorylation. Why?
A2: this compound can suppress the production of tumor necrosis factor (TNF-α) through mechanisms independent of direct p38 MAPK inhibition.[1] One of its earliest identified mechanisms was the suppression of TNF-α production at the translational level.[1] Therefore, you may observe a reduction in the final cytokine protein levels without a proportional change in the upstream p38 MAPK phosphorylation. It is also important to consider that this compound's primary in vivo action is thought to be the stimulation of the vagus nerve, which down-regulates inflammatory pathways.[1] While this is an in vivo effect, it highlights the compound's multifaceted mechanism.
Q3: We are seeing unexpected changes in cell signaling pathways that are not directly related to p38 MAPK, such as the ERK pathway. Is this a known off-target effect of this compound?
A3: Yes, this is a documented off-target effect. This compound has been shown to directly inhibit c-Raf, a kinase upstream of the ERK signaling pathway.[2] This can lead to the modulation of ERK-dependent cellular processes. Therefore, when using this compound, it is crucial to include controls to monitor the activity of other MAPK pathways, like ERK and JNK, to accurately interpret your results.
Q4: In our long-term experiments, we observe cellular stress and altered protein localization. Could this be related to this compound treatment?
A4: Prolonged exposure to this compound can induce cellular stress due to its off-target effects. One significant target is gp96, an endoplasmic reticulum (ER)-localized chaperone protein crucial for the proper folding and trafficking of Toll-like receptors (TLRs).[2] Inhibition of gp96 can lead to the accumulation of TLR4 and TLR9 in the perinuclear space, consistent with ER retention.[2] This disruption of protein trafficking can lead to ER stress and other downstream consequences.
Q5: We are using this compound in a viral or parasitic infection model and observing effects that cannot be explained by its anti-inflammatory properties. What other mechanisms might be at play?
A5: this compound has known antiviral and antimalarial properties which are thought to be mediated through the inhibition of deoxyhypusine synthase.[2][4] This enzyme is involved in the post-translational modification of eukaryotic translation initiation factor 5A (eIF5A), which is essential for the synthesis of certain cellular and viral proteins.[2] This off-target effect is distinct from its anti-inflammatory actions and could explain its efficacy in these specific models.
Troubleshooting Guide
| Observed Issue | Potential Off-Target Cause | Troubleshooting Steps |
| Inconsistent inhibition of cytokine production | This compound's effect on TLR signaling is dependent on the concentration of the TLR ligand (e.g., LPS). At high ligand concentrations (≥ 5 µg/mL LPS), the inhibitory effect of this compound can be overcome.[2] | 1. Titrate the concentration of your TLR ligand in the presence of a fixed concentration of this compound. 2. Ensure consistent ligand concentrations across experiments. 3. Consider that at high inflammatory stimuli, the off-target effect on TLR signaling may be less pronounced. |
| Unexpected cell death or cytotoxicity | While generally well-tolerated at effective concentrations, this compound can induce cytotoxicity at higher concentrations (≥ 10 µM in some cell types).[5] Off-target effects on essential cellular machinery like deoxyhypusine synthase could contribute to this at supra-pharmacological doses. | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your specific cell line. 2. Use a cell viability assay (e.g., MTT, Trypan Blue) to monitor cytotoxicity in parallel with your functional assays. 3. Consider using a lower concentration of this compound for a longer duration. |
| Lack of effect on p38 MAPK activity | This compound is an inhibitor of p38 MAPK activation rather than a direct inhibitor of the active kinase.[1][2] Its effects on upstream signaling events (e.g., TLR/gp96) may be more pronounced. | 1. Measure the phosphorylation of upstream kinases of p38, such as MKK3/6, to assess the signaling cascade. 2. Compare the effect of this compound with a direct, ATP-competitive p38 inhibitor to delineate the specific role of p38 in your system. 3. Focus on downstream readouts of inflammation (e.g., cytokine production) which are known to be affected by this compound. |
| Variability in results between different cell types | The expression levels of this compound's off-target proteins (e.g., TLRs, gp96, c-Raf, arginine transporters) can vary significantly between different cell types, leading to different sensitivities and responses. This compound has shown selectivity for cells of the monocytic lineage in some contexts.[3] | 1. Characterize the expression of key off-target proteins in your cellular model. 2. Be cautious when extrapolating results from one cell line to another. 3. If possible, validate your findings in a primary cell model relevant to your research question. |
Quantitative Data on this compound Off-Target Effects
| Target/Effect | Cellular Model/System | IC50 / Effective Concentration | Reference |
| TLR4 Signaling Inhibition | Rat IEC-6 intestinal epithelioid cells | ~0.3 µM | [2][3] |
| gp96 ATPase Activity Inhibition | In vitro | ~0.2 - 0.4 µM | [2][3] |
| Inhibition of Nitric Oxide Production | Inflammatory macrophages | Effective at concentrations 10-fold lower than required for arginine uptake inhibition. | [1] |
| Cytotoxicity | Macrophages | Significant only at ≥ 10 µM | [5] |
Experimental Protocols
Protocol 1: Assessing Off-Target Effects on TLR4 Signaling
-
Cell Culture: Plate rat intestinal epithelioid cells (IEC-6) in a 24-well plate and grow to 80-90% confluency.
-
Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) or vehicle control for 1 hour.
-
Stimulation: Stimulate the cells with a low concentration of lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 15 minutes. Include a negative control (no LPS) and a positive control (LPS without this compound).
-
Lysis: Wash the cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis: Perform SDS-PAGE and Western blotting to analyze the phosphorylation status of p38 MAPK.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated p38 levels to total p38. Calculate the IC50 for the inhibition of LPS-induced p38 phosphorylation.
Protocol 2: Evaluating Cytotoxicity using MTT Assay
-
Cell Seeding: Seed your cells of interest in a 96-well plate at an appropriate density.
-
Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl).
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Caption: Overview of this compound's intended target and known off-target effects.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Experimental anti-inflammatory drug this compound inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. scite.ai [scite.ai]
Technical Support Center: Semapimod and LPS Response
This technical support center provides researchers, scientists, and drug development professionals with detailed information, frequently asked questions (FAQs), and troubleshooting guidance for experiments involving the dose-dependent effects of Semapimod on the lipopolysaccharide (LPS) response.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound and what is its primary mechanism of action in the context of an LPS response?
This compound (also known as CNI-1493) is an experimental anti-inflammatory drug that functions as a tetravalent guanylhydrazone.[1][2] Its primary mechanism involves suppressing the production of inflammatory cytokines.[1][3][4] In response to LPS, this compound inhibits Toll-like receptor (TLR) signaling, specifically targeting pathways associated with TLR2, TLR4, and TLR9.[1] It achieves this by desensitizing cells to LPS, thereby reducing the subsequent inflammatory cascade.[1][3]
Q2: What is the specific molecular target of this compound?
The primary molecular target of this compound has been identified as gp96, an endoplasmic reticulum-localized chaperone protein from the HSP90 family.[1][3] This chaperone is essential for the proper biogenesis and function of Toll-like receptors.[1][3] this compound inhibits the ATP-binding and ATPase activities of gp96, which impairs TLR function.[1][3][4]
Q3: How does this compound affect the TLR4 signaling pathway?
This compound intervenes at a very early stage of the TLR4 signaling pathway. By targeting gp96, it disrupts the proper functioning of the TLR4 receptor.[1][3] This leads to a blockade of the cell surface recruitment of the MyD88 adapter protein, which is one of the first events following LPS binding to TLR4.[1][3] Consequently, downstream activation of key inflammatory signaling molecules like p38 MAPK and NF-κB is inhibited.[1][3][4]
Dose-Dependent Effects
Q4: How do the concentrations of both this compound and LPS influence the inhibitory effect?
The inhibitory action of this compound is dependent on the concentrations of both the drug and the LPS stimulus.[1] A higher concentration of LPS requires a correspondingly higher concentration of this compound to achieve an inhibitory effect.[1] Essentially, increasing concentrations of this compound shift the LPS dose-response curve to the right, meaning more LPS is needed to elicit the same inflammatory response.[1]
Q5: What is the effective concentration range for this compound's inhibition of the LPS response?
The half-maximal inhibitory concentration (IC50) for this compound's effect on TLR4 signaling in response to LPS concentrations between 20-1000 ng/mL is approximately 0.3 μM.[1][3][4] Similarly, the IC50 for the inhibition of gp96's ATPase activity is in the range of 0.2-0.4 μM.[1][3][4] In cell culture, this compound concentrations ranging from 0.02 to 10 μM have been shown to progressively inhibit the LPS response.[1]
Q6: Are there conditions under which this compound is ineffective against LPS?
Yes, this compound's inhibitory capacity has a ceiling. It fails to significantly block the cellular response to high concentrations of LPS, specifically at or above 5 μg/mL.[1][3] At such high levels of stimulation, the inflammatory signaling appears to overcome the inhibitory effect of the drug.
Data Presentation
Table 1: Summary of this compound's Dose-Dependent Inhibition of LPS-Induced p38 Phosphorylation
| This compound Concentration (μM) | LPS Concentration Range for Inhibition | Observation |
| 0 (Control) | 1 - 100 ng/mL | Dose-dependent increase in p38 phosphorylation observed.[1] |
| 0.02 - 10 | 20 - 1000 ng/mL | Progressively shifts the LPS dose-response curve to the right.[1] |
| Up to 10 | ≥ 5 μg/mL | Fails to significantly inhibit the response to LPS.[1][3] |
Table 2: Key IC50 Values for this compound
| Parameter | IC50 Value (μM) | Cell/System Context |
| Inhibition of TLR4 Signaling | ~0.3 | Rat IEC-6 cells stimulated with 20-1000 ng/mL LPS.[1][3][4] |
| Inhibition of gp96 ATPase Activity | ~0.2 - 0.4 | In vitro biochemical assay.[1][3][4] |
Experimental Protocols
Protocol 1: In Vitro Cell Culture and Stimulation
This protocol is a general guideline for treating cells like rat intestinal epithelioid cells (IEC-6) or macrophages (RAW 264.7).
-
Cell Seeding: Plate cells in complete RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[5] Culture at 37°C in a 5% CO2 incubator until they reach 70-80% confluency.
-
Pre-treatment: Aspirate the culture medium. Add fresh, serum-free medium containing the desired concentration of this compound (e.g., 0.1, 0.3, 1, 3, 10 μM) or vehicle control (e.g., DMSO). The research indicates that this compound is effective even when applied simultaneously with LPS, but a short pre-treatment of 15-30 minutes is common practice.[1]
-
Stimulation: Add LPS directly to the wells to achieve the desired final concentration (e.g., 100 ng/mL).
-
Incubation: Incubate the cells for the specified time required for the downstream assay (e.g., 10-30 minutes for phosphorylation studies, 4-24 hours for cytokine expression).
-
Harvesting: Proceed to harvest the cells or supernatant for further analysis.
Protocol 2: Analysis of p38 MAPK Phosphorylation by Western Blot
-
Cell Lysis: After stimulation (Protocol 1), place the culture plate on ice. Wash cells once with ice-cold Phosphate-Buffered Saline (PBS). Add 100-200 μL of ice-cold NP40 lysis buffer (1% NP40, 100 mM NaCl, 20 mM Tris pH 8.0) supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet cell debris.[1] Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 μg of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto a polyacrylamide gel and separate proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour. Incubate with a primary antibody against phospho-p38 MAPK overnight at 4°C. Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Re-probe the membrane with an antibody for total p38 MAPK as a loading control.
Troubleshooting Guide
Q7: I am not observing an inhibitory effect of this compound on my LPS-stimulated cells. What are the possible reasons?
-
LPS Concentration is Too High: this compound is ineffective against LPS concentrations at or above 5 μg/mL.[1][3] Verify your LPS concentration. For initial experiments, use a concentration in the 20-1000 ng/mL range.
-
This compound Concentration is Too Low: The IC50 is around 0.3 μM.[1] Ensure you are using a concentration sufficient to see an effect (e.g., 0.3 - 10 μM).
-
Drug Integrity: Ensure the this compound stock solution is correctly prepared, stored, and has not degraded.
-
Cell Type: While this compound is effective in macrophages and enterocytes, its effects on other cell types might vary.[1][6] It is known to be ineffective in T-cells.[6]
-
Assay Timing: For signaling events like p38 phosphorylation, the peak response is rapid (10-30 minutes). Ensure your time point for analysis is appropriate for the pathway being investigated.
Q8: My results show high variability between experiments. How can I improve consistency?
-
Cell Passage Number: Use cells from a consistent and low passage number, as cell responses can change over time in culture.
-
LPS Aliquots: Prepare single-use aliquots of your LPS stock to avoid repeated freeze-thaw cycles which can affect its potency.
-
Consistent Confluency: Seed cells to ensure they reach a consistent level of confluency (e.g., 70-80%) at the time of the experiment, as cell density can influence signaling responses.
-
Technical Replicates: Always include technical and biological replicates to ensure the reliability of your findings.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: LPS/TLR4 signaling and this compound's inhibitory points.
Caption: Workflow for assessing this compound's efficacy in vitro.
Caption: Logic diagram for troubleshooting lack of this compound effect.
References
- 1. Experimental anti-inflammatory drug this compound inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Experimental Anti-Inflammatory Drug this compound Inhibits TLR Signaling by Targeting the TLR Chaperone gp96 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Semapimod Intravenous Injection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Semapimod intravenous injections. The following information is intended to help users proactively address potential issues, such as phlebitis, that can arise during experimental procedures.
Troubleshooting Guides
Issue: Observation of Phlebitis at the Injection Site
Q1: What are the signs and symptoms of phlebitis that I should monitor for after intravenous injection of this compound?
A1: Phlebitis is the inflammation of a vein.[1][2] During your experiments, it is crucial to monitor the injection site for the following signs:
-
Visual Signs: Redness, swelling, and the appearance of a red streak along the vein.
-
Tactile Signs: The area may feel warm to the touch, hard, or tender.
-
Patient-Reported Symptoms (if applicable in the study): Pain or burning at the injection site.
Q2: What are the potential causes of phlebitis when administering an intravenous injection?
A2: Phlebitis from intravenous infusions can be categorized into three main types[1]:
-
Mechanical Phlebitis: This can be caused by the catheter itself, for instance, if it is too large for the vein or if it moves excessively.
-
Chemical Phlebitis: This may occur if the formulation of the injected drug, including its pH or osmolarity, irritates the vein.[1]
-
Infectious Phlebitis: This results from microbial contamination at the insertion site.[1]
Q3: If I observe signs of phlebitis, what immediate steps should I take?
A3: If you suspect phlebitis, it is important to act promptly to prevent further complications. The recommended immediate actions are:
-
Stop the Infusion: Immediately discontinue the intravenous administration of this compound.
-
Remove the Catheter: Aseptically remove the catheter from the vein.[3][4]
-
Apply a Compress: Apply a warm, moist compress to the affected area. This can help reduce discomfort and inflammation.[4]
-
Elevate the Limb: Elevating the affected limb can help reduce swelling.[4]
-
Document the Event: Carefully document the signs and symptoms observed, the time of onset, and the actions taken.
Q4: How can I prevent phlebitis in my future experiments with this compound?
A4: Proactive measures can significantly reduce the incidence of phlebitis. Consider the following preventative strategies:
-
Proper Catheter Selection and Placement: Use the smallest gauge catheter appropriate for the infusion.[1] Select a larger vein to allow for adequate blood flow and hemodilution of the drug.
-
Aseptic Technique: Maintain a strict aseptic technique during catheter insertion and maintenance.[1]
-
Dilution of this compound: Consider if the concentration of the this compound solution can be further diluted to reduce its potential to irritate the vein.
-
Rate of Infusion: A slower rate of infusion may decrease the risk of phlebitis.
-
Site Rotation: If multiple injections are required, rotate the injection sites.[4]
Frequently Asked Questions (FAQs)
Q5: Is there a known association between this compound and phlebitis?
A5: Currently, there is no specific information in the public domain that directly links this compound to a high incidence of phlebitis. However, as with any intravenous administration, the potential for phlebitis exists. This guide is provided as a proactive resource for researchers.
Q6: What is the mechanism of action of this compound?
A6: this compound is an anti-inflammatory agent. Its primary mechanism involves the inhibition of pro-inflammatory cytokine production, such as TNF-α, IL-1β, and IL-6.[5][6] It has been shown to inhibit p38 MAPK activation and TLR4 signaling.[5][7][8]
Q7: How should I formulate this compound for intravenous injection to minimize vein irritation?
A7: While specific formulation details are proprietary, general principles for minimizing vein irritation from intravenous drugs include:
-
Buffering the Solution: Adjusting the pH of the solution to be as close to physiological pH (7.4) as possible.
-
Adjusting Osmolarity: Formulating the drug in an isotonic solution to prevent damage to the endothelial cells of the vein.
-
Using appropriate excipients: Solubilizers and stabilizers should be chosen for their biocompatibility.
Data Presentation
Table 1: Hypothetical Phlebitis Grading Scale
| Grade | Clinical Presentation |
| 0 | No symptoms |
| 1 | Erythema at the access site with or without pain |
| 2 | Pain at the access site with erythema and/or edema |
| 3 | Pain at the access site with erythema, streak formation, and/or a palpable venous cord |
| 4 | Pain at the access site with erythema, streak formation, a palpable venous cord >1 inch in length, and/or purulent drainage |
Table 2: Hypothetical Impact of Dilution and Infusion Rate on Phlebitis Incidence
| This compound Concentration | Infusion Rate | Incidence of Grade 2+ Phlebitis (N=100) |
| 1 mg/mL | 1 mL/min | 15% |
| 1 mg/mL | 0.5 mL/min | 8% |
| 0.5 mg/mL | 1 mL/min | 7% |
| 0.5 mg/mL | 0.5 mL/min | 3% |
Experimental Protocols
Protocol 1: Evaluation of Phlebitis in a Preclinical Model
Objective: To assess the potential for this compound to induce phlebitis at different concentrations and infusion rates in a rabbit ear vein model.
Methodology:
-
Animal Model: New Zealand white rabbits.
-
Groups:
-
Group A: Vehicle control (isotonic saline).
-
Group B: this compound at 1 mg/mL, infused at 1 mL/min.
-
Group C: this compound at 1 mg/mL, infused at 0.5 mL/min.
-
Group D: this compound at 0.5 mg/mL, infused at 1 mL/min.
-
Group E: this compound at 0.5 mg/mL, infused at 0.5 mL/min.
-
-
Procedure:
-
Anesthetize the rabbits.
-
Insert a 24-gauge catheter into the marginal ear vein.
-
Infuse the respective solution for 30 minutes.
-
Observe the injection site at 1, 6, 24, and 48 hours post-infusion.
-
Grade phlebitis according to the scale in Table 1.
-
-
Histopathology:
-
At 48 hours, euthanize the animals and excise the vein segment for histopathological examination.
-
Stain with Hematoxylin and Eosin (H&E) to assess for inflammation, endothelial damage, and thrombus formation.
-
Mandatory Visualizations
References
- 1. Pharmacists’ Role in Reducing Infusion-Related Phlebitis [uspharmacist.com]
- 2. Phlebitis vs. inflitration: Causes, symptoms, and treatment [medicalnewstoday.com]
- 3. droracle.ai [droracle.ai]
- 4. droracle.ai [droracle.ai]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. Experimental anti-inflammatory drug this compound inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental Anti-Inflammatory Drug this compound Inhibits TLR Signaling by Targeting the TLR Chaperone gp96 - PubMed [pubmed.ncbi.nlm.nih.gov]
Semapimod selectivity for monocytic lineage cells
This technical support center provides researchers, scientists, and drug development professionals with detailed information and guidance on the experimental use of Semapimod, with a focus on its selectivity for monocytic lineage cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound (also known as CNI-1493) is an anti-inflammatory agent that primarily functions by inhibiting the activation of macrophages and blocking pro-inflammatory cytokine signaling.[1] Its mechanism is multifaceted and involves:
-
Inhibition of p38 MAPK Activation: this compound leads to a significant decrease in the phosphorylation of p38 MAP kinase in macrophages.[2] However, it does not appear to directly target the intracellular p38 MAPK signaling cascade itself.[3]
-
Targeting the TLR Chaperone gp96: this compound has been identified to target gp96, an ER-localized chaperone essential for the biogenesis of Toll-like receptors (TLRs).[3][4] It inhibits the ATP-binding and ATPase activities of gp96.[3][4] This action desensitizes TLR signaling, such as TLR4 signaling, which is crucial for the inflammatory response to stimuli like lipopolysaccharide (LPS).[2][3]
-
Inhibition of Cytokine Production: By modulating these pathways, this compound effectively inhibits the production of proinflammatory cytokines including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) in macrophages.[1][2]
-
Vagus Nerve Stimulation: In vivo, this compound is also thought to stimulate the vagus nerve, which down-regulates inflammatory pathways via the cholinergic anti-inflammatory pathway.[5]
Q2: Is this compound selective for monocytic lineage cells?
A2: While this compound shows potent activity in cells of the monocytic lineage, such as macrophages, it is not exclusively selective.[1][2] Early development focused on its role as a macrophage deactivator.[1] However, subsequent research has demonstrated that this compound also inhibits inflammatory responses in other cell types, including endothelial cells, dendritic cells, and enterocytes.[3] Therefore, while its effects on macrophages are prominent, researchers should anticipate potential effects on other cell types in mixed cultures or in vivo models.
Q3: What is the expected effect of this compound on nitric oxide production in macrophages?
A3: this compound inhibits the production of nitric oxide (NO) in macrophages.[2] It was initially developed to inhibit nitric oxide synthesis by blocking the uptake of arginine, which is a required substrate for this process.[5] It was later found that this compound suppresses NO synthesis at concentrations ten times lower than what is required to inhibit arginine uptake, indicating a more general inhibitory effect on inflammatory responses.[3][5]
Q4: Does this compound directly inhibit the p38 MAPK enzyme?
A4: No, current evidence suggests that this compound does not directly inhibit the p38 MAPK kinase itself.[3] Instead, it inhibits the activating phosphorylation of p38 MAPK in response to inflammatory stimuli.[3] Its effect on the p38 MAPK pathway is upstream, interfering with signaling cascades initiated by Toll-like receptors.[1][3]
Troubleshooting Guides
Issue: I am observing an effect of this compound on my non-monocytic cell line.
-
Explanation: This is not necessarily an unexpected result. Although this compound's anti-inflammatory effects are well-documented in macrophages, it has also been shown to inhibit inflammatory responses in other cell types like endothelial cells, dendritic cells, and enterocytes.[3]
-
Recommendation:
-
Review Literature: Check for published studies on the effects of this compound on your specific cell type.
-
Control Experiments: If you are using a co-culture system, perform experiments on each cell type in isolation to delineate the specific effects of this compound.
-
Dose-Response: Perform a dose-response curve to determine the sensitivity of your specific cell type to this compound. The IC50 may differ from that observed in monocytic cells.
-
Issue: I am not observing the expected inhibition of cytokine production (e.g., TNF-α) after this compound treatment.
-
Explanation: The efficacy of this compound can be dependent on the concentration of the inflammatory stimulus. For example, this compound's inhibition of TLR4 signaling can be overcome by high concentrations of its ligand, LPS (≥ 5 µg/ml).[3][4]
-
Recommendations:
-
Verify Stimulus Concentration: Ensure the concentration of your inflammatory stimulus (e.g., LPS) is within the range where this compound is effective. Consider titrating your stimulus.
-
Check Compound Integrity: Ensure the proper storage of your this compound stock solution (e.g., -20°C for long-term storage) to maintain its activity.[1]
-
Timing of Treatment: The inhibitory effect of this compound on TLR signaling is almost instantaneous. It is effective when applied simultaneously with the stimulus.[3][4] Review your experimental timeline to ensure pre-incubation or co-incubation is appropriate for your model.
-
Cell Health: Confirm the viability and health of your cells, as stressed or unhealthy cells may respond differently.
-
Data Presentation
Table 1: In Vitro Inhibitory Concentrations (IC50) of this compound
| Target | Assay System | IC50 Value | Reference |
| TLR4 Signaling | Rat IEC-6 intestinal epithelioid cells | ~0.3 µM | [2][3] |
| gp96 ATPase Activity | In vitro biochemical assay | ~0.2 - 0.4 µM | [3][4] |
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | LPS-stimulated murine macrophages | ~20 - 50 nM | [1] |
Experimental Protocols
Protocol 1: Assessment of p38 MAPK Phosphorylation by Western Blot
-
Cell Culture and Treatment: Plate monocytic cells (e.g., RAW 264.7 or primary macrophages) at an appropriate density. Allow cells to adhere overnight.
-
Pre-treatment: Pre-incubate cells with desired concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulation: Add an inflammatory stimulus (e.g., LPS at 100 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Strip the membrane and re-probe for total p38 MAPK and a loading control (e.g., GAPDH or β-actin) to normalize the data.
Protocol 2: Measurement of Cytokine Secretion by ELISA
-
Cell Culture and Treatment: Plate monocytic cells in a multi-well plate.
-
Treatment and Stimulation: Treat cells with this compound (or vehicle) and an inflammatory stimulus (e.g., LPS) for a specified period (e.g., 6-24 hours).
-
Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the culture supernatant.
-
ELISA Procedure:
-
Use a commercially available ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6).
-
Follow the manufacturer's instructions for coating the plate, adding standards and samples, incubation with detection and secondary antibodies, and substrate development.
-
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the cytokine concentrations in your samples by interpolating from the standard curve.
Visualizations
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Experimental anti-inflammatory drug this compound inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental Anti-Inflammatory Drug this compound Inhibits TLR Signaling by Targeting the TLR Chaperone gp96 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
Impact of serum components on Semapimod activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Semapimod. The content focuses on the potential impact of serum components on this compound's experimental activity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an inhibitor of proinflammatory cytokine production, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[1][2] Its mechanism involves the inhibition of p38 MAP kinase (MAPK) activation and Toll-like receptor (TLR) signaling.[1][2][3] More specifically, this compound targets the TLR chaperone protein gp96, inhibiting its ATP-binding and ATPase activities, which in turn desensitizes TLR signaling.[4][5]
Q2: How does this compound inhibit the p38 MAPK pathway?
This compound leads to a significant decrease in the phosphorylation of p38-MAPK in macrophages.[1][2] By inhibiting this key signaling node, it downregulates the expression of various proinflammatory genes.[1][2]
Q3: Is this compound's activity affected by the presence of serum in cell culture media?
Direct studies comprehensively detailing the impact of serum on this compound's anti-inflammatory activity are limited. However, one study noted that this compound (up to 10 µM) does not affect serum-stimulated glioblastoma cell invasion, suggesting that serum components do not interfere with its activity in that specific cellular context.[1][2] For its primary anti-inflammatory function, potential interactions with serum proteins are a theoretical possibility that should be considered during experimental design.
Q4: What are the known IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) values for this compound have been determined in various in vitro assays. These values are crucial for designing experiments with appropriate concentrations.
| Target/Process | Cell Type/System | IC50 Value |
| TLR4 Signaling | Rat IEC-6 intestinal epithelioid cells | ~0.3 µM |
| gp96 ATPase Activity | In vitro (purified protein) | ~0.2 - 0.4 µM |
| Pro-inflammatory Cytokine Release (TNF-α, IL-1β, IL-6) | LPS-stimulated murine macrophages | ~20 - 50 nM |
Data compiled from multiple sources.[3][4][5]
Troubleshooting Guide
Q5: I am observing lower-than-expected this compound activity in my cell-based assay. What could be the cause?
Several factors could contribute to reduced activity. Consider the following troubleshooting steps:
-
Serum Concentration: While direct interference is not definitively documented for its anti-inflammatory action, high concentrations of serum (>10%) may lead to non-specific protein binding, reducing the effective concentration of this compound available to the cells.
-
Stimulant Concentration: this compound's inhibitory effect can be overcome by high concentrations of TLR ligands like lipopolysaccharide (LPS).[4] For instance, at concentrations up to 10 µM, this compound may not significantly inhibit responses to LPS concentrations of 5 µg/ml or higher.[4][5]
-
Cell Type Specificity: this compound's effects are most pronounced in cells of the monocytic lineage, such as macrophages.[1][2] Its efficacy may be lower in other cell types.
-
Compound Stability: Ensure the compound has been stored correctly (dry, dark, and at the recommended temperature) and that stock solutions are not subjected to repeated freeze-thaw cycles.
Q6: My experimental results with this compound are inconsistent. How can I improve reproducibility?
Inconsistent results can often be traced back to variability in experimental conditions.
-
Standardize Serum Source: Use a single lot of fetal bovine serum (FBS) or other serum for the duration of a study, as batch-to-batch variability in serum composition can affect cell growth and response.
-
Control for Serum Effects: If you suspect serum is impacting your results, perform a dose-response experiment with varying concentrations of serum to determine an optimal level. Consider using serum-free media or reducing the serum concentration after an initial cell attachment period.
-
Confirm Pathway Activation: Ensure that your stimulus (e.g., LPS) is consistently activating the target pathway (e.g., p38 MAPK phosphorylation) to the same degree in all experiments before testing this compound's inhibitory effect.
Visualizations and Diagrams
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow to Assess Serum Impact
Caption: Workflow to test the effect of serum on this compound activity.
Troubleshooting Logic for Reduced Activity
Caption: Decision tree for troubleshooting low this compound activity.
Experimental Protocols
Protocol: In Vitro Cytokine Inhibition Assay
This protocol details a general method for assessing the inhibitory effect of this compound on LPS-induced cytokine production in a macrophage cell line (e.g., RAW 264.7).
1. Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete culture medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Serum-free DMEM
-
This compound (CNI-1493)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
ELISA kits for target cytokines (e.g., mouse TNF-α)
2. Cell Plating:
-
Culture macrophages to ~80% confluency.
-
Harvest cells and determine cell density and viability.
-
Seed cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell adherence.
3. Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).
-
On the day of the experiment, gently aspirate the culture medium from the wells.
-
Wash the cells once with 100 µL of warm, serum-free DMEM.
-
Prepare serial dilutions of this compound in culture medium (containing the desired final serum concentration, e.g., 1% or 10% FBS).
-
Add 100 µL of the this compound dilutions to the appropriate wells. Include "vehicle control" wells containing only the solvent at the same final concentration.
-
Pre-incubate the cells with this compound for 1-2 hours at 37°C.
4. Stimulation and Incubation:
-
Prepare a working solution of LPS in the same type of culture medium used for the this compound dilutions. A final concentration of 100 ng/mL is often effective.
-
Add 10 µL of the LPS working solution to all wells except the "unstimulated control" wells.
-
Incubate the plate for 18-24 hours at 37°C, 5% CO2.
5. Sample Collection and Analysis:
-
Centrifuge the 96-well plate at 400 x g for 5 minutes to pellet any detached cells.
-
Carefully collect the supernatant from each well without disturbing the cell monolayer.
-
Store supernatants at -80°C or proceed directly to cytokine analysis.
-
Quantify the concentration of the target cytokine (e.g., TNF-α) in the supernatants using an ELISA kit, following the manufacturer's instructions.
6. Data Analysis:
-
Calculate the percentage of cytokine inhibition for each this compound concentration relative to the vehicle-treated, LPS-stimulated control.
-
Plot the percentage of inhibition against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Experimental anti-inflammatory drug this compound inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental Anti-Inflammatory Drug this compound Inhibits TLR Signaling by Targeting the TLR Chaperone gp96 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cell Viability Assays with Semapimod Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Semapimod in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as CNI-1493, is an investigational anti-inflammatory drug. Its primary mechanism of action involves the inhibition of proinflammatory cytokine production, such as TNF-α, IL-1β, and IL-6.[1][2] This is achieved through the inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway and Toll-like receptor (TLR) signaling.[1][2] this compound has been shown to interact with the TLR chaperone gp96.[3]
Q2: Does this compound directly impact cell viability?
Based on available data, this compound generally exhibits low direct cytotoxicity in various cell lines at concentrations effective for its anti-inflammatory activity. For instance, at a concentration of 200 nM, this compound does not affect microglia-stimulated glioblastoma cell proliferation.[2] Furthermore, concentrations up to 10 µM did not impact serum-stimulated glioblastoma cell invasion.[2] In rat intestinal epithelioid cells (IEC-6), this compound did not significantly affect cell viability.[3] However, as with any compound, off-target effects or cell-type-specific responses are possible, especially at higher concentrations.
Q3: What should I consider when choosing a cell viability assay for use with this compound?
Given that this compound is a p38 MAPK inhibitor, it can influence cellular metabolism. This is a critical consideration for metabolic-based assays like MTT, MTS, or XTT, which measure the activity of mitochondrial dehydrogenases.[4][5] Inhibition of p38 MAPK can alter metabolic activity, potentially leading to an over- or underestimation of cell viability.[4] Therefore, it is highly recommended to validate findings from metabolic assays with a secondary, non-metabolic assay, such as a dye exclusion method (e.g., Trypan Blue) or an apoptosis assay (e.g., Annexin V/PI staining).[4]
Q4: Can this compound interfere with the reagents in cell viability assays?
Some small molecule inhibitors have been reported to interfere with assay reagents directly.[4][6] For example, a compound could chemically reduce the MTT tetrazolium salt, leading to a false-positive signal for cell viability.[6] It is advisable to include a "no-cell" control where this compound is added to the assay medium and reagents to check for any direct chemical reactions that might affect the readout.
Troubleshooting Guides
MTT/XTT Assay Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Unexpected increase in absorbance (viability) with increasing this compound concentration. | 1. This compound may be increasing cellular metabolic activity through off-target effects or stress responses, a known phenomenon with some kinase inhibitors.[6]2. Direct chemical reduction of the tetrazolium salt by this compound.[6] | 1. Corroborate results with a non-metabolic assay (e.g., Trypan Blue count or Annexin V/PI staining).2. Run a no-cell control with this compound and MTT reagent to check for direct chemical interaction.3. Visually inspect cells under a microscope for signs of cytotoxicity. |
| High background absorbance in all wells. | 1. Contamination of media or reagents with bacteria or yeast.2. Phenol red in the culture medium can interfere with absorbance readings.[5]3. Precipitate formation of the formazan product. | 1. Ensure sterile technique and use fresh, sterile reagents.2. Use phenol red-free medium for the assay.3. Ensure complete solubilization of the formazan crystals by thorough mixing and, if necessary, warming the plate. |
| Inconsistent results between experiments. | 1. Variation in cell seeding density.2. Differences in the incubation time with this compound or the MTT reagent.3. Cell passage number can influence experimental outcomes. | 1. Use a consistent cell seeding density for all experiments.2. Standardize all incubation times precisely.3. Use cells within a consistent and low passage number range. |
Annexin V/Propidium Iodide (PI) Assay Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| High percentage of Annexin V positive/PI positive cells in the negative control. | 1. Harsh cell handling during harvesting (e.g., excessive trypsinization or centrifugation speed) can damage cell membranes.2. Cells were overgrown or unhealthy at the start of the experiment. | 1. Handle cells gently. Use a cell scraper for adherent cells if trypsin is causing damage. Reduce centrifugation speed and time.2. Use cells in the logarithmic growth phase and ensure high viability before starting the experiment. |
| Weak or no Annexin V signal in the positive control. | 1. The apoptosis-inducing agent was not effective.2. Insufficient incubation time for apoptosis to occur.3. Problems with the Annexin V reagent or binding buffer (e.g., expired, improper storage, lack of Ca2+). | 1. Use a known, potent apoptosis inducer (e.g., staurosporine) at an effective concentration and duration.2. Optimize the incubation time for the specific cell line and apoptosis inducer.3. Check the expiration date and storage conditions of the reagents. Ensure the binding buffer contains calcium, as Annexin V binding to phosphatidylserine is calcium-dependent. |
| High background fluorescence. | 1. Inadequate washing of cells, leaving residual media components.2. Non-specific binding of Annexin V. | 1. Ensure thorough but gentle washing of cells with cold PBS before staining.2. Include an unstained cell control and single-stain controls (Annexin V only and PI only) to set up proper compensation and gating. |
Data Presentation
This compound IC50 Values
| Target/Process | Cell Line/System | IC50 Value | Reference |
| TLR4 Signaling | Rat IEC-6 intestinal epithelioid cells | ~0.3 µM | [3][7] |
| gp96 ATP-binding and ATPase activity | In vitro | ~0.2-0.4 µM | [3] |
| p38 MAPK Phosphorylation | Rat IEC-6 intestinal epithelioid cells | Inhibition observed at 0.02 - 10 µM | [3] |
Note: The provided IC50 values are primarily related to the mechanism of action of this compound and not direct cytotoxicity. Data on cytotoxic IC50 values across a broad range of cancer cell lines are limited, likely due to its primary development as an anti-inflammatory agent with low inherent cytotoxicity.
Experimental Protocols
MTT Cell Viability Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a negative control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly on an orbital shaker for 15 minutes to dissolve the crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Annexin V/PI Apoptosis Assay
This protocol is for flow cytometry-based analysis and should be adapted based on the specific kit manufacturer's instructions.
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound and appropriate controls (vehicle control, positive control for apoptosis).
-
Incubate for the desired treatment duration.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle method like trypsin-EDTA or a cell scraper.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Visualizations
Caption: this compound's inhibitory action on the TLR4/p38 MAPK signaling pathway.
Caption: Workflow for performing an MTT cell viability assay.
Caption: Logical interpretation of Annexin V and PI staining results.
References
- 1. bosterbio.com [bosterbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Experimental anti-inflammatory drug this compound inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. yeasenbio.com [yeasenbio.com]
Inactivation of Semapimod by repeated freeze-thaw cycles
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the handling and stability of Semapimod, with a specific focus on the effects of repeated freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as CNI-1493, is an investigational anti-inflammatory agent.[1] Its primary mechanism of action involves the inhibition of proinflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[2][3][4] this compound exerts its effects through multiple pathways, including the inhibition of p38 MAPK and the desensitization of Toll-like receptor (TLR) signaling.[2][5][6] It has been shown to target the TLR chaperone gp96.[5][6]
Q2: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and activity of this compound. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), this compound should be stored at -20°C.[3] It is also advised to store the compound in a dry, dark place.[3] Once dissolved in a solvent, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, in sealed containers away from moisture and light.[2]
Q3: Why should repeated freeze-thaw cycles be avoided for this compound solutions?
Repeated freeze-thaw cycles can lead to the degradation and inactivation of this compound. This can compromise the integrity of the compound and lead to inaccurate and unreliable experimental results. It is strongly recommended to aliquot stock solutions into single-use volumes to prevent the need for repeated freezing and thawing.[2][4]
Q4: What are the potential consequences of using degraded this compound in my experiments?
Using degraded this compound can lead to a variety of issues, including:
-
Reduced or loss of biological activity: The inhibitory effect of this compound on p38 MAPK and cytokine production may be diminished or completely absent.
-
Inconsistent results: Variability in the extent of degradation between different aliquots or experiments can lead to poor reproducibility.
Troubleshooting Guide
Problem: I am not observing the expected inhibitory effect of this compound in my assay.
| Possible Cause | Troubleshooting Steps |
| This compound Inactivation | 1. Verify Storage Conditions: Ensure that the dry compound and stock solutions have been stored at the recommended temperatures and protected from light and moisture. 2. Check Number of Freeze-Thaw Cycles: Confirm that the aliquot used has not been subjected to multiple freeze-thaw cycles. Best practice is to use a fresh aliquot for each experiment. 3. Perform a Stability Check: If you suspect degradation, you can perform a functional assay with a fresh, properly handled stock of this compound to compare its activity. |
| Incorrect Concentration | 1. Recalculate Dilutions: Double-check all calculations for the preparation of working solutions from the stock solution. 2. Verify Stock Concentration: If possible, confirm the concentration of the stock solution using a suitable analytical method like UV-Vis spectroscopy, if a reference extinction coefficient is available. |
| Experimental Setup | 1. Positive Controls: Ensure that your positive controls for the signaling pathway you are studying (e.g., LPS to induce p38 phosphorylation) are working as expected. 2. Cell Viability: Confirm that the concentrations of this compound and other reagents are not causing cytotoxicity in your cell model, which could mask the specific inhibitory effects. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Additional Notes |
| Dry Powder | 0 - 4°C | Short-term (days to weeks) | Store in a dry, dark place. |
| -20°C | Long-term (months to years) | Store in a dry, dark place.[3] | |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[2] Protect from light and moisture. |
| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[2] Protect from light and moisture. |
Experimental Protocols
Protocol: Assessment of this compound Stability After Repeated Freeze-Thaw Cycles
This protocol outlines a general procedure to assess the stability of this compound after subjecting it to multiple freeze-thaw cycles.
1. Objective: To determine the effect of repeated freeze-thaw cycles on the biological activity of this compound.
2. Materials:
-
This compound powder
-
Appropriate solvent (e.g., sterile water or DMSO)
-
Cell line responsive to p38 MAPK activation (e.g., macrophages like RAW 264.7)
-
Cell culture medium and supplements
-
Stimulant for p38 MAPK activation (e.g., Lipopolysaccharide - LPS)
-
Reagents for Western blotting (primary antibodies for phospho-p38 and total p38, secondary antibodies, lysis buffer, etc.) or ELISA for a downstream cytokine (e.g., TNF-α).
-
Multi-well plates for cell culture
-
Standard laboratory equipment (incubator, centrifuges, etc.)
3. Method:
-
Preparation of this compound Stock Solutions:
-
Prepare a concentrated stock solution of this compound in the appropriate solvent.
-
Divide the stock solution into multiple aliquots. One aliquot will serve as the '0 freeze-thaw' control.
-
-
Freeze-Thaw Cycles:
-
Subject the remaining aliquots to a defined number of freeze-thaw cycles. A typical cycle consists of freezing at -20°C or -80°C for at least one hour, followed by thawing at room temperature.
-
Label aliquots for 1, 3, 5, and 10 freeze-thaw cycles.
-
-
Cell-Based Assay:
-
Plate your chosen cell line in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with different concentrations of this compound from each of the freeze-thaw cycle aliquots for a specified time.
-
Include a 'no this compound' control.
-
Stimulate the cells with an appropriate agonist (e.g., LPS) to induce p38 MAPK phosphorylation and cytokine production.
-
Include an unstimulated control.
-
-
Analysis:
-
Western Blotting: Lyse the cells and perform Western blotting to detect the levels of phosphorylated p38 MAPK and total p38 MAPK. A decrease in the ability of this compound to inhibit LPS-induced p38 phosphorylation with an increasing number of freeze-thaw cycles would indicate degradation.
-
ELISA: Collect the cell culture supernatant and perform an ELISA to measure the concentration of a downstream cytokine (e.g., TNF-α). An increase in TNF-α levels in this compound-treated, LPS-stimulated cells with more freeze-thaw cycles would suggest a loss of inhibitory activity.
-
4. Data Analysis: Quantify the band intensities from the Western blots or the cytokine concentrations from the ELISA. Plot the inhibitory activity of this compound as a function of the number of freeze-thaw cycles.
Visualizations
Caption: p38 MAPK Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound stability after freeze-thaw cycles.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. glpbio.com [glpbio.com]
- 5. Experimental anti-inflammatory drug this compound inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental Anti-Inflammatory Drug this compound Inhibits TLR Signaling by Targeting the TLR Chaperone gp96 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Filtration and Sterilization of Semapimod Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the filtration and sterilization of Semapimod solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Troubleshooting Guide
This guide provides solutions to potential problems that may arise during the filtration and sterilization of this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Reduced Recovery of this compound Post-Filtration | Adsorption to Filter Membrane: this compound may bind to the filter material, leading to a loss of the compound. This is a common issue with small molecules and certain filter types. | - Pre-wet the filter: Flush the filter with a small amount of the solvent used to dissolve the this compound before filtering the actual solution. - Test different filter materials: If significant loss persists, test alternative low-protein-binding filter membranes such as polyvinylidene fluoride (PVDF) or polyethersulfone (PES). Nylon filters have been shown to have a high degree of protein adsorption and may not be suitable.[1] - Saturate the filter: Discard the initial fraction of the filtrate (e.g., the first 0.5-1 mL) as this portion will have the most significant loss due to adsorption. |
| Filter Clogging or Slow Filtration Rate | Particulates in the Solution: The this compound solution may not be fully dissolved or may contain insoluble impurities. High Viscosity of the Solution: High concentrations of this compound or the use of certain solvents can increase the viscosity of the solution. | - Ensure complete dissolution: Visually inspect the solution for any undissolved particles. Gentle warming or sonication may aid in complete dissolution, but be cautious about the thermal stability of this compound. - Use a pre-filter: If the solution contains a high load of particulates, use a pre-filter with a larger pore size (e.g., 0.45 µm) before the final 0.22 µm sterile filtration. - Optimize the concentration: If possible, work with a more dilute solution of this compound to reduce viscosity. |
| Precipitation or Aggregation of this compound Post-Filtration | Change in Solution Composition: Leachables from the filter membrane could alter the pH or introduce ions that affect the solubility of this compound. Shear Stress: The pressure applied during filtration can sometimes induce aggregation of molecules. | - Rinse the filter: Pre-rinse the filter with the formulation buffer or solvent to remove any potential leachables.[2] - Control filtration pressure: Apply gentle and consistent pressure during filtration. Avoid excessive force. - Evaluate formulation stability: Ensure that the formulation is robust and that this compound is stable at the concentration being used. |
| Contamination of the Filtered Solution | Improper Aseptic Technique: Contamination can be introduced from the environment, non-sterile equipment, or handling. Compromised Filter Integrity: The filter membrane may be damaged, allowing microorganisms to pass through. | - Use a laminar flow hood: All sterile filtration procedures should be performed in a sterile environment, such as a biological safety cabinet.[3] - Ensure all materials are sterile: Use sterile syringes, needles, and collection tubes.[3] - Perform filter integrity testing: For critical applications, consider performing a bubble point test or other integrity test to ensure the filter is not compromised. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for sterilizing this compound solutions?
A1: The recommended method for sterilizing this compound solutions is sterile filtration.[4] Most suppliers of this compound recommend using a 0.22 µm filter to remove any potential microbial contamination.[4] Autoclaving (heat sterilization) is generally not recommended for small molecule solutions like this compound, as the high temperatures can lead to degradation of the compound.
Q2: Which type of filter membrane is best for filtering this compound solutions?
A2: While specific compatibility studies for this compound are not widely published, low-protein-binding membranes are generally recommended to minimize the loss of the drug due to adsorption.[1][5] Good choices include polyvinylidene fluoride (PVDF) and polyethersulfone (PES) membranes. It is advisable to perform a small-scale filter compatibility test to determine the optimal filter material for your specific formulation.
Q3: How can I determine if this compound is adsorbing to the filter?
A3: To determine the extent of adsorption, you can perform a filter validation study. This involves filtering a known concentration of this compound solution and then measuring the concentration of the compound in the filtrate using a suitable analytical method, such as HPLC. A significant decrease in concentration after filtration indicates adsorption.
Q4: What should I do if I suspect the filter is leaching substances into my this compound solution?
A4: If you suspect leachables, you can pre-rinse the filter with the solvent or buffer used in your formulation.[2] This will help to wash away any potential extractable compounds from the filter membrane. Analyzing a "blank" filtrate (solvent passed through the filter) using your analytical method can also help identify any interfering substances.
Q5: How should I prepare a stock solution of this compound before filtration?
A5: this compound tetrahydrochloride is soluble in water.[2][6] To prepare a stock solution, dissolve the powdered compound in the desired volume of sterile water or an appropriate buffer. Ensure the compound is completely dissolved before proceeding with sterile filtration. It is recommended to then dilute this stock solution to the working concentration before filtering.[4]
Experimental Protocols
Protocol for Sterile Filtration of a this compound Solution
This protocol outlines the steps for the sterile filtration of a this compound solution for in vitro or in vivo research applications.
Materials:
-
This compound tetrahydrochloride powder
-
Sterile, pyrogen-free water or appropriate sterile buffer
-
Sterile syringe (size appropriate for the volume to be filtered)
-
Sterile 0.22 µm syringe filter (e.g., PVDF or PES membrane)
-
Sterile collection tube
-
Laminar flow hood (biological safety cabinet)
-
Vortex mixer and/or sonicator (optional)
Procedure:
-
Work in a sterile environment: Perform all steps inside a laminar flow hood to maintain sterility.[3]
-
Prepare the this compound solution:
-
Calculate the required mass of this compound tetrahydrochloride to achieve the desired concentration.
-
In a sterile tube, dissolve the this compound powder in the appropriate volume of sterile water or buffer.
-
Gently vortex or sonicate if necessary to ensure complete dissolution. Visually inspect the solution to confirm there are no visible particles.
-
-
Prepare the filtration apparatus:
-
Aseptically remove the sterile syringe and 0.22 µm syringe filter from their packaging.
-
Securely attach the syringe filter to the Luer-lock tip of the syringe.
-
-
Filter the solution:
-
Draw the this compound solution into the syringe.
-
Invert the syringe and gently push the plunger to expel any air.
-
Carefully place the needle or the tip of the filter over the opening of the sterile collection tube.
-
Apply steady, gentle pressure to the syringe plunger to filter the solution. Avoid applying excessive force, which could damage the filter membrane.
-
-
Collect the sterile solution:
-
Collect the filtered, sterile this compound solution in the prepared sterile collection tube.
-
For applications where minimal loss of compound is critical, consider discarding the first few drops of the filtrate.
-
-
Storage:
-
Cap the collection tube tightly and label it appropriately with the compound name, concentration, date, and your initials.
-
Store the sterile this compound solution at the recommended temperature and protect it from light. Stock solutions are typically stored at -20°C for up to one month or -80°C for up to six months.[4]
-
Signaling Pathways and Experimental Workflows
This compound is known to inhibit inflammatory pathways by targeting the p38 mitogen-activated protein kinase (MAPK) and Toll-like receptor 4 (TLR4) signaling.[2][4][7]
This compound's Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the inhibition of proinflammatory cytokine production, such as TNF-α, IL-1β, and IL-6.[4][8] This is achieved by targeting key signaling molecules. This compound has been shown to inhibit the activation of p38 MAPK and TLR4 signaling.[4][6][9] The inhibition of the TLR4 signaling pathway by this compound is thought to occur through its interaction with the TLR chaperone gp96.[6][9]
Caption: this compound's inhibitory action on the TLR4 and p38 MAPK signaling pathways.
Experimental Workflow for Sterile Filtration
The following diagram illustrates a typical workflow for the preparation and sterile filtration of a this compound solution for experimental use.
Caption: A standard workflow for the sterile filtration of this compound solutions.
References
- 1. Adsorption behavior of a surfactant and a monoclonal antibody to sterilizing-grade filters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Sterile filtration of liquid solutions protocol v1 [protocols.io]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Experimental Anti-Inflammatory Drug this compound Inhibits TLR Signaling by Targeting the TLR Chaperone gp96 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. Experimental anti-inflammatory drug this compound inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Semapimod and Other p38 MAPK Inhibitors on Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the clinical efficacy of Semapimod against other notable p38 mitogen-activated protein kinase (MAPK) inhibitors, Losmapimod and Neflamapimod. This analysis is supported by a review of key clinical trial data and detailed experimental protocols.
The p38 MAPK signaling pathway is a critical regulator of cellular responses to stress and inflammation, making it a key target for therapeutic intervention in a variety of diseases. This has led to the development of numerous p38 MAPK inhibitors. This guide focuses on a comparative evaluation of the efficacy of three such inhibitors: this compound, Losmapimod, and Neflamapimod, based on available clinical trial data. While direct head-to-head clinical trials are unavailable, this guide offers a comparative overview based on their performance in respective clinical settings.
Mechanism of Action: A Differentiated Approach
While all three compounds target the p38 MAPK pathway, this compound exhibits a distinct upstream mechanism of action. It uniquely inhibits gp96, a chaperone protein essential for the proper folding and function of Toll-like receptors (TLRs).[1][2] By targeting gp96, this compound effectively desensitizes TLR signaling, which in turn inhibits the activation of p38 MAPK and NF-κB.[1][2] In contrast, Losmapimod is a selective inhibitor of p38α and p38β isoforms, directly targeting the kinase activity.[3] Neflamapimod also directly inhibits p38α kinase activity.
Clinical Efficacy Comparison
The clinical development of these inhibitors has targeted different disease areas, reflecting the broad involvement of the p38 MAPK pathway in pathophysiology.
This compound in Inflammatory Disease
This compound has been investigated primarily in inflammatory conditions, most notably Crohn's disease.
| Clinical Trial | Indication | Primary Endpoint | Key Findings | Reference |
| CD04 | Moderate to severe Crohn's Disease | Change in Crohn's Disease Activity Index (CDAI) | Single and 3-day dosing regimens were ineffective and showed similar responses to placebo for CDAI, IBDQ, CDEIS, and CRP. | [4][5] |
| CD05 (Open-label extension) | Moderate to severe Crohn's Disease | Decrease in CDAI | A post-hoc analysis showed that cumulative dosing (≥6 doses) was associated with an improved mean CDAI score compared to fewer doses. | [4][5][6] |
Experimental Protocol: this compound CD04 Trial
Losmapimod in Facioscapulohumeral Muscular Dystrophy (FSHD)
Losmapimod was developed for FSHD, a genetic muscle disorder characterized by the aberrant expression of the DUX4 gene.
| Clinical Trial | Indication | Primary Endpoint | Key Findings | Reference |
| ReDUX4 (Phase 2b) | FSHD | Change in DUX4-driven gene expression | Did not meet the primary endpoint. However, it showed potential improvements in muscle fat infiltration, reachable workspace, and patient-reported outcomes. | [7][8][9][10][11] |
| REACH (Phase 3) | FSHD | Change in Reachable Workspace (RWS) | Did not meet the primary endpoint of a significant change in RWS compared to placebo. Secondary endpoints also did not show a significant benefit. Development for FSHD was subsequently suspended. | [12][13][14][15][16] |
Experimental Protocol: Losmapimod ReDUX4 Trial
Neflamapimod in Neurodegenerative Disease
Neflamapimod has been investigated for its potential to treat cognitive deficits in neurodegenerative diseases, particularly Dementia with Lewy Bodies (DLB).
| Clinical Trial | Indication | Primary Endpoint | Key Findings | Reference |
| AscenD-LB (Phase 2a) | Dementia with Lewy Bodies (DLB) | Improvement in a Neuropsychological Test Battery (NTB) | Met its primary endpoint, showing a significant improvement in cognition. The effect was more pronounced in patients without evidence of Alzheimer's disease co-pathology. | [17][18][19][20][21][22][23][24][25] |
| RewinD-LB (Phase 2b) | DLB without Alzheimer's co-pathology | Change in Clinical Dementia Rating Sum of Boxes (CDR-SB) | Showed a statistically significant improvement on the primary endpoint (CDR-SB) and improvements in functional mobility. Treatment also led to reductions in biomarkers of neurodegeneration. | [17][19][26][27] |
Experimental Protocol: Neflamapimod AscenD-LB Trial
Summary of Comparative Efficacy
Direct comparative efficacy data for this compound, Losmapimod, and Neflamapimod is not available from head-to-head clinical trials. However, an indirect comparison based on their clinical trial outcomes in different indications suggests varying degrees of success:
-
This compound: Showed limited efficacy in Crohn's disease with short-term dosing, although there was a signal of potential benefit with cumulative, higher doses. Its development for this indication has not progressed to later stages.
-
Losmapimod: Despite promising preclinical data and some positive signals in a Phase 2b trial, it ultimately failed to demonstrate efficacy in a larger Phase 3 trial for FSHD, leading to the discontinuation of its development for this indication.
-
Neflamapimod: Has demonstrated the most promising clinical efficacy of the three in its target indication of Dementia with Lewy Bodies. It has shown statistically significant improvements in cognitive and functional endpoints in Phase 2 trials, particularly in a well-defined patient sub-population.
Conclusion
The clinical development of p38 MAPK inhibitors has been challenging, with many candidates failing to demonstrate sufficient efficacy in late-stage trials. The comparison of this compound, Losmapimod, and Neflamapimod highlights this trend. While this compound and Losmapimod have faced significant hurdles in demonstrating clinical benefit in their respective indications, Neflamapimod has shown more encouraging results in the challenging field of neurodegenerative diseases. The success of Neflamapimod in DLB, particularly when targeting a specific patient population, underscores the importance of patient stratification and robust biomarker strategies in the development of p38 MAPK inhibitors. Further research and well-designed clinical trials are necessary to fully elucidate the therapeutic potential of this class of drugs.
References
- 1. Experimental anti-inflammatory drug this compound inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental Anti-Inflammatory Drug this compound Inhibits TLR Signaling by Targeting the TLR Chaperone gp96 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. musculardystrophynews.com [musculardystrophynews.com]
- 4. A randomised placebo-controlled multicentre trial of intravenous this compound HCl for moderate to severe Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. neurologylive.com [neurologylive.com]
- 8. neurologylive.com [neurologylive.com]
- 9. neurology.org [neurology.org]
- 10. musculardystrophynews.com [musculardystrophynews.com]
- 11. Fulcrum Therapeutics Announces Results from ReDUX4 Trial With Losmapimod in Facioscapulohumeral Muscular Dystrophy Demonstrating Slowed Disease Progression & Improved Function [drug-dev.com]
- 12. Fulcrum Therapeutics Announces Topline Results from Phase 3 REACH Clinical Trial of Losmapimod in Facioscapulohumeral Muscular Dystrophy (FSHD) » Fulcrum Therapeutics [ir.fulcrumtx.com]
- 13. mdaconference.org [mdaconference.org]
- 14. Fulcrum Therapeutics Reports Phase 3 REACH Trial Results for Losmapimod in FSHD [synapse.patsnap.com]
- 15. Fulcrum Therapeutics Announces Topline Results from Phase 3 REACH Clinical Trial of Losmapimod in Facioscapulohumeral Muscular Dystrophy (FSHD) » Fulcrum Therapeutics [ir.fulcrumtx.com]
- 16. musculardystrophynews.com [musculardystrophynews.com]
- 17. neurologylive.com [neurologylive.com]
- 18. Neflamapimod Improved Motor Function and Reduced Cognitive Decline in Dementia With Lewy Bodies - - Practical Neurology [practicalneurology.com]
- 19. neurologylive.com [neurologylive.com]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. Phase 2A Learnings Incorporated into RewinD-LB, a Phase 2B Clinical Trial of Neflamapimod in Dementia with Lewy Bodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 23. hcplive.com [hcplive.com]
- 24. firstwordpharma.com [firstwordpharma.com]
- 25. neurologylive.com [neurologylive.com]
- 26. Data from Full Extension Phase of RewinD-LB Trial Continue to Appear Promising - Lewy Body Dementia Association [lbda.org]
- 27. pharmacally.com [pharmacally.com]
A Head-to-Head Comparison of Semapimod and BIRB 796 in Targeting p38 MAPK Isoforms
In the landscape of therapeutic interventions targeting inflammatory diseases, the p38 mitogen-activated protein kinase (MAPK) signaling pathway has emerged as a critical focal point. This pathway, integral to cellular responses to stress and inflammation, is orchestrated by four distinct isoforms: p38α, p38β, p38γ, and p38δ. The development of small molecule inhibitors targeting these kinases has been a significant focus of drug discovery. This guide provides a detailed comparison of two such inhibitors, Semapimod (also known as CNI-1493) and BIRB 796 (Doramapimod), for researchers, scientists, and drug development professionals.
Mechanism of Action and Isoform Selectivity
BIRB 796 is a potent, allosteric inhibitor of p38 MAPKs. It binds to a unique pocket on the kinase, distinct from the ATP-binding site, which results in a conformational change that prevents kinase activation.[1][2] This mechanism contributes to its high affinity and slow dissociation rate.[2] BIRB 796 exhibits pan-isoform inhibitory activity, with varying potencies against the four p38 MAPK isoforms.
This compound , in contrast, demonstrates a more complex and indirect mechanism of action regarding p38 MAPK inhibition. While it has been shown to reduce the phosphorylation of p38 MAPK in macrophages, it does not appear to be a direct competitive inhibitor of the kinase itself.[3][4] Instead, its anti-inflammatory effects are attributed to the inhibition of upstream signaling molecules. Notably, this compound targets the TLR chaperone protein gp96, interfering with Toll-like receptor (TLR) signaling, and has also been identified as a direct inhibitor of the c-Raf kinase.[3][5]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available quantitative data for the inhibitory activities of this compound and BIRB 796. It is important to note that the data for this compound reflects its activity against upstream targets that influence p38 MAPK signaling, rather than direct inhibition of the p38 isoforms.
| Inhibitor | Target | IC50 | Assay Type |
| BIRB 796 | p38α MAPK | 38 nM | Cell-free kinase assay |
| p38β MAPK | 65 nM | Cell-free kinase assay | |
| p38γ MAPK | 200 nM | Cell-free kinase assay | |
| p38δ MAPK | 520 nM | Cell-free kinase assay | |
| This compound | TLR4 Signaling | ≈0.3 µM | Cellular assay |
| gp96 ATPase Activity | ≈0.2-0.4 µM | In vitro ATPase assay | |
| c-Raf | Not specified | In vitro kinase assay |
Experimental Protocols
In Vitro Kinase Assay for p38 MAPK Isoforms (Representative Protocol)
This protocol is a representative example based on commonly used methods for determining the IC50 of kinase inhibitors.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., BIRB 796) against purified p38 MAPK isoforms (α, β, γ, δ).
Materials:
-
Recombinant human p38α, p38β, p38γ, and p38δ enzymes
-
Kinase substrate (e.g., ATF2)
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in kinase assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the p38 MAPK isoform and the kinase substrate in the kinase assay buffer to the desired concentrations.
-
Assay Reaction:
-
Add 1 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the diluted p38 MAPK isoform to each well.
-
Initiate the kinase reaction by adding 2 µL of a mixture containing the kinase substrate and ATP.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[6][7]
gp96 ATPase Activity Assay (for this compound)
Objective: To determine the IC50 of this compound on the ATPase activity of purified gp96.
Materials:
-
Purified recombinant gp96 protein
-
[γ-³²P]ATP
-
This compound (dissolved in a suitable solvent)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.5, 100 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
Activated charcoal
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, purified gp96, and varying concentrations of this compound.
-
Initiation: Start the reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Termination and Separation: Stop the reaction by adding a solution of activated charcoal. The charcoal will bind to the unhydrolyzed [γ-³²P]ATP.
-
Centrifugation: Centrifuge the tubes to pellet the charcoal.
-
Measurement: Take an aliquot of the supernatant, which contains the released inorganic ³²P-phosphate, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of ATPase activity inhibition at each this compound concentration and determine the IC50 value by non-linear regression.[7]
Signaling Pathways and Experimental Workflow
Caption: p38 MAPK signaling pathway and points of inhibition by this compound and BIRB 796.
Caption: Experimental workflow for determining the IC50 of a kinase inhibitor.
Conclusion
This compound and BIRB 796 represent two distinct strategies for modulating the p38 MAPK signaling pathway. BIRB 796 is a direct, pan-isoform inhibitor of p38 MAPK with well-characterized potencies against each isoform. Its allosteric mechanism of action provides high affinity and selectivity. In contrast, this compound's inhibitory effect on p38 MAPK is indirect, resulting from its action on upstream targets such as gp96 and c-Raf. This broader mechanism may offer a different therapeutic profile, potentially impacting multiple inflammatory signaling pathways.
The choice between these inhibitors for research or therapeutic development will depend on the specific scientific question or clinical indication. For studies requiring direct and specific inhibition of p38 MAPK isoforms, BIRB 796 is a well-defined tool. For investigating the broader inflammatory cascade and the roles of upstream signaling hubs, this compound presents a unique pharmacological profile. Further head-to-head studies in various cellular and in vivo models are warranted to fully elucidate the comparative efficacy and potential therapeutic applications of these two compounds.
References
Unraveling the Downstream Effects of Semapimod: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Semapimod's downstream signaling effects with alternative pathway inhibitors. Supported by experimental data, detailed methodologies, and visual pathway diagrams, this document serves as a comprehensive resource for understanding the therapeutic potential of targeting key inflammatory cascades.
This compound (also known as CNI-1493) is an investigational anti-inflammatory drug that modulates multiple downstream signaling pathways implicated in inflammation and autoimmune diseases. Its complex mechanism of action involves the suppression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6.[1][2] This guide delves into the validation of this compound's effects on key signaling pathways, presenting a comparative analysis with other well-characterized inhibitors targeting the p38 MAP kinase, JNK, and c-Raf pathways.
Comparative Analysis of Inhibitor Potency
| Compound | Target | IC50 | Reference |
| This compound | TLR4 Signaling | ≈ 0.3 µM | [1] |
| gp96 ATPase Activity | ≈ 0.2 - 0.4 µM | [1] | |
| BIRB 796 | p38α MAPK | 38 nM | [3] |
| p38β MAPK | 65 nM | [3] | |
| p38γ MAPK | 200 nM | [3] | |
| p38δ MAPK | 520 nM | [3] | |
| JNK2α2 | 98 nM | ||
| c-Raf-1 | 1.4 µM | ||
| SP600125 | JNK1 | 40 nM | [4] |
| JNK2 | 40 nM | [4] | |
| JNK3 | 90 nM | [4] | |
| Sorafenib | Raf-1 | 6 nM | [5] |
| B-Raf | 22 nM | [5] | |
| B-Raf (V599E mutant) | 38 nM | [5] |
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-inflammatory effects through a multi-pronged approach, impacting several key signaling cascades. The diagrams below, generated using the DOT language, illustrate the primary pathways modulated by this compound and the points of intervention for the comparator drugs.
Caption: Downstream signaling pathways modulated by this compound and comparator drugs.
This compound's primary mechanism appears to be the inhibition of Toll-like receptor 4 (TLR4) signaling, which it achieves by targeting the TLR chaperone protein gp96.[1] This upstream intervention prevents the activation of multiple downstream inflammatory pathways, including the p38 MAPK, JNK, and NF-κB pathways. Additionally, this compound has been shown to directly inhibit the activation of p38 MAPK and JNK, and to inhibit the kinase activity of c-Raf.[6][7]
Experimental Protocols
Validation of the effects of this compound and the comparator drugs on their respective targets and downstream signaling pathways relies on a variety of established experimental techniques. Detailed methodologies for key assays are provided below.
Western Blot for Phosphorylated p38 MAPK
This protocol is used to determine the level of activated p38 MAPK in cell lysates.
-
Cell Lysis:
-
Treat cells with the compound of interest (e.g., this compound, BIRB 796) for the desired time and concentration.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Electrotransfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (e.g., anti-p-p38) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.
-
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of a compound on the activity of a specific kinase.
-
Reaction Setup:
-
In a microplate well, combine the recombinant kinase (e.g., p38α, JNK1, c-Raf), a specific substrate for the kinase, and the test compound at various concentrations.
-
-
Initiation of Reaction:
-
Add ATP to the reaction mixture to initiate the phosphorylation of the substrate by the kinase.
-
-
Incubation:
-
Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
-
-
Detection of Phosphorylation:
-
The amount of phosphorylated substrate can be quantified using various methods, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
ELISA-based assay: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.
-
Luminescence-based assay: Using a system where the amount of ATP remaining after the kinase reaction is measured, which is inversely proportional to the kinase activity.
-
-
-
Data Analysis:
-
Plot the kinase activity against the concentration of the test compound to determine the IC50 value.
-
TNF-α ELISA
This protocol quantifies the amount of TNF-α secreted by cells in response to a stimulus.
-
Cell Culture and Treatment:
-
Plate cells (e.g., macrophages, peripheral blood mononuclear cells) in a multi-well plate.
-
Pre-treat the cells with the test compound for a specified time.
-
Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide - LPS) to induce TNF-α production.
-
-
Sample Collection:
-
After the desired incubation period, collect the cell culture supernatant.
-
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for TNF-α.
-
Block the plate to prevent non-specific binding.
-
Add the collected cell culture supernatants and a series of TNF-α standards to the wells.
-
Incubate to allow TNF-α to bind to the capture antibody.
-
Wash the plate.
-
Add a detection antibody that is conjugated to an enzyme (e.g., HRP).
-
Incubate to allow the detection antibody to bind to the captured TNF-α.
-
Wash the plate.
-
Add a substrate for the enzyme that produces a colorimetric or chemiluminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the signal using a plate reader.
-
Generate a standard curve using the known concentrations of the TNF-α standards.
-
Calculate the concentration of TNF-α in the cell culture supernatants based on the standard curve.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for validating the effect of an inhibitor on a signaling pathway and the logical relationship between different experimental outcomes.
Caption: General workflow for validating the efficacy of a signaling pathway inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Sorafenib | Raf Kinases | Tocris Bioscience [tocris.com]
- 6. Specific inhibition of c-Raf activity by this compound induces clinical remission in severe Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
A Comparative Guide to Semapimod and Geldanamycin as gp96 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Semapimod and Geldanamycin as inhibitors of the heat shock protein gp96 (glycoprotein 96), also known as GRP94. We delve into their mechanisms of action, present supporting experimental data, and provide detailed experimental protocols for key assays to facilitate further research and drug development.
Executive Summary
This compound and Geldanamycin both function as inhibitors of gp96, a critical chaperone protein residing in the endoplasmic reticulum that is essential for the proper folding and function of various client proteins, including Toll-like receptors (TLRs). However, they exhibit distinct profiles in terms of their specificity, kinetics, and downstream effects. This compound emerges as a specific and rapid inhibitor of gp96's role in TLR signaling, while Geldanamycin acts as a broader inhibitor of the Hsp90 family, with slower kinetics in the context of TLR signaling.
Data Presentation: Quantitative Comparison
| Parameter | This compound | Geldanamycin | Reference |
| Target(s) | gp96 | Hsp90 family (including gp96) | [1] |
| gp96 ATPase Inhibition (IC50) | ≈ 0.2-0.4 µM | Data not available in a directly comparable format | [1][2][3][4] |
| Hsp90 ATPase Inhibition | No significant inhibition | Potent inhibitor | [1] |
| Kinetics of TLR4 Signaling Inhibition | Rapid (almost instantaneous) | Slow (requires hours of pre-incubation) | [1] |
Mechanism of Action and Experimental Evidence
This compound: A Specific and Rapid gp96 Inhibitor
This compound, a tetravalent guanylhydrazone, has been identified as a direct inhibitor of gp96. Experimental evidence indicates that it binds to gp96 and inhibits its ATP-binding and ATPase activities.[1][2] This inhibition has a profound and rapid impact on Toll-like receptor (TLR) signaling.
Key Experimental Findings:
-
Direct gp96 Inhibition: Using an ATP-desthiobiotin pull-down assay followed by mass spectrometry, gp96 was identified as a primary target of this compound.[2] In vitro assays confirmed that this compound directly inhibits the ATPase activity of purified gp96 with an IC50 of approximately 0.2-0.4 µM.[1][2][3][4]
-
Specificity: Importantly, at concentrations that completely inhibit gp96 ATPase activity, this compound does not significantly affect the ATPase activity of the cytosolic Hsp90, highlighting its specificity for the endoplasmic reticulum-resident paralog.[1]
-
Rapid Inhibition of TLR Signaling: this compound inhibits TLR4 signaling almost instantaneously, effective even when administered concurrently with the TLR4 ligand, lipopolysaccharide (LPS).[1] This rapid action suggests an immediate impact on pre-existing TLR complexes at the cell surface.
-
Impeded TLR Trafficking: Prolonged exposure to this compound leads to the accumulation of TLR4 and TLR9 in the perinuclear region, consistent with their retention in the endoplasmic reticulum.[1][2] This indicates that this compound, like other gp96 inhibitors, disrupts the proper trafficking of TLRs to their functional locations.
Geldanamycin: A Pan-Hsp90 Inhibitor with Slower gp96-Related Effects
Geldanamycin, a benzoquinone ansamycin antibiotic, is a well-characterized inhibitor of the Hsp90 family of molecular chaperones. It binds to the N-terminal ATP-binding pocket of Hsp90 proteins, including gp96, thereby inhibiting their chaperone function.[5][6]
Key Experimental Findings:
-
Hsp90 Family Inhibition: Geldanamycin is known to bind to and inhibit the ATPase activity of both cytosolic Hsp90 and the endoplasmic reticulum-localized gp96.[1][5]
-
Slow Inhibition of TLR Signaling: In contrast to this compound, the inhibition of TLR4 signaling by Geldanamycin is a slow process, requiring hours of pre-incubation to observe an effect.[1] This delayed action is consistent with a mechanism that relies on the disruption of the maturation and trafficking of new TLR proteins, rather than an immediate effect on existing signaling complexes.
-
Impeded TLR Trafficking: Similar to this compound, Geldanamycin has been shown to impede the trafficking of TLR4, which is a known consequence of gp96 inhibition.[1]
Signaling Pathways and Experimental Workflows
Signaling Pathway of gp96-Mediated TLR4 Trafficking and Signaling
References
- 1. Experimental anti-inflammatory drug this compound inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental Anti-Inflammatory Drug this compound Inhibits TLR Signaling by Targeting the TLR Chaperone gp96 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Hsp90-specific inhibitor geldanamycin selectively disrupts kinase-mediated signaling events of T-lymphocyte activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Hsp90-specific inhibitor geldanamycin selectively disrupts kinase-mediated signaling events of T-lymphocyte activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Semapimod Exhibits High Specificity for TLR4 Over IL-1R Signaling: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise molecular targets of investigational drugs is paramount. This guide provides a detailed comparison of the effects of semapimod on Toll-like receptor 4 (TLR4) and Interleukin-1 receptor (IL-1R) signaling pathways, supported by experimental data, to highlight its specificity.
This compound, a tetravalent guanylhydrazone, has demonstrated significant anti-inflammatory properties by selectively inhibiting TLR4 signaling while leaving the IL-1R signaling cascade intact. This specificity is crucial for therapeutic applications, as it allows for the targeted modulation of innate immune responses driven by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), without broadly suppressing inflammatory responses mediated by cytokines such as Interleukin-1β (IL-1β).
Quantitative Analysis of this compound's Inhibitory Activity
Experimental data consistently show that this compound is a potent inhibitor of TLR4 signaling. In contrast, it does not affect the downstream signaling events triggered by IL-1β, a key mediator of inflammation that utilizes the IL-1R pathway.
| Target Pathway | Ligand | Key Downstream Effectors | This compound IC50 | Efficacy | Reference |
| TLR4 Signaling | Lipopolysaccharide (LPS) | p38 MAPK, NF-κB | ~0.3 µM | Potent Inhibition | [1][2][3][4] |
| IL-1R Signaling | Interleukin-1β (IL-1β) | p38 MAPK, NF-κB | Not Applicable | No Inhibition Observed | [1][2] |
Table 1: Comparative inhibitory concentration of this compound on TLR4 and IL-1R signaling pathways.
Mechanism of Action: Targeting the TLR Chaperone gp96
The specificity of this compound for TLR signaling is rooted in its unique mechanism of action. This compound targets gp96, an endoplasmic reticulum-resident chaperone protein of the HSP90 family that is essential for the proper folding and trafficking of most TLRs, including TLR4.[1][2][3]
This compound inhibits the ATP-binding and ATPase activities of gp96 with an IC50 value of approximately 0.2-0.4 μM.[1][2][3] This inhibition of gp96 function leads to two key outcomes:
-
Rapid Desensitization: this compound's effect on TLR4 signaling is almost immediate, suggesting it interferes with the function of gp96 that is already associated with the receptor complex at the cell surface, thereby desensitizing the receptor to its ligand, LPS.[1][3]
-
Impaired Receptor Trafficking: Prolonged exposure to this compound results in the accumulation of TLR4 and TLR9 in the perinuclear space, which is consistent with their retention in the endoplasmic reticulum due to impaired gp96 chaperone function.[1][2]
Crucially, the IL-1R signaling pathway does not rely on gp96 for the biogenesis or function of its receptor components. This fundamental difference in receptor biology is the basis for this compound's high specificity.
References
- 1. Experimental anti-inflammatory drug this compound inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Experimental Anti-Inflammatory Drug this compound Inhibits TLR Signaling by Targeting the TLR Chaperone gp96 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Assessing Semapimod's In Vivo Activity: A Comparative Guide to Biomarkers
For Researchers, Scientists, and Drug Development Professionals
Semapimod (formerly CNI-1493) is an investigational anti-inflammatory drug that has shown therapeutic potential in a variety of inflammatory and autoimmune disorders.[1][2] Its primary mechanism of action involves the inhibition of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[3] This is achieved through the modulation of key signaling pathways, most notably the inhibition of p38 mitogen-activated protein kinase (MAPK) activation and Toll-like receptor 4 (TLR4) signaling.[3][4]
This guide provides a comparative overview of biomarkers that can be utilized to assess the in vivo activity of this compound. We will explore pharmacodynamic markers directly related to its mechanism of action, as well as broader systemic inflammatory markers. Furthermore, we will compare these with biomarkers used for other p38 MAPK inhibitors that have been evaluated in clinical and preclinical studies.
Core Mechanism of Action: The p38 MAPK Signaling Pathway
This compound exerts its anti-inflammatory effects by interfering with the p38 MAPK signaling cascade. This pathway is a crucial transducer of inflammatory signals, leading to the production of key inflammatory mediators. A simplified representation of this pathway and this compound's point of intervention is depicted below.
Caption: this compound inhibits p38 MAPK, blocking inflammatory signaling.
Comparative Analysis of In Vivo Biomarkers
The in vivo activity of this compound and other p38 MAPK inhibitors can be assessed using a panel of biomarkers. These can be broadly categorized into direct pharmacodynamic markers and downstream inflammatory markers.
Pharmacodynamic and Mechanistic Biomarkers
These biomarkers provide a direct measure of the drug's engagement with its target and the immediate downstream consequences.
| Biomarker | This compound | Alternative p38 MAPK Inhibitors (e.g., Doramapimod, Dilmapimod) | Rationale |
| Phosphorylated p38 MAPK (p-p38) | Expected to decrease in target tissues/cells (e.g., PBMCs, macrophages). | Demonstrated reduction in various preclinical and clinical studies. | Direct measure of target engagement and inhibition of the p38 MAPK pathway. |
| Phosphorylated HSP27 (p-HSP27) | Expected to decrease. | Used as a biomarker for p38 MAPK pathway inhibition in clinical trials of SB-681323 (Dilmapimod).[5][6] | A direct downstream substrate of p38 MAPK, reflecting pathway activity. |
| TNF-α | Potent inhibitor of TNF-α production.[3][7] | A primary target for inhibition by this class of drugs. VX-745 and SCIO-469 have shown inhibition of LPS-induced TNF-α.[6] | Key pro-inflammatory cytokine directly regulated by the p38 MAPK pathway. |
| IL-1β | Inhibits IL-1β production.[3] | Doramapimod and Dilmapimod have shown to reduce IL-1β levels.[8] | Important pro-inflammatory cytokine involved in a wide range of inflammatory diseases. |
| IL-6 | Inhibits IL-6 production.[3] | Dilmapimod demonstrated a reduction in IL-6 in a study of severe trauma patients.[8] | A pleiotropic cytokine with both pro- and anti-inflammatory roles, often elevated in inflammatory conditions. |
| IL-8 | Expected to decrease. | Dilmapimod was associated with a reduction in IL-8 in a clinical trial.[8] | A chemokine crucial for the recruitment of neutrophils to sites of inflammation. |
Systemic Inflammatory Biomarkers
These biomarkers reflect the overall inflammatory state of the organism and can be indicative of the therapeutic efficacy of an anti-inflammatory agent.
| Biomarker | This compound | Alternative p38 MAPK Inhibitors (e.g., Dilmapimod, Losmapimod) | Rationale |
| C-Reactive Protein (CRP) | Expected to decrease in inflammatory conditions. | Treatment with p38 MAPK inhibitors has been shown to reduce systemic CRP levels in COPD patients.[9] Dilmapimod also showed a trend in CRP reduction in severe trauma.[8] | A sensitive acute-phase reactant synthesized by the liver in response to inflammation, primarily driven by IL-6.[10] |
| Fibrinogen | Expected to decrease in inflammatory conditions. | Reduced levels observed in COPD patients treated with p38 MAPK inhibitors.[9] | An acute-phase protein involved in blood clotting, which is often elevated during inflammation. |
Experimental Workflows and Protocols
Accurate assessment of these biomarkers requires robust and well-defined experimental protocols. Below are representative workflows for key assays.
Experimental Workflow: Cytokine Measurement by ELISA
Caption: Standard sandwich ELISA workflow for cytokine quantification.
Detailed Protocol: Human IL-6 ELISA
This protocol is a generalized representation based on commercially available kits.[11][12][13][14]
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the specific kit manual. This typically involves reconstituting lyophilized standards and diluting concentrated buffers.
-
Standard/Sample Addition: Add 100 µl of standards, controls, and samples to the appropriate wells of the microplate pre-coated with an anti-human IL-6 antibody.
-
First Incubation: Cover the plate and incubate for 2 to 2.5 hours at room temperature or overnight at 4°C.
-
Washing: Aspirate the contents of the wells and wash each well 3-5 times with 300-400 µl of wash buffer.
-
Detection Antibody Addition: Add 100 µl of biotinylated anti-human IL-6 antibody to each well.
-
Second Incubation: Cover the plate and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step as described in step 4.
-
Enzyme Conjugate Addition: Add 100 µl of Streptavidin-HRP conjugate to each well.
-
Third Incubation: Cover the plate and incubate for 45 minutes at room temperature.
-
Washing: Repeat the wash step as described in step 4.
-
Substrate Addition: Add 100 µl of TMB substrate solution to each well.
-
Color Development: Incubate the plate for 30 minutes at room temperature in the dark. A blue color will develop in proportion to the amount of IL-6 present.
-
Stopping the Reaction: Add 50 µl of stop solution to each well. The color will change from blue to yellow.
-
Absorbance Reading: Immediately read the absorbance of each well at 450 nm using a microplate reader.
-
Calculation: Calculate the concentration of IL-6 in the samples by comparing their absorbance to the standard curve.
Experimental Workflow: Phospho-p38 MAPK Measurement by Western Blot
Caption: Key steps for Western blot analysis of phospho-proteins.
Detailed Protocol: Phospho-p38 MAPK Western Blot
This is a general protocol and may require optimization for specific cell types or tissues.
-
Sample Preparation: Lyse cells or homogenized tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-p38 MAPK (Thr180/Tyr182) diluted in blocking buffer (e.g., 1:1000).[15]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer.
-
Washing: Repeat the wash step as described in step 6.
-
Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total p38 MAPK to normalize for protein loading.
Conclusion
The assessment of this compound's in vivo activity can be effectively achieved through a multi-faceted biomarker approach. Direct measurement of p-p38 MAPK and its downstream substrate p-HSP27 provides evidence of target engagement. Concurrently, monitoring the levels of key pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 offers a quantitative measure of the drug's pharmacodynamic effect. For a broader understanding of its therapeutic impact, systemic inflammatory markers like CRP and fibrinogen are invaluable, particularly in clinical settings. The selection of a specific biomarker panel will ultimately depend on the disease model, the tissue of interest, and the specific research or clinical question being addressed. The standardized protocols provided herein offer a robust framework for the reliable and reproducible measurement of these key indicators of this compound's biological activity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound. Cytokine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Experimental anti-inflammatory drug this compound inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. A Randomized Dose-Escalation Study of the Safety and Anti-Inflammatory Activity of the p38 Mitogen-Activated Protein Kinase Inhibitor Dilmapimod in Severe Trauma Subjects at Risk for Acute Respiratory Distress Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gene expression changes caused by the p38 MAPK inhibitor dilmapimod in COPD patients: analysis of blood and sputum samples from a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Why C-reactive protein is one of the most requested tests in clinical laboratories? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. raybiotech.com [raybiotech.com]
- 12. Human IL-6 ELISA Kit (ab178013) | Abcam [abcam.com]
- 13. bmgrp.com [bmgrp.com]
- 14. elkbiotech.com [elkbiotech.com]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of Semapimod and Infliximab for the Treatment of Crohn's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, evidence-based comparison of two therapeutic agents, semapimod and infliximab, for the treatment of Crohn's disease. The information is intended for researchers, scientists, and professionals involved in drug development, offering a comprehensive overview of their mechanisms of action, clinical efficacy, safety profiles, and the experimental protocols of key clinical trials.
Introduction
Crohn's disease is a chronic inflammatory bowel disease (IBD) characterized by transmural inflammation of the gastrointestinal tract. Therapeutic strategies often target the underlying inflammatory pathways. Infliximab, a chimeric monoclonal antibody against tumor necrosis factor-alpha (TNF-α), is a well-established biologic therapy for moderate to severe Crohn's disease.[1][2][3] this compound (formerly CNI-1493) is a small molecule inhibitor of pro-inflammatory cytokine activity that has been investigated as a potential treatment for Crohn's disease.[4][5] This guide will compare these two agents based on available clinical trial data and mechanistic studies.
Mechanism of Action
The fundamental difference between this compound and infliximab lies in their molecular nature and targets within the inflammatory cascade.
This compound is a synthetic, small molecule that inhibits the production and activity of several pro-inflammatory cytokines.[4][5] Its mechanism is multi-faceted and has been shown to involve the inhibition of c-Raf and p38 mitogen-activated protein kinase (MAPK), key components of intracellular signaling pathways that lead to the production of inflammatory mediators.[6] By targeting these upstream signaling molecules, this compound can theoretically suppress a broader range of inflammatory cytokines.
Infliximab , in contrast, is a large-molecule biologic—a chimeric monoclonal antibody.[1] It specifically targets and neutralizes both soluble and transmembrane forms of TNF-α, a pivotal pro-inflammatory cytokine in Crohn's disease.[1][7] By binding to TNF-α, infliximab prevents it from interacting with its receptors, thereby disrupting the downstream inflammatory signaling cascade.[7][8]
Signaling Pathway Diagrams
Clinical Efficacy
Direct comparative trials between this compound and infliximab are not available. Therefore, efficacy data are presented from their respective key clinical trials.
Quantitative Data Summary
| Efficacy Endpoint | This compound (CD04 Trial) | Infliximab (ACCENT I Trial) |
| Study Population | 152 patients with moderate to severe Crohn's disease (CDAI 250-400)[4] | 573 patients with moderate to severe Crohn's disease (CDAI 220-400)[9][10] |
| Treatment Arms | - Placebo (3 days) - this compound 60 mg IV (1 day) + Placebo (2 days) - this compound 60 mg IV (3 days)[4] | - Group I: Placebo maintenance after initial 5 mg/kg infliximab infusion - Group II: 5 mg/kg infliximab maintenance - Group III: 5 mg/kg followed by 10 mg/kg infliximab maintenance[9][10] |
| Primary Endpoint | Change in Crohn's Disease Activity Index (CDAI) | Clinical remission (CDAI < 150) at week 30 and time to loss of response[9][10] |
| Clinical Response | No significant difference compared to placebo for 1 and 3-day regimens (p=0.82 for CDAI)[4] | 58% of all patients responded to the initial infliximab infusion at week 2[9] |
| Clinical Remission | Not reported as a primary outcome; no significant improvement in CDAI.[4] | At week 30, 39% in Group II and 45% in Group III were in remission, compared to 21% in the placebo group (p=0.003 and p=0.0002, respectively)[9] |
| Endoscopic Response | No significant difference compared to placebo (p=0.57 for CDEIS)[4] | In a subset of patients, 31% achieved complete mucosal healing after a three-dose induction[8] |
Safety and Tolerability
| Adverse Event Profile | This compound (CD04 Trial) | Infliximab (Various Trials) |
| Infusion Reactions | Significantly higher incidence of phlebitis: - Placebo: 7.3% - 1-day this compound: 34.8% - 3-day this compound: 62.7% (p<0.001)[4] | Acute infusion reactions occur in about 6% of patients.[8] |
| Infections | Not reported as a significant adverse event in the CD04 trial.[4] | Increased risk of serious infections.[8] |
| Other Notable Adverse Events | Not specified beyond infusion reactions.[4] | Development of anti-infliximab antibodies, lupus-like syndrome, and rare instances of demyelinating disease have been reported.[8] |
Experimental Protocols
This compound: CD04/CD05 Trial Protocol
The CD04 trial was a randomized, double-blind, placebo-controlled, multicenter study designed to assess the efficacy and safety of intravenous this compound in patients with moderate to severe Crohn's disease.[4][11]
-
Patient Population: 152 adult patients with a diagnosis of Crohn's disease for at least 3 months and a Crohn's Disease Activity Index (CDAI) score between 250 and 400.[2][4]
-
Study Design: Patients were randomized to one of three treatment groups:
-
Intravenous placebo for 3 consecutive days.
-
Intravenous this compound 60 mg on day 1, followed by intravenous placebo on days 2 and 3.
-
Intravenous this compound 60 mg for 3 consecutive days.[4]
-
-
Efficacy Assessments: The primary efficacy endpoint was the change in CDAI from baseline. Other assessments included the Inflammatory Bowel Disease Questionnaire (IBDQ), Crohn's Disease Endoscopic Inflammation Score (CDEIS), and serum C-reactive protein (CRP) levels.[4]
-
Extension Study (CD05): Patients who completed the CD04 trial were eligible to enroll in an open-label extension study (CD05), where they could receive up to five additional courses of this compound 60 mg intravenously for 3 days, administered every 6-8 weeks.[4][12]
Workflow of the this compound CD04/CD05 Trial
Infliximab: ACCENT I Trial Protocol
The ACCENT I (A Crohn's Disease Clinical Trial Evaluating Infliximab in a New Long-term Treatment Regimen) was a pivotal, randomized, double-blind, multicenter trial that established the efficacy of maintenance infliximab therapy.[1][9][10]
-
Patient Population: 573 patients with moderate to severe Crohn's disease (CDAI 220-400) who had an inadequate response to conventional therapies.[3][9]
-
Study Design: All patients received a single intravenous infusion of infliximab 5 mg/kg at week 0. At week 2, patients who responded to the initial infusion (defined as a decrease in CDAI of at least 70 points and at least a 25% reduction from baseline) were randomized to one of three maintenance groups:
-
Efficacy Assessments: The co-primary endpoints were the proportion of patients in clinical remission (CDAI < 150) at week 30 and the time to loss of response through week 54.[9][10]
Workflow of the Infliximab ACCENT I Trial
Conclusion
This compound and infliximab represent two distinct approaches to the management of Crohn's disease. Infliximab, a targeted biologic, has demonstrated significant efficacy in inducing and maintaining remission in patients with moderate to severe disease and is a cornerstone of therapy. Its mechanism of action, through the specific neutralization of TNF-α, is well-defined.
This compound, a small molecule with a broader inhibitory effect on pro-inflammatory cytokine production, did not demonstrate efficacy with short-term dosing in its key clinical trial.[4] While a post-hoc analysis of an open-label extension study suggested a potential benefit with cumulative dosing, further investigation would be required to establish a clear clinical role for this compound in Crohn's disease.[4][12] The high incidence of infusion-site phlebitis with this compound is also a notable consideration.[4] Based on the currently available evidence, infliximab has a well-established and superior efficacy and safety profile for the treatment of Crohn's disease compared to the investigational agent this compound.
References
- 1. naspghan.org [naspghan.org]
- 2. This compound for Treatment of Moderate to Severe Crohn's Disease 1 or 3 Days' Treatment Versus Placebo [ctv.veeva.com]
- 3. researchgate.net [researchgate.net]
- 4. A randomised placebo-controlled multicentre trial of intravenous this compound HCl for moderate to severe Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugpatentwatch.com [drugpatentwatch.com]
- 6. Specific inhibition of c-Raf activity by this compound induces clinical remission in severe Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. academic.oup.com [academic.oup.com]
- 9. scholars.northwestern.edu [scholars.northwestern.edu]
- 10. Maintenance infliximab for Crohn's disease: the ACCENT I randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 12. researchgate.net [researchgate.net]
Validating the Anti-inflammatory Efficacy of Semapimod: A Comparative Guide to Control Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Semapimod's anti-inflammatory properties against established alternatives, supported by experimental data. It details the necessary control experiments for validating its mechanism of action, focusing on its role as a modulator of p38 MAP kinase and Toll-like receptor (TLR) signaling pathways.
Introduction to this compound and its Anti-inflammatory Profile
This compound (formerly CNI-1493) is an investigational synthetic guanylhydrazone compound with potent anti-inflammatory properties.[1] Initially developed as an inhibitor of nitric oxide synthesis, its mechanism of action is now understood to be more complex, primarily targeting key inflammatory signaling cascades.[1] this compound has been shown to suppress the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[2][3] Its therapeutic potential has been explored in a variety of inflammatory and autoimmune conditions, including Crohn's disease.[4]
The anti-inflammatory effects of this compound are attributed to its modulation of two critical signaling pathways:
-
p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: this compound inhibits the activation of p38 MAPK, a key regulator of pro-inflammatory cytokine synthesis.[2]
-
Toll-like Receptor (TLR) Signaling: A primary target of this compound is the endoplasmic reticulum-localized chaperone protein gp96, which is essential for the proper folding and function of several TLRs.[5] By inhibiting the ATPase activity of gp96, this compound disrupts TLR signaling, particularly TLR4, thereby reducing the inflammatory response to stimuli like lipopolysaccharide (LPS).[2][5][6]
The Critical Role of Control Experiments
To rigorously validate the anti-inflammatory effects of this compound and delineate its specific mechanism of action, a series of well-controlled experiments are essential. These controls serve to:
-
Establish a Baseline: Negative controls, such as vehicle-treated groups, provide a baseline for measuring the magnitude of the inflammatory response and the efficacy of the investigational drug.
-
Confirm Assay Validity: Positive controls, which are compounds with known anti-inflammatory effects, ensure that the experimental model is responsive and capable of detecting the desired biological activity.
-
Elucidate Mechanism of Action: By comparing this compound to inhibitors with specific known targets (e.g., other p38 MAPK inhibitors), researchers can dissect the signaling pathways through which this compound exerts its effects.
-
Assess Specificity: Control experiments help to rule out off-target effects and confirm that the observed anti-inflammatory activity is not due to cytotoxicity.
Comparative Performance Data
The following tables summarize the quantitative data on this compound's anti-inflammatory activity in comparison to common experimental controls and alternative anti-inflammatory agents.
Table 1: In Vitro Inhibition of Inflammatory Markers
| Compound | Target/Mechanism | Assay System | Inflammatory Marker | IC50 / Effect | Reference |
| This compound | p38 MAPK, gp96 (TLR4 signaling) | LPS-stimulated murine macrophages | TNF-α, IL-1β, IL-6 | ~20–50 nM | [3] |
| This compound | gp96 | Purified gp96 | ATPase activity | ≈0.2-0.4 μM | [2][6] |
| This compound | TLR4 Signaling | Rat IEC-6 cells (LPS-stimulated) | p38 MAPK phosphorylation | ≈0.3 μM | [5][6] |
| SB203580 | p38α/β MAPK | THP-1 cells | - | 0.3-0.5 μM | |
| BIRB 796 (Doramapimod) | p38α/β/γ/δ MAPK | Equine whole blood (LPS-stimulated) | TNF-α, IL-1β | Potent inhibition (nM range) | [7] |
| Dexamethasone | Glucocorticoid Receptor | RAW264.7 macrophages (LPS-stimulated) | TNF-α secretion | Significant inhibition | [4][8] |
Table 2: In Vivo Anti-inflammatory and Clinical Efficacy
| Compound | Animal Model / Clinical Trial | Key Parameters | Outcome | Reference |
| This compound | Murine model of lethal endotoxemia | Serum TNF-α levels, survival rate | 70-90% reduction in TNF-α, significant improvement in survival (1-5 mg/kg) | [3] |
| This compound | Rat model of experimental colitis | Colonic myeloperoxidase activity, histologic inflammation | Marked decrease in inflammation (2.5 mg/kg/day) | [3] |
| This compound | CD04/CD05 Clinical Trial (Crohn's Disease) | Crohn's Disease Activity Index (CDAI) | No significant improvement with single or 3-day dosing; cumulative dosing (≥360 mg) showed a decrease in CDAI in a limited number of patients. | [6] |
| Infliximab | Clinical Trials (Crohn's Disease) | Clinical response and remission | Significantly higher rates of clinical response and remission compared to placebo. |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental designs, the following diagrams are provided in Graphviz DOT language.
Caption: this compound's dual mechanism of action on inflammatory pathways.
Caption: In vitro workflow for validating this compound's anti-inflammatory effect.
Caption: Logical relationship of control experiments for validation.
Experimental Protocols
In Vitro LPS-induced Cytokine Production Assay
Objective: To quantify the inhibitory effect of this compound on the production of pro-inflammatory cytokines in macrophages stimulated with LPS.
Materials:
-
Cell Line: Murine macrophage cell line (e.g., RAW264.7) or bone marrow-derived macrophages (BMDMs).
-
Reagents:
-
Complete RPMI 1640 medium (supplemented with 10% FBS and 1% penicillin-streptomycin).
-
Lipopolysaccharide (LPS) from E. coli (e.g., O111:B4).
-
This compound.
-
Positive Control: SB203580 or Dexamethasone.
-
Vehicle Control: DMSO or PBS.
-
ELISA kits for mouse TNF-α and IL-6.
-
Procedure:
-
Cell Seeding: Seed macrophages into 96-well plates at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment:
-
Prepare serial dilutions of this compound, the positive control, and the alternative control in complete medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control.
-
Incubate for 1 hour at 37°C and 5% CO2.
-
-
Stimulation:
-
Add 100 µL of complete medium containing LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Cytokine Measurement:
-
Centrifuge the plates to pellet the cells.
-
Collect the supernatants and measure the concentrations of TNF-α and IL-6 using the respective ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of cytokine production for each compound concentration relative to the vehicle-treated, LPS-stimulated control.
-
Determine the IC50 values for each compound.
-
Western Blot for p38 MAPK Phosphorylation
Objective: To assess the effect of this compound on the activation of the p38 MAPK pathway by measuring the phosphorylation of p38 MAPK.
Materials:
-
Cell Line: As in 5.1.
-
Reagents:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) and Rabbit anti-total p38 MAPK.
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent substrate.
-
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat with this compound, controls, or vehicle for 1 hour.
-
Stimulate with LPS (100 ng/mL) for 15-30 minutes.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Collect lysates and centrifuge to remove cell debris.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Normalization:
-
Strip the membrane and re-probe with an antibody against total p38 MAPK to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phosphorylated p38 to total p38 for each condition and compare it to the vehicle-treated control.
-
Conclusion
The validation of this compound's anti-inflammatory effects relies on a multi-faceted approach that includes robust in vitro and in vivo models, appropriate negative and positive controls, and comparisons with alternative anti-inflammatory agents. The experimental data presented in this guide demonstrate this compound's potent inhibitory activity on key inflammatory pathways, particularly the p38 MAPK and TLR4 signaling cascades. By employing the detailed experimental protocols and considering the comparative data, researchers can effectively evaluate the therapeutic potential of this compound and further elucidate its precise mechanism of action in various inflammatory contexts.
References
- 1. Create graphs with DOT language | Plainion.GraphViz [plainionist.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sketchviz.com [sketchviz.com]
- 4. researchgate.net [researchgate.net]
- 5. Experimental Anti-Inflammatory Drug this compound Inhibits TLR Signaling by Targeting the TLR Chaperone gp96 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Experimental anti-inflammatory drug this compound inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effects of a p38 MAP kinase inhibitor, doramapimod, against bacterial cell wall toxins in equine whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suppression of LPS-induced inflammatory responses by the hydroxyl groups of dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Semapimod and Other Anti-Cytokine Therapies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapies targeting inflammatory diseases, a diverse array of molecules with distinct mechanisms of action has emerged. This guide provides a comparative analysis of Semapimod, an investigational drug with a unique multi-modal mechanism, against established anti-cytokine therapies, including TNF-α inhibitors, IL-6 inhibitors, and Janus kinase (JAK) inhibitors. This comparison aims to equip researchers and drug development professionals with a comprehensive overview of their respective mechanisms, supported by available experimental data and detailed methodologies.
Mechanism of Action: A Divergent Approach to Inflammation Control
Anti-cytokine therapies primarily function by neutralizing specific pro-inflammatory cytokines or blocking their signaling pathways. In contrast, this compound exhibits a broader, multi-pronged approach to dampening the inflammatory cascade.
This compound: Initially identified as an inhibitor of nitric oxide synthesis, further research revealed that this compound's primary mode of action involves the inhibition of p38 MAP kinase activation and the suppression of tumor necrosis factor (TNF) production.[1] More recent findings suggest its dominant in vivo effect may be the stimulation of the vagus nerve, which in turn down-regulates inflammatory pathways through the cholinergic anti-inflammatory pathway.[1] It also inhibits Toll-like receptor 4 (TLR4) signaling with an IC50 of approximately 0.3 μM and desensitizes TLR signaling by targeting the TLR chaperone gp96, inhibiting its ATP-binding and ATPase activities with an IC50 of roughly 0.2-0.4 μM.[2][3][4]
TNF-α Inhibitors: This class of drugs, which includes monoclonal antibodies like infliximab and adalimumab, directly binds to and neutralizes both soluble and transmembrane forms of TNF-α. This prevents TNF-α from interacting with its receptors (TNFR1 and TNFR2), thereby blocking downstream inflammatory signaling pathways.
IL-6 Inhibitors: These agents, such as tocilizumab and sarilumab, are monoclonal antibodies that target the Interleukin-6 receptor (IL-6R). By blocking the receptor, they prevent IL-6 from initiating its pro-inflammatory signaling cascade, which is mediated through the JAK-STAT pathway.
JAK Inhibitors: Janus kinase inhibitors, including tofacitinib and baricitinib, are small molecules that act intracellularly. They interfere with the JAK-STAT signaling pathway, which is utilized by numerous cytokines and growth factors involved in inflammation and immune responses. By inhibiting one or more of the JAK family of enzymes (JAK1, JAK2, JAK3, and TYK2), these drugs effectively modulate the immune response.
Preclinical and Clinical Data: A Comparative Overview
Direct head-to-head clinical trials comparing this compound with other anti-cytokine therapies are not available. The following tables summarize key preclinical and clinical findings for each therapeutic class, primarily focusing on their respective areas of investigation.
Table 1: Preclinical Inhibitory Activity of this compound
| Target | Metric | Value | Reference |
| TLR4 Signaling | IC50 | ~0.3 µM | [2][5] |
| gp96 ATPase Activity | IC50 | ~0.2-0.4 µM | [2][3] |
Table 2: Clinical Efficacy of this compound in Crohn's Disease (CD04 Trial)
| Treatment Group | N | CDAI Response (p-value vs. Placebo) | IBDQ Response (p-value vs. Placebo) | CDEIS Response (p-value vs. Placebo) |
| Placebo (3 days) | 51 | - | - | - |
| This compound 60 mg IV (1 day) + Placebo (2 days) | 50 | 0.82 | 0.85 | 0.57 |
| This compound 60 mg IV (3 days) | 51 | 0.82 | 0.85 | 0.57 |
CDAI: Crohn's Disease Activity Index; IBDQ: Inflammatory Bowel Disease Questionnaire; CDEIS: Crohn's Disease Endoscopic Index of Severity. A p-value > 0.05 indicates no statistically significant difference.[6][7]
Note: The CD04 trial concluded that single and 3-day dosing of this compound (≤180 mg) was ineffective for moderate to severe Crohn's disease. However, a post-hoc analysis of an open-label extension study (CD05) suggested that cumulative dosing of ≥360 mg was associated with a decreased CDAI in a limited number of patients.[6][7][8]
Table 3: Comparative Efficacy of TNF-α, IL-6, and JAK Inhibitors in Rheumatoid Arthritis (RA)
| Therapeutic Class | Representative Drug(s) | Key Efficacy Endpoint (Example from Clinical Trials) | Reference |
| TNF-α Inhibitors | Adalimumab, Infliximab, Etanercept | ACR20/50/70 response rates at 6-12 months: 21-66% (ACR50) | [9] |
| IL-6 Inhibitors | Tocilizumab | ACR20 response at 24 weeks: 50.0% (8 mg/kg) and 30.4% (4 mg/kg) vs. 10.1% for placebo in TNF-IR patients. | [10] |
| JAK Inhibitors | Tofacitinib, Baricitinib, Upadacitinib | ACR20 response rates significantly higher than placebo. | [11] |
ACR20/50/70: American College of Rheumatology 20%/50%/70% improvement criteria. TNF-IR: TNF-inhibitor refractory.
Table 4: Comparative Safety Profile of Anti-Cytokine Therapies
| Therapeutic Class | Common Adverse Events | Boxed Warnings | Reference |
| TNF-α Inhibitors | Infections (especially tuberculosis reactivation), injection site reactions, infusion reactions, risk of malignancies (e.g., lymphoma). | Increased risk of serious infections and malignancy. | [12] |
| IL-6 Inhibitors | Infections, neutropenia, elevated liver enzymes, dyslipidemia, gastrointestinal perforation. | Increased risk of serious infections. | |
| JAK Inhibitors | Serious infections (including herpes zoster), malignancies, major adverse cardiovascular events (MACE), thrombosis. | Increased risk of serious infections, malignancy, MACE, and thrombosis. | [13][14][15] |
| This compound | Infusion site reactions (phlebitis) were the most notable treatment-related adverse event in the CD04 trial. | Not applicable (investigational). | [6][7] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: this compound's multifaceted mechanism of action.
Caption: Mechanism of TNF-α inhibitors.
Caption: Mechanism of IL-6 receptor inhibitors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Experimental anti-inflammatory drug this compound inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental Anti-Inflammatory Drug this compound Inhibits TLR Signaling by Targeting the TLR Chaperone gp96 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (tetrahydrochloride) - MedChem Express [bioscience.co.uk]
- 6. A randomised placebo-controlled multicentre trial of intravenous this compound HCl for moderate to severe Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. IL-6 receptor inhibition with tocilizumab improves treatment outcomes in patients with rheumatoid arthritis refractory to anti-tumour necrosis factor biologicals: results from a 24-week multicentre randomised placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Eight-year survival study of first-line tumour necrosis factor α inhibitors in rheumatoid arthritis: real-world data from a university centre registry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Examining the Safety Profile of Janus Kinase (JAK) Inhibitors in the Management of Immune-Mediated Diseases: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. login.medscape.com [login.medscape.com]
Assessing Semapimod's Unique Selectivity Profile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Semapimod (also known as CNI-1493) is an investigational drug with a complex anti-inflammatory profile. Unlike typical kinase inhibitors that target the ATP-binding site of a broad range of kinases, this compound exhibits a more nuanced and selective mechanism of action. This guide provides a comprehensive comparison of this compound's selectivity profile, supported by available experimental data, to inform further research and drug development efforts.
Executive Summary
This compound's primary mechanism of action is not through direct, broad-spectrum kinase inhibition. Instead, its anti-inflammatory effects are attributed to the selective targeting of two key molecules:
-
gp96 (GRP94): A chaperone protein essential for the proper functioning of Toll-like receptors (TLRs).
-
c-Raf: A serine/threonine-specific protein kinase in the MAPK/ERK signaling pathway.
By targeting these upstream molecules, this compound indirectly modulates the activity of downstream kinases, such as p38 MAP kinase, without directly inhibiting their enzymatic activity. This unique profile distinguishes it from classical ATP-competitive kinase inhibitors.
Quantitative Analysis of this compound's Molecular Targets
The following table summarizes the known inhibitory concentrations of this compound against its key molecular targets and its downstream effects.
| Target/Process | IC50 Value | Cell/System | Reference |
| Direct Targets | |||
| gp96 (ATPase activity) | ~0.2-0.4 µM | In vitro | [1][2] |
| c-Raf | Direct inhibition | In vitro kinase assay | [3][4] |
| b-Raf | No inhibition | In vitro kinase assay | [3] |
| Downstream Effects | |||
| TLR4 Signaling | ~0.3 µM | Rat IEC-6 intestinal epithelioid cells | [1][2] |
| Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6) | ~20-50 nM | LPS-stimulated murine macrophages | [5] |
Comparative Selectivity
This compound's selectivity is best understood in the context of its specific molecular targets rather than a broad kinase panel.
-
gp96 Inhibition: The inhibition of the chaperone protein gp96 is a novel mechanism not commonly observed with traditional kinase inhibitors. This action disrupts TLR signaling, a critical pathway in the innate immune response.
-
c-Raf vs. b-Raf Selectivity: this compound's ability to inhibit c-Raf while not affecting the closely related b-Raf isoform is a key indicator of its specificity.[3] This is significant because non-selective Raf inhibitors can have different and sometimes undesirable cellular effects.
-
Indirect p38 MAPK Modulation: While this compound is often referred to in the context of p38 MAPK, it does not directly inhibit the kinase.[1] Instead, it inhibits the activating phosphorylation of p38, JNK, and ERK family kinases. This is a crucial distinction from direct p38 MAPK inhibitors like Pamapimod, which have been profiled against large kinase panels.[3]
Experimental Protocols
gp96 ATPase Activity Inhibition Assay
This protocol is based on the methodology described in the literature for assessing the inhibition of gp96's ATPase activity by this compound.[1]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the ATPase activity of purified gp96.
Materials:
-
Purified gp96 protein
-
This compound
-
ATP
-
Assay buffer (e.g., 40 mM HEPES, pH 7.4, 150 mM KCl, 5 mM MgCl2)
-
Malachite green-based phosphate detection reagent
Procedure:
-
Prepare a series of this compound dilutions in the assay buffer.
-
In a 96-well plate, add the purified gp96 protein to each well.
-
Add the different concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding a specific concentration of ATP to each well.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a set period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate released using a malachite green-based detection reagent.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
In Vitro c-Raf Kinase Inhibition Assay
A detailed experimental protocol for testing this compound's inhibition of c-Raf was not available in the searched literature. However, a general protocol for an in vitro kinase assay is provided below.
Objective: To determine if this compound directly inhibits the enzymatic activity of c-Raf.
Materials:
-
Active, purified c-Raf enzyme
-
A specific substrate for c-Raf (e.g., inactive MEK1)
-
This compound
-
[γ-33P]ATP
-
Kinase assay buffer
-
Phosphocellulose filter paper or other method to capture the phosphorylated substrate
Procedure:
-
Prepare serial dilutions of this compound.
-
In a reaction tube or well, combine the c-Raf enzyme, its substrate, and the kinase assay buffer.
-
Add the different concentrations of this compound or a vehicle control.
-
Initiate the kinase reaction by adding [γ-33P]ATP.
-
Allow the reaction to proceed for a defined time at a specific temperature.
-
Stop the reaction (e.g., by adding a strong acid).
-
Spot the reaction mixture onto phosphocellulose filter paper to capture the radiolabeled, phosphorylated substrate.
-
Wash the filter paper to remove unincorporated [γ-33P]ATP.
-
Quantify the amount of radioactivity on the filter paper using a scintillation counter.
-
Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value if applicable.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Experimental anti-inflammatory drug this compound inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental Anti-Inflammatory Drug this compound Inhibits TLR Signaling by Targeting the TLR Chaperone gp96 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specific inhibition of c-Raf activity by this compound induces clinical remission in severe Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. medkoo.com [medkoo.com]
Western Blot Validation of p38 MAPK Inhibition: A Comparative Guide to Semapimod and Other Small Molecule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Semapimod and other widely used small molecule inhibitors of the p38 MAP kinase (MAPK) signaling pathway, with a focus on their validation using Western blot analysis. We present a detailed examination of their mechanisms of action, supporting experimental data, and standardized protocols to aid in the selection and application of these inhibitors for research and drug development.
Introduction to p38 MAPK Inhibition
The p38 mitogen-activated protein kinase (MAPK) is a critical signaling molecule involved in cellular responses to stress, inflammation, and apoptosis.[1] Its activation is implicated in a variety of inflammatory diseases, making it a key target for therapeutic intervention. Small molecule inhibitors are invaluable tools for dissecting the physiological roles of p38 MAPK and for developing novel therapeutics. This guide focuses on the Western blot validation of p38 MAPK inhibition, a fundamental technique to assess the efficacy and specificity of these compounds.
Mechanism of Action: A Tale of Two Strategies
The inhibitors discussed herein employ distinct mechanisms to suppress p38 MAPK activity.
This compound (CNI-1493): An Indirect Inhibitor of p38 MAPK Activation
This compound, a guanylhydrazone derivative, was initially identified as an anti-inflammatory compound that suppresses the production of pro-inflammatory cytokines.[2][3][4] Further investigation revealed that this compound inhibits the activating phosphorylation of p38 MAPK in response to inflammatory stimuli, though it does not directly inhibit the p38 kinase itself.[5] The primary mechanism of action is now understood to be the targeting of the Toll-like receptor (TLR) chaperone protein, gp96.[6] By inhibiting the ATPase activity of gp96, this compound disrupts TLR signaling upstream of p38 MAPK, thereby preventing its activation.[2][3][6]
SB203580 and Doramapimod (BIRB-796): Direct, ATP-Competitive Inhibitors
In contrast to this compound, SB203580 and Doramapimod are potent, cell-permeable, and direct inhibitors of p38 MAPK. They function by binding to the ATP-binding pocket of the p38 kinase, competitively inhibiting its activity.[7][8] This direct inhibition prevents the phosphorylation of downstream substrates of p38 MAPK. Doramapimod is noted for its high potency and slow-dissociation kinetics.[9]
Comparative Analysis of p38 MAPK Inhibition by Western Blot
Western blotting is a cornerstone technique for validating the inhibition of p38 MAPK. The assay typically measures the levels of phosphorylated p38 MAPK (p-p38) relative to the total p38 MAPK protein. A decrease in the p-p38/total p38 ratio upon treatment with an inhibitor indicates successful target engagement.
The following table summarizes quantitative data from Western blot analyses of this compound, SB203580, and Doramapimod. It is important to note that the data are compiled from different studies and experimental conditions may vary.
| Inhibitor | Cell Line | Stimulus | Inhibitor Concentration | % Inhibition of p38 Phosphorylation (relative to stimulated control) | Reference |
| This compound | Rat IEC-6 | LPS (20-1000 ng/ml) | 0.3 µM (IC50) | ~50% | [5] |
| SB203580 | Mouse Resident Peritoneal Macrophages | LPS (50 ng/ml) | 1 µM | >50% | [10] |
| Doramapimod (BIRB-796) | Not explicitly quantified in the provided search results. | Not explicitly quantified in the provided search results. | IC50 = 18 nM (enzymatic assay) | Not explicitly quantified in the provided search results. | [9] |
Note: Direct comparative Western blot data for all three inhibitors under identical experimental conditions was not available in the searched literature. The provided data is illustrative of their inhibitory potential.
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
References
- 1. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Experimental anti-inflammatory drug this compound inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental Anti-Inflammatory Drug this compound Inhibits TLR Signaling by Targeting the TLR Chaperone gp96 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. p38 MAPK Control Cell Extracts | Cell Signaling Technology [cellsignal.com]
- 9. sinobiological.com [sinobiological.com]
- 10. The p38 MAPK inhibitor SB203580 differentially modulates LPS-induced interleukin 6 expression in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Semapimod and Other p38 MAPK Inhibitors for Immune Cell Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Semapimod, a potent anti-inflammatory agent, with other notable p38 mitogen-activated protein kinase (MAPK) inhibitors, SB203580 and Doramapimod (BIRB 796). The focus is on their effects on immune cells as analyzed by flow cytometry, supported by experimental data and detailed protocols to aid in research and development.
Introduction to this compound and p38 MAPK Inhibition
This compound (formerly CNI-1493) is an investigational drug with immunomodulatory and anti-inflammatory properties.[1] Its primary mechanism of action involves the inhibition of p38 MAPK, a key kinase in the signaling cascade that regulates the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and IL-6.[1][2] Additionally, this compound has been shown to inhibit Toll-like receptor 4 (TLR4) signaling by targeting the chaperone protein gp96.[2][3] This dual activity makes it a subject of interest for a variety of inflammatory and autoimmune disorders.
The p38 MAPK pathway is a critical regulator of cellular responses to stress and inflammation. Its inhibition is a therapeutic strategy for numerous inflammatory diseases. This guide compares this compound with two other well-characterized p38 MAPK inhibitors:
-
SB203580: A highly selective, first-generation p38α/β inhibitor widely used in research to probe the function of the p38 MAPK pathway.
-
Doramapimod (BIRB 796): A potent, pan-p38 MAPK inhibitor that binds to an allosteric site of the kinase, exhibiting slow dissociation kinetics.[4]
Performance Comparison: Cytokine Inhibition
The ability of these inhibitors to suppress the production of key pro-inflammatory cytokines is a critical measure of their anti-inflammatory potential. The following table summarizes their reported half-maximal inhibitory concentrations (IC50) for TNF-α and IL-6 in various immune cell types. It is important to note that these values are compiled from different studies and experimental conditions may vary.
| Inhibitor | Target Cytokine | IC50 Value | Cell Type | Reference |
| This compound | TNF-α, IL-1β, IL-6 | Inhibition observed | Macrophages | [2] |
| TLR4 signaling | ~0.3 µM | Rat IEC-6 cells | [2][3] | |
| SB203580 | IL-6 | Dose-dependent reduction | Mouse peritoneal macrophages | [5] |
| TNF-α | Dose-dependent reduction | Mouse model of endometriosis | [6] | |
| Doramapimod (BIRB 796) | TNF-α | 15 nM | Human PBMCs | [7] |
| TNF-α | 30 nM | Human PBMCs | [7] | |
| IL-1β | Potent inhibition | Equine whole blood | [8] | |
| p38α | 38 nM | Cell-free assay | [7][9] | |
| p38β | 65 nM | Cell-free assay | [7][9] | |
| p38γ | 200 nM | Cell-free assay | [7][9] | |
| p38δ | 520 nM | Cell-free assay | [7][9] |
Flow Cytometry Analysis of Immune Cell Subsets
Flow cytometry is a powerful tool to dissect the effects of these inhibitors on specific immune cell populations. Below is a comparative summary of their reported effects on macrophage polarization and T cell subsets.
Macrophage Polarization
Macrophages can be broadly classified into a pro-inflammatory M1 phenotype and an anti-inflammatory M2 phenotype. p38 MAPK signaling is known to influence this polarization.
| Inhibitor | Effect on Macrophage Polarization | Key Flow Cytometry Markers | Reference |
| This compound | Selective for monocytic lineage cells.[2] | Not specified in detail. | |
| SB203580 | Attenuates IL-4-induced M2 polarization. | CD206 | [10] |
| Doramapimod (BIRB 796) | Reduces pro-inflammatory cytokine production, suggesting a shift from M1. | Not specified in detail. |
T Cell Subsets
The p38 MAPK pathway is also involved in T cell activation, differentiation, and function.
| Inhibitor | Effect on T Cell Subsets | Key Flow Cytometry Markers | Reference |
| This compound | Effects on T cells not extensively detailed in the provided search results. | ||
| SB203580 | Inhibits TNF-induced proliferative expansion of CD4+Foxp3+ regulatory T cells (Tregs).[11][12] | CD4, Foxp3, TNFR2 | [11] |
| Doramapimod (BIRB 796) | Associated with T-cell proliferation and cytokine production.[7] | Not specified in detail. |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are generalized protocols for key flow cytometry-based experiments to analyze the effects of this compound and other p38 MAPK inhibitors on immune cells.
Protocol 1: Phospho-Flow Cytometry for p38 MAPK Phosphorylation
This protocol allows for the direct measurement of p38 MAPK inhibition within specific immune cell subsets.
-
Cell Preparation: Isolate primary immune cells (e.g., PBMCs, macrophages) and culture in appropriate media.
-
Inhibitor Treatment: Pre-incubate cells with desired concentrations of this compound, SB203580, or Doramapimod for a specified time (e.g., 1 hour).
-
Stimulation: Stimulate the cells with a known p38 MAPK activator, such as lipopolysaccharide (LPS), for a short period (e.g., 15-30 minutes).
-
Fixation: Immediately fix the cells with paraformaldehyde (PFA) to preserve the phosphorylation state of intracellular proteins.
-
Permeabilization: Permeabilize the cells with cold methanol to allow antibody access to intracellular targets.
-
Staining: Stain the cells with a cocktail of fluorescently-labeled antibodies.
-
Surface Markers: To identify specific cell populations (e.g., CD14 for monocytes, CD3 for T cells).
-
Intracellular Marker: An antibody specific for phosphorylated p38 MAPK (e.g., anti-p-p38 T180/Y182).
-
-
Data Acquisition: Analyze the samples on a flow cytometer.
-
Data Analysis: Gate on the cell population of interest and quantify the median fluorescence intensity (MFI) of the phospho-p38 antibody to determine the level of inhibition.
Protocol 2: Intracellular Cytokine Staining (ICS)
This protocol measures the production of specific cytokines at a single-cell level.
-
Cell Preparation and Inhibitor Treatment: Follow steps 1 and 2 from Protocol 1.
-
Stimulation: Stimulate cells with an appropriate stimulus (e.g., LPS for macrophages, PMA/Ionomycin or anti-CD3/CD28 for T cells) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for several hours (e.g., 4-6 hours). This allows cytokines to accumulate inside the cells.
-
Surface Staining: Stain for surface markers to identify cell populations of interest.
-
Fixation and Permeabilization: Fix and permeabilize the cells using a dedicated kit or reagents like PFA and a saponin-based buffer.
-
Intracellular Staining: Stain with fluorescently-labeled antibodies against the cytokines of interest (e.g., TNF-α, IL-6, IFN-γ).
-
Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze the percentage of cells positive for each cytokine within the defined cell populations.
Protocol 3: Macrophage Polarization Analysis
This protocol assesses the differentiation of macrophages into M1 or M2 phenotypes.
-
Macrophage Differentiation: Differentiate monocytes into macrophages (M0) using M-CSF.
-
Polarization and Inhibitor Treatment: Culture M0 macrophages with polarizing cytokines in the presence or absence of the p38 MAPK inhibitors.
-
M1 Polarization: LPS and IFN-γ.
-
M2a Polarization: IL-4 and IL-13.
-
-
Cell Harvesting: After the polarization period (e.g., 24-48 hours), gently detach the adherent macrophages.
-
Staining: Stain the cells with a panel of fluorescently-labeled antibodies against macrophage polarization markers.
-
M1 Markers: CD80, CD86.
-
M2 Markers: CD163, CD206 (Mannose Receptor).
-
-
Data Acquisition and Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells expressing M1 or M2 markers.
Visualizing Signaling Pathways and Workflows
Diagrams created using Graphviz (DOT language) illustrate key signaling pathways and experimental workflows.
Caption: this compound's dual mechanism on TLR4 and p38 MAPK pathways.
Caption: General workflow for flow cytometry analysis of inhibitor effects.
Conclusion
This compound presents a unique profile as a p38 MAPK inhibitor with an additional mechanism of action targeting TLR signaling. While direct comparative flow cytometry data with other p38 inhibitors like SB203580 and Doramapimod is limited in the public domain, the available information suggests that all three are potent inhibitors of pro-inflammatory cytokine production. The choice of inhibitor for research purposes will depend on the specific scientific question, the immune cell type of interest, and the desired selectivity for p38 MAPK isoforms. The provided protocols offer a framework for conducting comparative studies to further elucidate the nuanced effects of these compounds on immune cell function.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Experimental anti-inflammatory drug this compound inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pardon Our Interruption [opnme.com]
- 5. The p38 MAPK inhibitor SB203580 differentially modulates LPS-induced interleukin 6 expression in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SB203580, a p38 mitogen-activated protein kinase inhibitor, suppresses the development of endometriosis by down-regulating proinflammatory cytokines and proteolytic factors in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Anti-inflammatory effects of a p38 MAP kinase inhibitor, doramapimod, against bacterial cell wall toxins in equine whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | The p38 MAPK Inhibitor SB203580 Abrogates Tumor Necrosis Factor-Induced Proliferative Expansion of Mouse CD4+Foxp3+ Regulatory T Cells [frontiersin.org]
- 12. The p38 MAPK Inhibitor SB203580 Abrogates Tumor Necrosis Factor-Induced Proliferative Expansion of Mouse CD4+Foxp3+ Regulatory T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Semapimod and Radicicol on Toll-like Receptor Trafficking
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two pharmacological agents, Semapimod and radicicol, with a specific focus on their impact on the intracellular trafficking of Toll-like receptors (TLRs). This analysis is supported by experimental data to objectively evaluate their mechanisms and performance.
Introduction to this compound and Radicicol
This compound (formerly CNI-1493) is an experimental anti-inflammatory drug characterized as a tetravalent guanylhydrazone.[1] It has been investigated for its potential in a range of inflammatory and autoimmune conditions.[1] Its mechanism of action involves the inhibition of proinflammatory cytokine production.[2][3]
Radicicol is a macrocyclic antifungal antibiotic isolated from fungi.[4] It is a well-characterized inhibitor of Heat shock protein 90 (Hsp90), a molecular chaperone crucial for the folding and stability of numerous proteins.[4] While a potent inhibitor, its development as a therapeutic has been hampered by its instability in vivo.[4]
Mechanism of Action on TLR Trafficking
Both this compound and radicicol interfere with the proper trafficking of TLRs from the endoplasmic reticulum (ER) to their functional locations, such as the cell surface or endosomes, by targeting essential molecular chaperones.
This compound specifically targets gp96 (also known as GRP94), an ER-resident member of the Hsp90 family that is a critical chaperone for the folding and maturation of multiple TLRs, including TLR2, TLR4, and TLR9.[1][5] By inhibiting the ATP-binding and ATPase activities of gp96, this compound disrupts the proper folding and subsequent trafficking of TLRs.[1][5] This leads to the accumulation of TLRs in the perinuclear region, consistent with ER retention.[1][5] Notably, this compound does not inhibit the ATPase activity of the closely related cytosolic Hsp90, indicating a degree of specificity.[1]
Radicicol , as a general Hsp90 inhibitor, also affects gp96 function by binding to the N-terminal ATP-binding pocket of Hsp90 family proteins.[1] Its action leads to the degradation of Hsp90 client proteins. The inhibition of gp96 by radicicol similarly impairs the intracellular trafficking of TLRs, preventing their transport from the ER.[1]
A key distinction in their activity on TLR signaling is the kinetics of inhibition . This compound exhibits a rapid, almost instantaneous inhibition of TLR4 signaling.[1][5] This suggests a dual mechanism: not only does it disrupt TLR trafficking (a slower process), but it also appears to directly inhibit the signaling of pre-existing TLR complexes at the cell surface.[1] In contrast, the inhibitory effect of radicicol on TLR4 signaling is slow, which is consistent with a mechanism primarily reliant on the blockade of receptor trafficking.[1]
Comparative Data on Inhibitory Activity
The following table summarizes the available quantitative data for this compound and radicicol.
| Parameter | This compound | Radicicol | Reference |
| Target | gp96 (HSP90 family) | Hsp90 (and its family members like gp96) | [1] |
| TLR4 Signaling Inhibition (IC50) | ~0.3 µM | Not explicitly stated, but effect is "slow" | [1][2][3] |
| gp96 ATPase Activity Inhibition (IC50) | ~0.2-0.4 µM | Potent Hsp90 inhibitor (Kd = 19 nM for Hsp90) | [1][4][5] |
| Effect on TLR Trafficking | Blocks ER-to-cell surface transport of TLR4 and TLR9 | Blocks intracellular trafficking of TLRs | [1] |
| Kinetics of TLR4 Signaling Inhibition | Fast / Instantaneous | Slow (hours) | [1] |
Experimental Protocols
Immunofluorescence Staining for TLR Localization
This protocol is used to visualize the subcellular localization of TLRs following treatment with this compound or radicicol.
a. Cell Culture and Treatment:
-
Seed cells (e.g., SW480 enterocytes or rat IEC-6 intestinal epithelioid cells) on glass coverslips in a 24-well plate.[1]
-
Allow cells to adhere and grow to 70-80% confluency.
-
Treat the cells with desired concentrations of this compound (e.g., 0-10 µM), radicicol (e.g., 0-10 µM), or vehicle control (DMSO) for a specified period (e.g., 4-16 hours) to observe effects on trafficking.[1]
b. Fixation and Permeabilization:
-
Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
c. Immunostaining:
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 1 hour at room temperature.
-
Incubate with a primary antibody specific for the TLR of interest (e.g., anti-TLR4 or anti-TLR9) diluted in blocking buffer, overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
For nuclear counterstaining, incubate with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
d. Imaging:
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize the slides using a confocal microscope. Perinuclear accumulation of the fluorescent signal for the TLR indicates ER retention and a block in trafficking.[1]
In Vitro gp96 ATPase Activity Assay
This protocol measures the effect of this compound and radicicol on the ATPase activity of purified gp96.
a. Reaction Setup:
-
Prepare a reaction buffer (e.g., 100 mM HEPES pH 8.5, 65 mM NaCl, 5% glycerol, and 10 mM MgCl2).[6]
-
In a 96-well plate, add purified gp96 protein to the reaction buffer.
-
Add various concentrations of this compound or radicicol to the wells and incubate for 20 minutes at room temperature to allow for inhibitor binding.[4]
b. ATPase Reaction:
-
Initiate the reaction by adding ATP to a final concentration of 1 mM.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).[6]
c. Phosphate Detection:
-
Terminate the reaction and measure the amount of inorganic phosphate (Pi) released. This can be done using a colorimetric method, such as a malachite green-based assay.[6]
-
Add the malachite green reagent to each well, which forms a colored complex with free phosphate.
-
Measure the absorbance at approximately 620-650 nm using a microplate reader.[6]
d. Data Analysis:
-
Create a standard curve using known concentrations of phosphate.
-
Calculate the amount of Pi released in each sample.
-
Plot the percentage of ATPase activity against the inhibitor concentration and determine the IC50 value.
Visualizations
Caption: Mechanism of TLR trafficking inhibition by this compound and radicicol.
References
- 1. Experimental anti-inflammatory drug this compound inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of Fluorescent Chemical Probes in the Study of Toll-like Receptors (TLRs) Trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Below the surface: The inner lives of TLR4 and TLR9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Experimental Anti-Inflammatory Drug this compound Inhibits TLR Signaling by Targeting the TLR Chaperone gp96 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Semapimod: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of investigational compounds like Semapimod is paramount to maintaining a secure laboratory environment and preventing environmental contamination. This guide provides essential, step-by-step procedures for the proper disposal of this compound, grounded in safety data sheet recommendations and general laboratory best practices. Adherence to these protocols is critical due to the compound's inherent hazards.
Key Hazard Information for this compound
This compound and its salt forms are classified as hazardous materials. A thorough understanding of these hazards is the first step in safe handling and disposal.
| Hazard Classification | Description | Precautionary Statement Codes |
| Acute Oral Toxicity | Harmful if swallowed. | H302 |
| Acute Aquatic Toxicity | Very toxic to aquatic life. | H400 |
| Chronic Aquatic Toxicity | Very toxic to aquatic life with long lasting effects. | H410 |
These classifications underscore the importance of preventing ingestion and release into the environment.
Step-by-Step Disposal Procedures for this compound
The recommended method for the disposal of this compound is through an approved chemical waste disposal plant.[1][2] This typically involves controlled incineration with flue gas scrubbing to neutralize harmful byproducts.[2] Under no circumstances should this compound or its solutions be discharged into sewer systems or contaminate water, foodstuffs, feed, or seed. [2]
Here is a procedural workflow for the proper disposal of this compound waste in a laboratory setting:
-
Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including chemical-impermeable gloves, safety goggles with side-shields, and a lab coat.[2] Handling should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1][2]
-
Waste Segregation: At the point of generation, segregate all this compound waste from other laboratory waste streams. This includes:
-
Unused or expired pure compound.
-
Contaminated consumables (e.g., pipette tips, vials, gloves).
-
Solutions containing this compound.
-
Contaminated spill cleanup materials.
-
-
Waste Containment:
-
Solid Waste: Collect solid this compound waste in a dedicated, clearly labeled, and sealed container. The container should be suitable for hazardous chemical waste.
-
Liquid Waste: Collect liquid waste containing this compound in a sealed, leak-proof container. This container must also be clearly labeled as hazardous waste and should not be mixed with other solvent waste unless compatibility is confirmed. Never pour liquid directly into a solid waste container.[3]
-
Sharps: Any sharps (e.g., needles, contaminated glassware) must be placed in a designated, puncture-resistant sharps container.[4]
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the appropriate hazard symbols (e.g., harmful, dangerous for the environment).
-
Storage: Store the sealed and labeled waste containers in a designated, secure area away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1] The storage area should be cool and well-ventilated.
-
Disposal Request: Arrange for the collection and disposal of the this compound waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[2] Provide them with the safety data sheet (SDS) for this compound.
-
Spill Management: In the event of a spill, evacuate personnel from the immediate area.[2] Wearing appropriate PPE, contain the spill and clean it up using an absorbent material.[2] Collect all contaminated materials in a sealed container for disposal as hazardous waste.[2] Prevent the spill from entering drains.[2]
Visualizing the Disposal Workflow and Decision-Making Process
To further clarify the proper procedures, the following diagrams illustrate the general workflow for this compound disposal and the key decision points based on its hazards.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
